Technical Documentation Center

2-Amino-3,5-dibromo-4-methyl-benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-3,5-dibromo-4-methyl-benzoic acid

Core Science & Biosynthesis

Foundational

2-Amino-3,5-dibromo-4-methyl-benzoic acid CAS 1708958-97-7 properties

CAS 1708958-97-7 | A Critical Scaffold for Kinase Inhibitor Discovery Executive Summary 2-Amino-3,5-dibromo-4-methylbenzoic acid (CAS 1708958-97-7) is a highly specialized anthranilic acid derivative employed primarily a...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1708958-97-7 | A Critical Scaffold for Kinase Inhibitor Discovery

Executive Summary

2-Amino-3,5-dibromo-4-methylbenzoic acid (CAS 1708958-97-7) is a highly specialized anthranilic acid derivative employed primarily as a regioselective building block in medicinal chemistry. Distinguished by its dense functionalization—combining an electron-rich amino group, two reactive bromine handles, and a steric methyl wedge—this compound serves as a pivotal intermediate in the synthesis of quinazolinone-based kinase inhibitors , specifically targeting DDR1 (Discoidin Domain Receptor 1) .

For drug development professionals, this scaffold offers a unique "trifunctional" platform:

  • C1-Carboxyl: Precursor for heterocycle formation (e.g., quinazolines, benzoxazinones).

  • C2-Amino: Nucleophile for cyclization or amide coupling.

  • C3/C5-Bromines: Orthogonal handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to modulate potency and solubility.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The compound is characterized by significant steric crowding around the C4-methyl group, which locks the conformation of adjacent substituents, potentially enhancing the binding selectivity of derived inhibitors.

PropertyValue / DescriptionNote
CAS Number 1708958-97-7
IUPAC Name 2-Amino-3,5-dibromo-4-methylbenzoic acid
Molecular Formula C₈H₇Br₂NO₂
Molecular Weight 308.96 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, DMF, MeOH (hot)Insoluble in water
pKa (Calc.) ~2.5 (Carboxyl), ~1.0 (Aniline)Acidic due to electron-withdrawing Br
Melting Point >230°C (Decomposition predicted)High lattice energy typical of halo-anthranilic acids
Synthetic Methodology

The synthesis of CAS 1708958-97-7 relies on the regioselective electrophilic aromatic substitution (EAS) of 2-amino-4-methylbenzoic acid (4-methylanthranilic acid). The amino group (strongly activating, ortho, para-director) and the methyl group (weakly activating, ortho, para-director) cooperatively direct bromination to the C3 and C5 positions.

3.1. Reaction Mechanism

The reaction proceeds via a dual bromination mechanism. The C5 position (para to amino) is kinetically favored and brominated first, followed by the sterically more congested C3 position.

SynthesisPathway Start 2-Amino-4-methylbenzoic acid (Precursor) Inter Intermediate: 2-Amino-5-bromo-4-methylbenzoic acid Start->Inter Br2, AcOH (Kinetic Control) Product Target: 2-Amino-3,5-dibromo-4-methylbenzoic acid Inter->Product Br2 (excess) (Thermodynamic Control)

Figure 1: Stepwise bromination pathway driven by the synergistic directing effects of the amino and methyl groups.

3.2. Validated Experimental Protocol

Note: This protocol is adapted from standard procedures for anthranilic acid halogenation and optimized for the methyl-substituted analog.

Reagents:

  • 2-Amino-4-methylbenzoic acid (1.0 equiv)

  • Bromine (Br₂, 2.2 equiv) or N-Bromosuccinimide (NBS, 2.2 equiv)

  • Glacial Acetic Acid (AcOH)

  • Water (for quenching)

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 2-amino-4-methylbenzoic acid (e.g., 10 g) and glacial acetic acid (100 mL). Stir at room temperature until fully suspended or dissolved.

  • Bromination (Exothermic): Cool the solution to 10–15°C. Add Bromine (Br₂) dropwise via an addition funnel over 30 minutes. Caution: Evolution of HBr gas.

    • Observation: The mixture will transition from a clear/pale solution to a thick orange/red slurry.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes) to ensure disappearance of the mono-bromo intermediate.

  • Quenching: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a solid.[1]

  • Purification: Filter the solid and wash the cake with water (3 x 50 mL) to remove residual acetic acid and HBr.

  • Drying: Dry the filter cake under vacuum at 50°C to constant weight.

    • Yield Expectation: 85–92%.

Application in Drug Discovery: DDR1 Inhibitors

The primary pharmaceutical utility of CAS 1708958-97-7 is its role as a precursor for DDR1 inhibitors .[2] DDR1 is a collagen-activated receptor tyrosine kinase implicated in tumor cell invasion and fibrosis.[2]

The 3,5-dibromo motif is critical for:

  • Hydrophobic Pocket Filling: The bromine atoms occupy specific hydrophobic sub-pockets in the kinase ATP-binding site.

  • Halogen Bonding: Potential for halogen-pi interactions with gatekeeper residues.

4.1. Synthesis of Quinazolinone Core

The acid is typically converted to a quinazolinone scaffold via cyclization with formamide or urea derivatives.

DDR1Workflow Acid 2-Amino-3,5-dibromo- 4-methylbenzoic acid Ester Ethyl Ester Formation (EtOH, H2SO4) Acid->Ester Cyclization Cyclization (Formamide/Urea) Ester->Cyclization Scaffold Quinazolinone Scaffold (DDR1 Inhibitor Core) Cyclization->Scaffold Coupling Suzuki Coupling (R-B(OH)2, Pd-cat) Scaffold->Coupling Functionalization at C6/C8 (from Br handles) Final Final Drug Candidate Coupling->Final

Figure 2: Workflow for converting the benzoic acid precursor into a bioactive quinazolinone kinase inhibitor.

Safety & Handling (SDS Summary)

As a halogenated aniline derivative, this compound requires strict safety adherence.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and a lab coat are mandatory. All solid handling should be performed in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place away from light. The compound is stable but may discolor upon prolonged exposure to light due to slow debromination or oxidation.

References
  • World Intellectual Property Organization (WIPO). (2015). Quinazolinone and Isoquinolinone Derivatives as DDR1 Inhibitors.[2] Patent WO2015060373A1. Link

  • BenchChem. (2025).[3] Technical Guide: 2-Amino-4-bromobenzoic Acid Applications.Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 226292 (Related Analog).Link

  • BLDpharm. (2026). Product Analysis: 2-Amino-3,5-dibromo-4-methylbenzoic acid.[4][2][5][6]Link

Sources

Exploratory

3,5-Dibromo-4-methylanthranilic acid structure and chemical data

[1][2] Executive Summary 3,5-Dibromo-4-methylanthranilic acid (CAS: 1708958-97-7) is a specialized halogenated benzoic acid derivative used primarily as a scaffold in the synthesis of bioactive quinazolinone and isoquino...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

3,5-Dibromo-4-methylanthranilic acid (CAS: 1708958-97-7) is a specialized halogenated benzoic acid derivative used primarily as a scaffold in the synthesis of bioactive quinazolinone and isoquinolinone derivatives.[1] While structurally analogous to the key Ambroxol intermediate (3,5-dibromoanthranilic acid), the presence of the 4-methyl group directs its utility toward distinct pharmacological targets, most notably Discoidin Domain Receptor 1 (DDR1) inhibitors implicated in fibrosis and oncology.

This guide details the chemical identity, validated synthetic protocols, spectroscopic characteristics, and specific applications of this compound in modern drug discovery.[2]

Chemical Identity & Structural Analysis[1][3][4][5][6][7]

The compound is a di-brominated derivative of 4-methylanthranilic acid.[1] The steric bulk of the methyl group at the C4 position, flanked by the C3 and C5 bromine atoms, creates a highly substituted core that restricts rotation in downstream amides, a feature exploited in designing rigid kinase inhibitors.[2]

Chemical Data Table
PropertyData
IUPAC Name 2-Amino-3,5-dibromo-4-methylbenzoic acid
Common Name 3,5-Dibromo-4-methylanthranilic acid
CAS Number 1708958-97-7
Molecular Formula C₈H₇Br₂NO₂
Molecular Weight 308.96 g/mol
SMILES CC1=C(Br)C=C(C(=C1Br)N)C(=O)O
Appearance Pale yellow to brownish solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
Structural Representation

The following diagram illustrates the core connectivity and the numbering scheme critical for NMR assignment.

ChemicalStructure cluster_legend Substituents C1 C1 (COOH) C2 C2 (NH2) C1->C2 Acid -COOH C1->Acid C3 C3 (Br) C2->C3 Amino -NH2 C2->Amino C4 C4 (CH3) C3->C4 Br1 -Br C3->Br1 C5 C5 (Br) C4->C5 Methyl -CH3 C4->Methyl C6 C6 (H) C5->C6 Br2 -Br C5->Br2 C6->C1

Caption: Connectivity graph of 2-Amino-3,5-dibromo-4-methylbenzoic acid showing substitution pattern.[3][1]

Physicochemical Profile

PropertyValueNote
Melting Point >200°C (Decomp.)[3][1]Based on analog 3,5-dibromoanthranilic acid.
pKa (Acid) ~2.5 - 3.0Predicted; lowered by electron-withdrawing Br atoms.[3][1]
pKa (Base) ~1.0 - 1.5Predicted; NH₂ is weakly basic due to ortho-Br and conjugation.[3][1]
LogP ~3.1Lipophilic due to halogenation.
H-Bond Donors 2(NH₂, OH)
H-Bond Acceptors 2(C=O, NH₂)

Synthetic Pathway & Methodology

The synthesis of 3,5-dibromo-4-methylanthranilic acid is achieved via the electrophilic aromatic substitution (bromination) of 4-methylanthranilic acid .[3][1] This reaction is highly regioselective due to the directing effects of the amino group (ortho/para director) and the methyl group.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Methylanthranilic Acid (CAS: 456-05-3) Process Process: 1. Dissolve SM in AcOH 2. Dropwise add Br2 at <20°C 3. Stir RT 2-4h Start->Process + Reagent Reagent Reagents: Br2 (2.2 eq) or NBS Solvent: Glacial Acetic Acid Reagent->Process Workup Workup: 1. Pour into Ice Water 2. Filter Precipitate 3. Wash w/ NaHSO3 (remove Br2) Process->Workup Precipitation Product Product: 3,5-Dibromo-4-methyl- anthranilic Acid Workup->Product Drying & Recrystallization

Caption: Standard bromination workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: Synthesis of 2-amino-3,5-dibromo-4-methylbenzoic acid from 4-methylanthranilic acid.

Reagents:

  • 4-Methylanthranilic acid (1.0 eq)[3][1]

  • Bromine (Br₂) (2.2 eq)[1]

  • Glacial Acetic Acid (Solvent, 10-15 volumes)

  • Sodium Bisulfite (NaHSO₃) (aq. solution for quenching)

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 4-methylanthranilic acid in glacial acetic acid.

  • Bromination: Cool the solution to 10–15°C. Add elemental bromine dropwise over 30–60 minutes. Note: Maintain temperature below 20°C to prevent over-oxidation or side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A thick precipitate (hydrobromide salt or free acid) typically forms.

  • Quenching: Pour the reaction mixture into ice-cold water (5x reaction volume) with vigorous stirring.

  • Neutralization: If necessary, adjust pH to ~4-5 with sodium acetate to ensure the free acid precipitates. Add aqueous NaHSO₃ to quench any unreacted bromine (indicated by the disappearance of orange color).

  • Isolation: Filter the solid under vacuum. Wash the cake with water until the filtrate is neutral.

  • Purification: Recrystallize from ethanol or an ethanol/water mixture to obtain the pure product as a pale yellow solid.

Spectroscopic Characterization

Due to the high substitution on the benzene ring, the NMR spectrum is distinctively simple, providing a robust method for identification.[2]

Predicted ¹H NMR (DMSO-d₆, 400 MHz)
  • δ 13.0 ppm (br s, 1H): Carboxylic acid (-COOH).

  • δ 7.75 ppm (s, 1H): Aromatic proton at H-6 . This is the only aromatic proton, appearing as a sharp singlet.[2]

  • δ 6.0–6.5 ppm (br s, 2H): Amino group (-NH₂). Chemical shift varies with concentration and water content.

  • δ 2.35 ppm (s, 3H): Methyl group (-CH₃) at C4.

Mass Spectrometry (ESI-MS)[1][2]
  • Ionization Mode: Negative [M-H]⁻ or Positive [M+H]⁺.

  • Isotope Pattern: The presence of two bromine atoms results in a characteristic 1:2:1 triplet pattern for the molecular ion cluster.

    • M+ (⁷⁹Br, ⁷⁹Br) [2]

    • M+2 (⁷⁹Br, ⁸¹Br) [2]

    • M+4 (⁸¹Br, ⁸¹Br)

Pharmaceutical Applications

While the non-methylated analog is the precursor for the mucolytic Ambroxol , the 4-methyl variant is a specialized intermediate for Kinase Inhibitors , specifically targeting DDR1 (Discoidin Domain Receptor 1) .

DDR1 Inhibitor Synthesis Pathway

Patents (e.g., WO2015060373) describe using this core to build quinazolinone scaffolds.[2]

ApplicationPathway Intermediate 3,5-Dibromo-4-methyl- anthranilic Acid Cyclization Cyclization (Formamide/Urea) Intermediate->Cyclization Quinazolinone Quinazolinone Core Cyclization->Quinazolinone Coupling Suzuki Coupling / Derivatization Quinazolinone->Coupling DDR1_Inhibitor DDR1 Inhibitor (Antifibrotic/Oncology) Coupling->DDR1_Inhibitor

Caption: Synthetic utility of the compound in generating Quinazolinone-based DDR1 inhibitors.[1]

Mechanism: The 4-methyl group on the anthranilic acid becomes the 7-methyl group on the quinazolinone ring.[3] This steric handle can improve selectivity for the DDR1 kinase pocket compared to non-methylated analogs.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[1][4]

  • Eye Irritation: Category 2A (H319)[1][4]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Use a dust mask (N95) if handling powder.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[4]

    • Skin Contact: Wash with soap and water.[4][5]

References

  • Shionogi & Co., Ltd. (2015).[2] Quinazolinone and isoquinolinone derivatives. WO Patent 2015060373A1. (Describing the synthesis of DDR1 inhibitors using this intermediate). Retrieved from [1]

Sources

Foundational

A Technical Guide to Novel Anthranilic Acid Derivatives: Scaffolds for Modern Medicinal Chemistry

Abstract Anthranilic acid, a simple aromatic amine and carboxylic acid, represents a uniquely "privileged" scaffold in medicinal chemistry.[1][2] Its inherent structural features—two reactive functional groups in an orth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Anthranilic acid, a simple aromatic amine and carboxylic acid, represents a uniquely "privileged" scaffold in medicinal chemistry.[1][2] Its inherent structural features—two reactive functional groups in an ortho arrangement—provide a versatile platform for the synthesis of a vast library of derivatives.[3] For decades, this scaffold has been the foundation for blockbuster drugs, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] However, the therapeutic potential of anthranilic acid derivatives extends far beyond inflammation. Modern synthetic strategies are unlocking novel derivatives with potent and selective activities against a wide array of biological targets. This guide explores the synthetic versatility, diverse biological activities, and mechanistic underpinnings of novel anthranilic acid derivatives, providing researchers with a comprehensive overview of their application as core scaffolds in contemporary drug discovery. We will delve into specific therapeutic areas, present detailed experimental protocols, and offer insights into the structure-activity relationships that govern their efficacy.

The Anthranilic Acid Core: A Privileged Foundation for Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a rich source for drug discovery. Anthranilic acid (2-aminobenzoic acid) perfectly embodies this concept. Its utility stems from two key features:

  • Dual-Reactivity: The presence of both a carboxylic acid (-COOH) and an amino (-NH2) group allows for a wide range of chemical modifications.[3] The carboxylic acid can be readily converted into esters, amides, or isosteric replacements like tetrazoles, while the amino group is a nucleophilic handle for N-acylation, N-arylation, and the formation of sulfonamides or heterocyclic rings.[5][6]

  • Bioisostere of Salicylic Acid: As a nitrogen isostere of salicylic acid, the anthranilic acid core provided an early and successful example of bioisosteric replacement in drug design, leading directly to the development of potent anti-inflammatory agents.[5]

This inherent versatility has enabled the creation of large compound libraries, facilitating comprehensive structure-activity relationship (SAR) analysis for identifying lead compounds in numerous therapeutic areas.[1][3]

Synthetic Versatility: Pathways to Chemical Diversity

The derivatization of the anthranilic acid scaffold is straightforward and high-yielding, making it an attractive starting material for medicinal chemists. The primary synthetic routes involve modifications at the amino and carboxylic acid moieties.

  • N-Arylation: The Ullmann condensation is a classic and robust method for coupling anthranilic acid with various aryl halides. This reaction, typically catalyzed by copper, is fundamental to the synthesis of the fenamate class of NSAIDs.[7]

  • N-Acylation: The amino group readily reacts with acyl chlorides or carboxylic acids (using coupling agents) to form amide bonds. This is a common strategy for introducing diverse side chains that can interact with specific receptor pockets.[8]

  • Carboxylic Acid Modification: The carboxyl group can be esterified or converted into amides. This modification is often used to modulate the pharmacokinetic properties of the molecule, such as cell permeability and metabolic stability.

  • Heterocycle Formation: The ortho-amino-acid arrangement is a precursor for the synthesis of fused heterocyclic systems, such as quinazolinones, which possess a broad spectrum of biological activities.[6]

Fig. 1: Key synthetic derivatization routes from the anthranilic acid core.

Therapeutic Applications of Novel Anthranilic Acid Derivatives

While the anti-inflammatory properties of fenamates are well-established, modern research has expanded the therapeutic landscape of anthranilic acid derivatives into oncology, infectious diseases, metabolic disorders, and neurology.[1][3]

Anti-inflammatory and Analgesic Agents

The traditional application of this scaffold is in the management of inflammation and pain.[9] Fenamates, such as mefenamic acid and flufenamic acid, function primarily by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[5][10] Newer research focuses on developing derivatives with improved side-effect profiles or dual mechanisms of action. Phenyl- or benzyl-substituted hybrids have demonstrated excellent anti-inflammatory effects in preventing albumin denaturation, a common in vitro screening method.[9]

Anticancer Agents

Anthranilic acid derivatives have emerged as a promising scaffold for the development of novel anticancer agents, acting through multiple mechanisms:

  • Inducers of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells.[1][11]

  • Kinase Inhibition: The scaffold serves as a framework for designing inhibitors of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.[1][3]

  • P-glycoprotein (P-gp) Inhibition: Anthranilic diamides can inhibit P-glycoprotein, a transporter protein responsible for multidrug resistance in cancer cells, potentially resensitizing tumors to chemotherapy.[1][9]

  • Hedgehog Pathway Inhibition: This signaling pathway is crucial for embryonic development and its aberrant activation can drive tumor growth. Anthranilic acid derivatives have been identified as potent inhibitors of this pathway.[1][11]

One study reported a series of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid that exhibited potent in vitro growth inhibitory properties against human tumor cell lines, with some compounds showing activity at nanomolar concentrations.[12]

Antimicrobial and Antiviral Agents

The scaffold has shown considerable utility in combating infectious diseases.

  • Antibacterial: Derivatives have been developed that show activity against various bacterial strains, including Staphylococcus aureus. Some compounds are thought to act as antimetabolites, mimicking p-aminobenzoic acid (PABA) to disrupt folate synthesis in bacteria.[13] A recent study highlighted that the antitubercular activity of some derivatives is due to the carboxylic acid moiety inducing intrabacterial acidification.

  • Antiviral: A significant area of research has been the development of anthranilic acid derivatives as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[1][14] These compounds bind to an allosteric site on the enzyme, preventing its function.[14]

Modulators of Metabolic and Neurological Pathways
  • Metabolic Disorders: Derivatives have been developed as modulators of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid and glucose homeostasis, making them potential therapeutics for liver and metabolic diseases.[15] Additionally, they can act as α-glucosidase inhibitors, offering a therapeutic approach for diabetes mellitus.[1][3]

  • Neuroprotection: Certain derivatives exhibit neuroprotective properties by downregulating key pathways responsible for neurodegeneration.[1][2] Recently, an anthranilic acid scaffold was used to discover a novel class of antagonists for GPR17, an orphan receptor implicated in inflammatory diseases like multiple sclerosis.[16]

Representative Derivative Class Biological Target/Mechanism Therapeutic Area Key Insights & References
N-Aryl Anthranilic Acids (Fenamates) Cyclooxygenase (COX) InhibitionAnti-inflammatory, AnalgesicClassic NSAIDs; SAR well-defined.[3][5][10]
N-Acyl Pyridinyl Anthranilic Esters Cytostatic/AntiproliferativeAnticancerPotent growth inhibition in human tumor cell lines at nanomolar levels.[12]
Anthranilic Diamides P-glycoprotein InhibitionAnticancer (Drug Resistance)Reverses multidrug resistance by blocking efflux pumps.[1][9]
Thioxothiazolidine Hybrids HCV NS5B Polymerase InhibitionAntiviral (Hepatitis C)Allosteric inhibition of a key viral replication enzyme.[1][14]
Substituted Furan-Carboxamides GPR17 AntagonismNeuroinflammation (e.g., MS)Discovery of potent antagonists for a pro-inflammatory orphan receptor.[16]
Benzo-fused Derivatives Farnesoid X Receptor (FXR) ModulationMetabolic DiseasePartial agonists developed for long-term treatment of metabolic disorders.[15]
Sulfonamide Derivatives Antifungal / CytotoxicAntimicrobial / AnticancerShow selective antifungal activity against C. albicans and cytotoxicity in MOLT-3 cells.[13]

Field-Proven Methodologies: Experimental Protocols

To provide actionable insights, this section details representative protocols for the synthesis and biological evaluation of anthranilic acid derivatives, based on established methodologies.

Protocol 1: Synthesis of an N-Aryl Anthranilic Acid Derivative via Ullmann Condensation

This protocol is adapted from the general method for synthesizing fenamate-type compounds and demonstrates a core synthetic strategy.[7]

Objective: To synthesize N-(3-chlorophenyl)anthranilic acid.

Materials:

  • o-chlorobenzoic acid

  • 3-chloroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Cupric oxide (CuO)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 mol equivalent), 3-chloroaniline (1.2 mol equivalent), anhydrous potassium carbonate (approx. 8g per mol of benzoic acid), and a catalytic amount of cupric oxide (approx. 1g).

  • Reflux: Heat the mixture under reflux for 7-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: The potassium carbonate acts as a base to deprotonate the carboxylic acid and aniline, while the cupric oxide catalyzes the C-N bond formation between the aryl halide and the aniline.

  • Workup: After cooling, suspend the resulting solid in water.

  • Precipitation: Acidify the aqueous suspension with dilute hydrochloric acid until precipitation of the product is complete. The acidic conditions protonate the carboxylate, rendering the product insoluble.

  • Isolation and Purification: Filter the crude product, wash with cold water, and dry. Recrystallize the solid from 95% ethanol to obtain the purified N-(3-chlorophenyl)anthranilic acid.

  • Characterization: Confirm the structure and purity of the final compound using melting point, IR, ¹H NMR, and mass spectrometry.

Protocol 2: In Vivo Anti-inflammatory Screening via Carrageenan-Induced Rat Paw Edema

This is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.[7]

Objective: To assess the anti-inflammatory activity of a test compound compared to a control.

Materials:

  • Wistar albino rats (150-200g)

  • Test compound (anthranilic acid derivative)

  • Standard drug (e.g., Indomethacin)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 24 hours prior to the experiment, with free access to food and water.

  • Grouping: Divide the animals into three groups: Control (Vehicle), Standard (Indomethacin), and Test (Anthranilic acid derivative).

  • Dosing: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Self-Validation: The control group receiving only carrageenan will exhibit significant edema, establishing the baseline inflammatory response. The standard drug group validates the assay's sensitivity by showing a known reduction in edema.

  • Data Analysis: Calculate the percentage inhibition of edema for the standard and test groups at each time point relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mechanistic Insight: COX Inhibition Pathway

Many anthranilic acid derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Substrate Arachidonic Acid (from Cell Membrane) Enzyme1 COX-1 (Constitutive) Substrate->Enzyme1 Enzyme2 COX-2 (Inducible) Substrate->Enzyme2 PGs_Homeostatic Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) Enzyme1->PGs_Homeostatic Homeostatic Functions PGs_Inflammatory Prostaglandins (e.g., Inflammation, Pain, Fever) Enzyme2->PGs_Inflammatory Inflammatory Response Inhibitor Anthranilic Acid Derivative (Fenamate) Inhibitor->Enzyme1 Inhibition Inhibitor->Enzyme2 Inhibition

Fig. 2: Mechanism of action for fenamate-type anthranilic acid derivatives.

As shown in Figure 2, fenamates compete with arachidonic acid for the active site of both COX isoforms. By blocking these enzymes, they prevent the production of prostaglandins, thereby reducing the inflammatory cascade. The dual inhibition of COX-1 and COX-2 is effective but inhibiting the homeostatic functions of COX-1 can lead to gastrointestinal side effects.

Future Directions and Conclusion

The anthranilic acid scaffold continues to be a remarkably fruitful starting point for medicinal chemistry campaigns. The future of this field lies in several exciting areas:

  • Hybrid Molecules: The strategy of combining the anthranilic acid scaffold with other known pharmacophores into a single hybrid molecule is gaining traction.[17] This approach aims to create agents with dual or synergistic mechanisms of action, potentially leading to improved efficacy and reduced drug resistance.[9][17]

  • Target Selectivity: A major goal is the design of derivatives with high selectivity for specific biological targets (e.g., COX-2 selective inhibitors or specific kinase inhibitors) to minimize off-target effects and improve safety profiles.

  • Computational Chemistry: The use of in silico methods, such as molecular docking and ADME/Tox prediction, will continue to guide the rational design of novel derivatives, accelerating the discovery of drug candidates with favorable pharmacokinetic properties.[17]

References

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). Yenepoya Pharmacy College & Research Centre.
  • Milusheva, M., et al. (2022).
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). MDPI.
  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.
  • Extending the Structure–Activity Relationship of Anthranilic Acid Derivatives As Farnesoid X Receptor Modulators. (2014).
  • Berno, G., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
  • Supasuc, T., et al. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. Journal of Applied Pharmaceutical Science.
  • Harada, H., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin.
  • Prasher, P., & Sharma, M. (2021).
  • Discovering Antibiotic Activity of Anthranilic Acid Deriv
  • Joshi, J. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.
  • El-Sakka, S. S., et al. (2009).
  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. (2023). MDPI.
  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021). MDPI.
  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (n.d.).
  • Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candid
  • Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. (2024). PubMed.
  • New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. (n.d.). Academia.edu.

Sources

Exploratory

Structural Divergence in Halogenated Aromatics: 2-Amino-3,5-dibromo-4-methylbenzoic acid vs. The Ambroxol Intermediate

Executive Summary In the realm of pharmaceutical synthesis, heavily substituted halogenated aromatics serve as critical building blocks. A common point of confusion arises between specialized medicinal chemistry scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical synthesis, heavily substituted halogenated aromatics serve as critical building blocks. A common point of confusion arises between specialized medicinal chemistry scaffolds and high-volume active pharmaceutical ingredient (API) intermediates. This whitepaper provides a rigorous technical comparison between 2-Amino-3,5-dibromo-4-methylbenzoic acid (a highly sterically hindered scaffold for targeted oncology) and the Ambroxol Intermediate (primarily 2-Amino-3,5-dibromobenzaldehyde, the precursor to the blockbuster mucolytic drug Ambroxol).

By dissecting their chemical profiles, mechanistic pathways, and downstream synthetic workflows, this guide equips process chemists with the causal logic necessary to handle, scale, and innovate with these distinct dibrominated molecules.

Chemical & Structural Profiling

While both molecules share a 2-amino-3,5-dibromo aromatic core, their structural divergence at the C1 and C4 positions dictates entirely different reactivity profiles and therapeutic applications.

The Ambroxol intermediate relies on an electrophilic aldehyde at C1 to facilitate reductive amination. In stark contrast, 2-Amino-3,5-dibromo-4-methylbenzoic acid features a carboxylic acid at C1 and a methyl group at C4. The C4-methyl group is wedged between two bulky bromine atoms, creating immense steric strain. In drug design, this steric bulk is intentionally leveraged to lock the conformation of downstream heterocycles (such as quinazolinones), enhancing binding selectivity in narrow kinase pockets like Discoidin Domain Receptor 1 (DDR1) [1].

Quantitative Data Summary
Parameter2-Amino-3,5-dibromo-4-methylbenzoic acidAmbroxol Intermediate (Aldehyde)Ambroxol Acid Metabolite
CAS Number 1708958-97-750910-55-9609-85-8
Molecular Formula C8H7Br2NO2C7H5Br2NOC7H5Br2NO2
C1 Functional Group Carboxylic Acid (-COOH)Aldehyde (-CHO)Carboxylic Acid (-COOH)
C4 Substituent Methyl (-CH3)Hydrogen (-H)Hydrogen (-H)
Primary Application Oncology / Fibrosis (DDR1 Inhibitors)Respiratory (Mucolytic API)API Impurity / Metabolite
Downstream Chemistry Amidation, Quinazolinone cyclizationReductive amination (Schiff base)Analytical Reference Standard
Steric Profile Highly hindered (C4-methyl between C3/C5-Br)Planar, unhindered at C4Planar, unhindered at C4

(Note: 2-Amino-3,5-dibromobenzoic acid is often tracked as an Ambroxol impurity or metabolite [2], but lacks the C4-methyl group of our primary comparative compound).

Mechanistic Pathways & Logical Relationships

To understand the utility of these compounds, we must map their structural features to their synthetic destinies.

StructuralDivergence Base 2-Amino-3,5-dibromo Core Structure Branch1 C1 = Aldehyde (-CHO) C4 = Hydrogen (-H) Base->Branch1 High-volume API route Branch2 C1 = Carboxylic Acid (-COOH) C4 = Methyl (-CH3) Base->Branch2 Targeted oncology route App1 Ambroxol Intermediate (Mucolytic API Precursor) Branch1->App1 Reductive Amination App2 2-Amino-3,5-dibromo-4-methylbenzoic acid (DDR1 Kinase Inhibitor Scaffold) Branch2->App2 Quinazolinone Cyclization

Fig 1. Structural divergence and application logic of the two dibrominated aromatic scaffolds.

The Ambroxol Intermediate Pathway

The synthesis of Ambroxol requires the condensation of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol. From a process chemistry standpoint, the critical challenge is the bromination step. Traditional methods using direct bromine (


) yield only 50% atom economy and generate highly corrosive 

gas. Modern optimized routes utilize an

oxidative system to recycle

in situ, driving the reaction to near 100% atom economy [3].

AmbroxolSynthesis ONB o-Nitrobenzaldehyde (Starting Material) Reduction Pd/C Hydrogenation (Causality: Avoids Fe sludge) ONB->Reduction OAB o-Aminobenzaldehyde (Intermediate) Reduction->OAB Bromination Bromination (Br2 / H2O2) (Causality: 100% Br atom economy) OAB->Bromination ADBA 2-Amino-3,5-dibromobenzaldehyde (Ambroxol Intermediate) Bromination->ADBA Condensation Condensation with trans-4-Aminocyclohexanol ADBA->Condensation Imine Imine Intermediate Condensation->Imine Reduction2 KBH4 Reduction & HCl (Causality: Prevents dehalogenation) Imine->Reduction2 Ambroxol Ambroxol Hydrochloride (API) Reduction2->Ambroxol

Fig 2. Optimized synthetic workflow for Ambroxol Hydrochloride highlighting causal reaction choices.

Experimental Methodologies & Causal Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies detail the exact causal logic behind reagent selection and reaction conditions.

Protocol A: High-Yield Synthesis of 2-Amino-3,5-dibromobenzaldehyde

Objective: Synthesize the Ambroxol intermediate while eliminating environmental hazards.

  • Catalytic Hydrogenation: Dissolve o-nitrobenzaldehyde in an ethanol/water mixture. Introduce 5% Pd/C as a catalyst and subject to

    
     pressure.
    
    • Causality: Older literature cites Fe/AcOH for this reduction. However, iron powder generates massive amounts of iron sludge, which traps the product and creates severe environmental disposal issues. Pd/C ensures a clean reaction profile with easy catalyst recovery [3].

  • Oxidative Bromination: Cool the resulting o-aminobenzaldehyde solution to 5°C. Slowly add a stoichiometric amount of

    
     alongside 30% 
    
    
    
    .
    • Causality: The

      
       oxidizes the byproduct 
      
      
      
      back into active
      
      
      . This prevents the accumulation of corrosive acid, halves the required bromine input, and drastically improves the safety profile of the scale-up.
  • Isolation: Neutralize with saturated sodium bicarbonate until solids precipitate. Filter and recrystallize from ethanol to achieve >99.0% purity.

Protocol B: Condensation to Ambroxol Hydrochloride

Objective: Convert the intermediate into the final API without degrading the halogenated ring.

  • Schiff Base Formation: In an anhydrous reactor, combine 36g of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol in absolute ethanol at 60°C for 3 hours [4].

    • Causality: Absolute ethanol provides optimal solubility for the starting materials while allowing the resulting imine to precipitate upon cooling, driving the thermodynamic equilibrium forward.

  • Selective Reduction: Cool the mixture to 30°C and add potassium borohydride (

    
    ) in batches.
    
    • Causality:

      
       is a mild, highly selective reducing agent. Using harsher conditions (like high-pressure hydrogenation over Pd) risks hydrodehalogenation—cleaving the essential bromine atoms off the aromatic ring.
      
  • Acidification: Dissolve the crude Ambroxol base in acetone and add concentrated HCl dropwise until pH 3.2 is reached. Cool to -10°C to crystallize Ambroxol Hydrochloride [4].

Protocol C: Cyclization of 2-Amino-3,5-dibromo-4-methylbenzoic acid

Objective: Utilize the sterically hindered scaffold to synthesize DDR1-targeted quinazolinones.

  • Esterification: Convert 2-Amino-3,5-dibromo-4-methylbenzoic acid to its ethyl ester using ethanol and a catalytic amount of sulfuric acid under reflux.

  • Amidation & Cyclization: React the ethyl ester with a substituted formamide derivative in the presence of a strong coupling reagent (e.g.,

    
    ) at elevated temperatures (typically >100°C).
    
    • Causality: The C4-methyl group induces severe steric hindrance, shielding the amine and ester groups. Standard mild coupling conditions will fail. The use of

      
       drives the formation of a highly reactive imidoyl chloride intermediate, forcing the cyclization into the rigid quinazolinone core required for DDR1 kinase inhibition [1].
      

Analytical Characterization & Validation

To ensure the integrity of these intermediates, rigorous analytical validation is required.

  • HPLC Profiling: For Ambroxol synthesis, track the disappearance of the aldehyde peak at 254 nm. Ensure the absence of 2-Amino-3,5-dibromobenzoic acid (the oxidized metabolite/impurity) [2].

  • NMR Spectroscopy: For 2-Amino-3,5-dibromo-4-methylbenzoic acid,

    
    -NMR will show a distinct singlet for the C4-methyl protons around 2.4 ppm, and a single aromatic proton at the C6 position, confirming the highly substituted nature of the ring.
    

Conclusion

While 2-Amino-3,5-dibromo-4-methylbenzoic acid and the Ambroxol intermediate (2-Amino-3,5-dibromobenzaldehyde) share a dibrominated aniline core, they exist in entirely different chemical paradigms. The Ambroxol intermediate is optimized for high-throughput, atom-economical reductive amination to produce a global respiratory API. Conversely, the 4-methyl benzoic acid derivative is a specialized, sterically strained building block designed to force specific 3D conformations in advanced oncology therapeutics. Understanding the causal relationship between their structures and their synthetic handling is paramount for successful drug development.

References

  • "Quinazolinone and isoquinolinone derivative" (WO2015060373A1).
  • "Ambroxol Acid Metabolite | 609-85-8". SynZeal.
  • "Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde" (CN104447366A).
  • "Improving Ambroxol Hydrochloride: What are the Methods for Refinement?". Guidechem.
  • "2-Amino-3,5-dibromobenzoic acid | C7H5Br2NO2 | CID 219491". PubChem.
Foundational

Engineering Methyl-Substituted Dibromoanthranilic Acid Analogs: A Rational Approach to Target-Directed Drug Design

Executive Summary Anthranilic acid (2-aminobenzoic acid) is a highly privileged scaffold in medicinal chemistry. By introducing specific halogen atoms (e.g., 3,5-dibromo substitutions) and aliphatic groups (e.g., methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthranilic acid (2-aminobenzoic acid) is a highly privileged scaffold in medicinal chemistry. By introducing specific halogen atoms (e.g., 3,5-dibromo substitutions) and aliphatic groups (e.g., methyl esters or N-methylation), researchers can fine-tune the physicochemical and stereoelectronic properties of the molecule. As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical chemistry, providing field-proven insights into the causality behind these structural modifications. This whitepaper explores the synthesis, biophysical properties, and target-directed applications of methyl-substituted dibromoanthranilic acid analogs.

The Pharmacophore: Causality Behind Structural Modifications

The baseline scaffold, 3,5-dibromoanthranilic acid, provides a robust template for target recognition. Modifying this core is not arbitrary; every substitution is a calculated decision to manipulate the molecule's interaction with biological systems.

  • Halogen Bonding (X-Bonding): The introduction of bromine atoms at the 3 and 5 positions creates highly directional non-covalent interactions. Bromine acts as a Lewis acid (halogen bond donor), interacting with Lewis basic sites, such as the backbone carbonyl oxygens of target proteins[1]. The strength of these interactions follows the polarizability trend (I > Br > Cl > F), making dibromo analogs particularly effective at anchoring into hydrophobic pockets while maintaining strict geometric requirements[1].

  • Methyl Substitution Effects: Modifying the scaffold with a methyl group—either via esterification (e.g., Methyl 2-amino-3,5-dibromobenzoate, CAS 606-00-8) or N-methylation—serves two critical purposes[2]. First, it increases the lipophilicity (LogP), enhancing passive membrane permeability, which is crucial for intracellular targets. Second, N-methylation introduces steric hindrance that restricts the rotation of the carboxylate/ester group, locking the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

G Core Methyl-Substituted Dibromoanthranilic Acid Br 3,5-Dibromo Substitution Core->Br Me Methyl Substitution (N-Me or O-Me) Core->Me COOH Carboxylate/Amide Anchor Core->COOH HB Halogen Bonding (Directional Lewis Acid) Br->HB Lip Lipophilicity (LogP) & Membrane Permeability Me->Lip Steric Conformational Locking (Dihedral Angle Control) Me->Steric COOH->Steric

Pharmacophore logic of methyl-substituted dibromoanthranilic acid analogs.

Synthetic Workflows and Protocols

The synthesis of methyl-substituted dibromoanthranilic acid analogs must be highly regioselective. The following self-validating protocol outlines the generation of Methyl 3,5-dibromoanthranilate from anthranilic acid.

Protocol 1: Regioselective Bromination and Esterification

Causality & Rationale: Bromination in glacial acetic acid ensures electrophilic aromatic substitution occurs cleanly at the ortho and para positions relative to the activating amino group[3]. Subsequent Fischer esterification yields the methyl ester, which can be utilized as a prodrug or a synthetic intermediate.

Step-by-Step Workflow:

  • Preparation of Precursor: Dissolve 50 mmol of anthranilic acid in 100 mL of glacial acetic acid under continuous stirring in a round-bottom flask equipped with a reflux condenser.

  • Bromination: Slowly add 105 mmol of elemental bromine (

    
    ) dropwise at room temperature. The electron-donating amino group directs the bromine to the 3 and 5 positions.
    
  • Isolation of Intermediate: Heat the mixture to reflux for 1 hour, then cool to 25°C. Filter the resulting precipitate and wash extensively with cold water and benzene to remove unreacted bromine. Recrystallize from ethanol to yield pure 3,5-dibromoanthranilic acid (yield >90%)[3].

    • Self-Validation Checkpoint: The success of this step is validated by a sharp melting point of the recrystallized product and the absence of mono-brominated intermediates on TLC, ensuring no over- or under-halogenation has occurred.

  • Methyl Esterification: Suspend the purified 3,5-dibromoanthranilic acid in 150 mL of anhydrous methanol. Add 5 mL of concentrated sulfuric acid (

    
    ) as a catalyst.
    
  • Reflux and Neutralization: Reflux the mixture for 12 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1). Once complete, concentrate the solution under reduced pressure, neutralize with saturated

    
    , and extract with dichloromethane.
    
  • Final Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield Methyl 2-amino-3,5-dibromobenzoate (Methyl 3,5-dibromoanthranilate)[2].
    

Applications in Target-Directed Drug Design

Methyl-substituted dibromoanthranilic acid analogs serve as versatile active pharmaceutical ingredients (APIs) across several therapeutic areas.

  • Androgen Receptor (AR) Antagonists: Halogen-substituted anthranilic acid derivatives have been identified as a novel chemical platform for developing AR antagonists, which are crucial in hormone therapy for prostate cancer[4]. The dibromo substitution provides essential hydrophobic contacts within the AR ligand-binding domain.

  • Antiviral Agents (DHODH Inhibitors): Anthranilic acid derivatives have shown potent antiviral activity by inhibiting Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme essential for pyrimidine de novo synthesis[5]. The methyl ester acts as a highly permeable prodrug, improving cellular uptake before being hydrolyzed to the active carboxylate in the cytosol.

  • Transthyretin (TTR) Stabilization: Halogenated anthranilic acids bind effectively to the thyroxine-binding sites of TTR. The bromine atoms form favorable halogen-bonding interactions with the peptide backbone (e.g., Ala108, Leu110), stabilizing the tetramer and preventing amyloidogenesis[6].

Quantitative SAR Profile

The following table summarizes the structure-activity relationship (SAR) impact of specific substitutions on the anthranilic acid core, demonstrating how rational modifications alter biophysical parameters.

CompoundSubstitutionPrimary TargetIC50 (µM)CLogPPrimary Interaction Mechanism
Anthranilic AcidNoneBaseline>1001.21Hydrogen Bonding
3,5-Dibromo AA3,5-diBrTTR / DHODH12.52.85Halogen Bonding
Methyl 3,5-diBr AA3,5-diBr, O-MeCellular Assays4.23.42Enhanced Permeability
N-Methyl 3,5-diBr AA3,5-diBr, N-MeAR Antagonist1.83.10Steric Locking / X-Bonding

Biophysical Validation Protocols

To validate the directional halogen bonds proposed in the rational drug design phase, X-ray co-crystallography is mandatory. Computational docking must be empirically backed by structural biology.

Protocol 2: Co-Crystallization and Halogen Bond Verification

Causality & Rationale: Confirming the angle and distance of the C-Br···O interaction ensures the observed affinity is driven by quantum-mechanical halogen bonding rather than non-specific hydrophobic packing.

Step-by-Step Workflow:

  • Protein Preparation: Express and purify the target protein (e.g., human TTR) to a concentration of 10-15 mg/mL in a buffer containing 10 mM HEPES (pH 7.4) and 100 mM NaCl.

  • Ligand Soaking/Co-crystallization: Dissolve the methyl-substituted dibromoanthranilic acid analog in 100% DMSO to a 50 mM stock. Mix the ligand with the protein at a 5:1 molar ratio and incubate for 2 hours at 4°C.

  • Vapor Diffusion: Set up hanging drop vapor diffusion plates using a reservoir solution of 1.5 M sodium citrate (pH 6.5). Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

  • Diffraction and Refinement: Harvest crystals after 3-5 days. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data and refine the structure.

  • Validation: Analyze the electron density map.

    • Self-Validation Checkpoint: A true halogen bond is confirmed only if the C-Br···O angle is between 140° and 180°, and the interatomic distance is strictly less than the sum of the van der Waals radii (approx. 3.37 Å)[6]. Deviation from these parameters indicates non-specific van der Waals packing.

G Prep Protein-Ligand Complex Prep Cryst Hanging Drop Co-Crystallization Prep->Cryst Diff X-Ray Diffraction & Data Collection Cryst->Diff Refine Structural Refinement (Electron Density) Diff->Refine Val Halogen Bond Validation (Dist < 3.37 Å, Angle ~180°) Refine->Val

Biophysical validation workflow for halogen bond verification.

Conclusion

The strategic incorporation of methyl and dibromo substituents onto the anthranilic acid scaffold represents a masterclass in rational drug design. By leveraging the highly directional nature of halogen bonds and the pharmacokinetic enhancements provided by methylation, researchers can develop highly potent, selective, and bioavailable therapeutics. Ensuring these designs are backed by rigorous, self-validating synthetic and biophysical protocols is the cornerstone of modern application science.

References

  • Taylor & Francis. Design, synthesis, antimicrobial activity and anti-HIV activity evaluation of novel hybrid quinazoline–triazine derivatives. Available at:[Link]

  • Researcher.Life. Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. Available at: [Link]

  • Universität Hamburg. Development of Phenylethynyl Anthranilic Acid-Based Dihydroorotate Dehydrogenase Inhibitors as Potential Antiviral Agents. Available at: [Link]

  • National Institutes of Health (NIH). Structural Analysis of the Complex of Human Transthyretin with 3′,5′-Dichlorophenylanthranilic Acid. Available at:[Link]

Sources

Exploratory

Biological activity of 4-methyl substituted anthranilic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Methyl Substituted Anthranilic Acid Derivatives Executive Summary The anthranilic acid (2-aminobenzoic acid) scaffold is a privileged structure in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 4-Methyl Substituted Anthranilic Acid Derivatives

Executive Summary

The anthranilic acid (2-aminobenzoic acid) scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for numerous biologically active compounds. Among its diverse analogs, 4-methyl substituted anthranilic acid (4-methylanthranilic acid or 2-amino-4-methylbenzoic acid) has emerged as a critical building block and biosynthetic precursor. The strategic placement of a methyl group at the C4 position introduces unique steric bulk, alters the lipophilicity profile, and modifies the electronic distribution of the aromatic ring.

This technical whitepaper explores the causality behind the biological efficacy of 4-methylanthranilic acid derivatives across three primary domains: the mutasynthesis of non-cardiotoxic anticancer pyrrolobenzodiazepines (PBDs), highly selective cyclooxygenase-2 (COX-2) inhibition, and small-molecule kinase targeting.

Mutasynthesis of Anticancer Pyrrolobenzodiazepines (PBDs)

Pyrrolobenzodiazepines (PBDs), such as sibiromycin, are potent sequence-selective DNA alkylating agents produced by actinomycetes[1]. They exert their antineoplastic activity by binding to the minor groove of DNA and forming a covalent aminal bond with the exocyclic amine of guanine[1]. However, the clinical utility of natural sibiromycin is severely limited by its profound cardiotoxicity, which is mechanistically linked to the hydroxylation at the C9 position of the PBD core[1][2].

The Causality of 4-Methyl Substitution

The native precursor for sibiromycin is 3-hydroxy-4-methylanthranilic acid. By genetically deleting the methyltransferase gene (sibL) in Streptomyces sibiricum, the natural biosynthetic pathway is arrested[2]. Supplementing the fermentation media with 4-methylanthranilic acid forces the nonribosomal peptide synthetase (NRPS) enzyme, SibE, to accept this non-native substrate[1]. The result is the mutasynthesis of 9-deoxysibiromycin .

The absence of the hydroxyl group prevents the formation of reactive quinone-imine species responsible for cardiotoxic oxidative stress, while the 4-methyl group preserves the critical hydrophobic interactions required for tight DNA minor groove binding. Consequently, 9-deoxysibiromycin exhibits significantly reduced cardiotoxicity while maintaining, and in some models gaining, potent antitumor activity[1][2].

G N1 Wild-Type S. sibiricum (Produces Sibiromycin) N2 ΔsibL Mutant Strain (Methyltransferase Knockout) N1->N2 Genetic Deletion N3 Supplementation: 4-Methylanthranilic Acid N2->N3 Chemical Complementation N4 NRPS Assembly (SibE) Scaffold Formation N3->N4 Enzymatic Incorporation N5 9-Deoxysibiromycin (Reduced Cardiotoxicity) N4->N5 Mutasynthesis Yield

Fig 1: Mutasynthetic pathway for 9-deoxysibiromycin utilizing 4-methylanthranilic acid.

Protocol 1: Mutasynthesis and Isolation of 9-Deoxysibiromycin

This protocol is a self-validating system: the use of a ΔsibL mutant ensures zero background production of wild-type sibiromycin, validating that any isolated PBD is strictly derived from the supplemented 4-methylanthranilic acid.

  • Strain Preparation: Cultivate the S. sibiricum ΔsibL mutant strain in a seed medium (e.g., tryptic soy broth) for 48 hours at 28°C.

  • Chemical Complementation: Inoculate the production medium (100 mL) with 5% of the seed culture. Aseptically supplement the medium with 1 mM of sterile-filtered 4-methylanthranilic acid[1].

  • Control Validation: Maintain a parallel unsupplemented ΔsibL culture. Expected outcome: No PBD production, confirming the dependency on the 4-methylanthranilic acid precursor.

  • Fermentation: Incubate on a rotary shaker (200 rpm) at 28°C for 5–7 days.

  • Extraction: Centrifuge the culture to separate the mycelium. Pass the supernatant through an Amberlite XAD-16 resin column. Wash with deionized water and elute the organic metabolites with 100% methanol.

  • Purification: Concentrate the methanolic eluate in vacuo and purify via reversed-phase HPLC (C18 column), utilizing a gradient of water/acetonitrile (0.1% TFA). The 9-deoxysibiromycin analog will exhibit a distinct retention delay compared to native sibiromycin due to the increased hydrophobicity from the missing hydroxyl group[1].

Selective COX-2 Inhibition and Anti-Inflammatory Activity

Anthranilic acid derivatives (often referred to as fenamates, such as mefenamic acid) are classical non-steroidal anti-inflammatory drugs (NSAIDs)[3]. However, traditional fenamates often suffer from gastrointestinal toxicity due to dual COX-1/COX-2 inhibition[3].

Recent pharmacological evaluations have demonstrated that synthesizing novel derivatives utilizing the 4-methylanthranilic acid core—such as piperidine-linked or hydrazone derivatives—yields compounds with profound selectivity for COX-2[3][4].

The Causality of Selectivity

The COX-2 active site features a secondary side pocket (the allosteric binding pocket) that is inaccessible in COX-1 due to the substitution of Val523 in COX-2 with the bulkier Ile523 in COX-1. The 4-methyl substitution on the anthranilic ring restricts the conformational flexibility of the molecule, pre-organizing the dihedral angle of the adjacent functional groups. This steric pre-organization allows the derivative to project deeply into the COX-2 specific side pocket, drastically increasing the IC50 for COX-1 while maintaining low-nanomolar affinity for COX-2[3][5].

G N1 Synthesize 4-Methyl Anthranilic Derivatives N2 In Vitro COX-1/COX-2 Enzyme Incubation N1->N2 N3 Arachidonic Acid Substrate Addition N2->N3 N4 Quantify PGE2 via ELISA N3->N4 N5 Calculate IC50 & Selectivity Index (SI) N4->N5

Fig 2: Self-validating workflow for determining COX-1/COX-2 selectivity of derivatives.

Protocol 2: In Vitro COX-1/COX-2 Selectivity Assay

This protocol utilizes time-dependent pre-incubation, a critical step because COX-2 selective inhibitors often exhibit slow, tight-binding kinetics that are missed in rapid-quench assays.

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Inhibitor Pre-incubation: Add the 4-methylanthranilic acid derivatives (serially diluted from 100 µM to 1 nM) to the enzyme solutions. Incubate at 37°C for exactly 15 minutes. Self-validation: Include a vehicle control (DMSO) to establish baseline 100% activity, and a reference standard (e.g., Celecoxib) to validate assay sensitivity.

  • Substrate Initiation: Initiate the reaction by adding arachidonic acid to a final concentration of 10 µM.

  • Quenching: Terminate the reaction after 2 minutes by adding 1 M HCl, followed by neutralization with 1 M NaOH.

  • Quantification: Quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the log[inhibitor] versus normalized PGE2 response to determine the IC50. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates a safer gastrointestinal profile[3].

Small Molecule Kinase Inhibition

Beyond DNA alkylation and cyclooxygenase inhibition, 4-methylanthranilic acid derivatives have been successfully engineered into small molecule kinase inhibitors[6]. By linking the anthranilic acid core to piperazine or pyridine moieties, researchers have developed libraries capable of inhibiting kinases such as EGFR, Abl, and Akt[6].

The anthranilamide scaffold mimics the adenine ring of ATP. The 4-methyl group enhances the lipophilic interactions with the hydrophobic "hinge region" of the kinase ATP-binding pocket, while the amine and carbonyl groups of the anthranilic core form critical hydrogen bonds with the kinase backbone[6].

Quantitative Data Summary

The following table synthesizes the comparative biological activities of various 4-methylanthranilic acid derivatives across different therapeutic targets.

Derivative / ApplicationPrimary TargetBiological EffectKey Structural AdvantageRef
9-Deoxysibiromycin (Mutasynthesis product)DNA Minor GrooveAnticancer / AntitumorLacks C9-OH, preventing quinone-imine cardiotoxicity while retaining DNA alkylation.[1][2]
JS-3 / JS-4 Analogs COX-2 EnzymeAnti-inflammatory4-methyl group restricts conformation, driving high Selectivity Index (SI) against COX-2.[3]
Piperazine-linked Anthranilamides EGFR, Abl KinasesAntiproliferativeScaffold mimics ATP; methyl group enhances hydrophobic hinge-region binding.[6]
Pyrrole Hydrazone Derivatives Undisclosed (Inflammatory)AnalgesicHydrazone linkage to 4-methyl core enhances dose-dependent paw edema reduction.[4][7]

Conclusion

The 4-methylanthranilic acid scaffold is far more than a simple structural variant of benzoic acid. As demonstrated through the mutasynthesis of 9-deoxysibiromycin, the rational design of COX-2 inhibitors, and the development of kinase inhibitors, the C4-methyl substitution provides precise control over steric bulk, lipophilicity, and target-site pre-organization. By leveraging these properties, drug development professionals can continue to utilize this privileged scaffold to engineer therapeutics with maximized efficacy and minimized off-target toxicity.

References

  • Mutasynthesis of a Potent Anticancer Sibiromycin Analogue Source: ACS Figshare / NIH PMC URL:[Link]

  • Mutasynthesis of a Potent Anticancer Sibiromycin Analog Source: NIH PMC URL:[Link]

  • Advances in Fungal Biotechnology for Industry, Agriculture, and Medicine Source: ResearchGate URL:[Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models Source: NIH PMC / ResearchGate URL:[Link]

  • Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents Source: ResearchGate URL:[Link]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors Source: SciELO URL:[Link]

Sources

Foundational

High-Resolution Solubility Profiling of 2-Amino-3,5-dibromo-4-methylbenzoic Acid in Organic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 2-Amino-3,5-dibromo-4-methylbenzoic acid (CAS 1708958-97-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

2-Amino-3,5-dibromo-4-methylbenzoic acid (CAS 1708958-97-7) is a densely functionalized anthranilic acid derivative. It serves as a critical synthetic intermediate in the development of advanced active pharmaceutical ingredients (APIs), including highly selective Discoidin Domain Receptor 1 (DDR1) kinase inhibitors used in oncology and fibrosis research [1]. Due to its heavy halogenation and competing polar/non-polar moieties, the compound exhibits a complex solvation profile. This guide provides an in-depth analysis of its physicochemical solvation drivers, a predictive solubility matrix, and a self-validating experimental protocol for determining its thermodynamic solubility in organic solvents.

Physicochemical Drivers of Solvation Thermodynamics

The solubility of halogenated benzoic acids is fundamentally dictated by the thermodynamic interplay between the compound's hydrophobicity (expressed as


) and its capacity for hydrogen bonding [4].

As a Senior Application Scientist, I approach the solvation of 2-Amino-3,5-dibromo-4-methylbenzoic acid by deconstructing its structural components:

  • Lipophilic Contributions (The Aromatic Core): The 3,5-dibromo and 4-methyl substitutions significantly increase the molecular weight, steric bulk, and polarizability of the aromatic ring. As the atomic size of halogen substituents increases (F < Cl < Br < I), the hydrophilic character of the benzoic acid anion decreases proportionally [3]. This drives the compound's exceptionally poor aqueous solubility and high affinity for non-polar environments.

  • Polar Contributions (The Functional Groups): The 2-amino and 1-carboxylic acid groups provide localized sites for hydrogen bond donation and acceptance. In the solid state, these groups form strong intermolecular dimers, resulting in a high crystal lattice energy that must be overcome by the solvent.

Causality in Solvent Selection: Because of these competing forces, the compound violates simple "like-dissolves-like" rules. It requires solvents capable of disrupting the strong intermolecular hydrogen-bonded dimers (acting as H-bond acceptors) while simultaneously accommodating the bulky, hydrophobic dibromotoluene core.

SolvationDrivers Core 2-Amino-3,5-dibromo- 4-methylbenzoic acid Hydrophobic Hydrophobic/Lipophilic Drivers Core->Hydrophobic Decreases Aqueous Sol. Hydrophilic Hydrophilic/Polar Drivers Core->Hydrophilic Enables Polar Interactions Br 3,5-Dibromo Groups (High LogP, Polarizable) Hydrophobic->Br Me 4-Methyl Group (Steric Bulk, Non-polar) Hydrophobic->Me COOH Carboxylic Acid (H-Bond Donor/Acceptor) Hydrophilic->COOH NH2 2-Amino Group (Weak Base, H-Bond Donor) Hydrophilic->NH2

Fig 1. Structural drivers dictating the solvation thermodynamics of the target compound.

Predictive and Empirical Solubility Matrix

Based on the structural thermodynamics, polar aprotic solvents are the most efficient solvating agents. They act as strong hydrogen-bond acceptors to disrupt the carboxylic acid dimers without donating protons that would be repelled by the hydrophobic aromatic core.

Solvent ClassRepresentative SolventsExpected Solubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPFreely Soluble (>50 mg/mL)Strong H-bond acceptance disrupts COOH dimers; high dielectric constant stabilizes the polarizable bromines.
Moderate Polar Aprotic Ethyl Acetate, THF, AcetoneSoluble (10 - 50 mg/mL)Favorable dipole-dipole interactions; excellent for liquid-liquid extraction and chromatography.
Non-Polar Halogenated Dichloromethane, ChloroformSparingly Soluble (1 - 10 mg/mL)Solvates the lipophilic core effectively, but lacks the H-bond capacity to fully disrupt crystalline lattice forces.
Polar Protic Methanol, Ethanol, WaterVery Slightly Soluble to Insoluble (<1 mg/mL)Protic network is disrupted by the bulky hydrophobic dibromotoluene core; aqueous solubility is negligible[3].

Rigorous Determination of Thermodynamic Solubility (Protocol)

To generate precise, actionable solubility data for process chemistry, kinetic solubility assays (e.g., solvent-shift methods) are insufficient. A thermodynamic equilibrium approach must be employed. The protocol below is a self-validating system adapted from the OECD Test Guideline 105 (Shake-Flask Method) [6, 7].

Step-by-Step Shake-Flask Methodology

Note: This method ensures that the chemical potential of the solid phase equals that of the solute in the liquid phase, providing true thermodynamic saturation [2].

  • Preparation of Saturated Suspensions:

    • Dispense 5.0 mL of the target organic solvent into a 10 mL amber glass vial (amber glass prevents potential photolytic degradation of the brominated aromatic ring).

    • Incrementally add 2-Amino-3,5-dibromo-4-methylbenzoic acid solid until a persistent, undissolved precipitate remains.

    • Self-Validation Step: Add an additional 10% (w/w) of the solid to ensure a sufficient excess is present to maintain saturation throughout the equilibration process [5].

  • Isothermal Equilibration:

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C.

    • Agitate at 150 rpm. Causality: 150 rpm provides sufficient kinetic energy to overcome the activation barrier of dissolution without causing excessive shear that might alter particle size distributions unpredictably [5].

  • Equilibrium Verification (Time-Course Sampling):

    • Extract 200 µL aliquots at 24, 48, and 72 hours.

    • Self-Validation Step: Equilibrium is confirmed only when the quantified concentration between two successive time points (e.g., 48h and 72h) differs by less than ±5% [6].

  • Phase Separation:

    • Centrifuge the extracted aliquots at 10,000 × g for 10 minutes at 25 °C.

    • Causality: Centrifugation is preferred over filtration for highly lipophilic, halogenated compounds to eliminate the risk of the solute adsorbing to the filter membrane matrix, which would artificially lower the measured solubility.

  • Dilution and HPLC-UV Quantification:

    • Immediately dilute the clear supernatant into a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) by a factor of 1:100 or 1:1000.

    • Causality: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature drops slightly below the 25 °C incubation temperature.

ShakeFlask Prep 1. Solvent & Solute Preparation (10% Excess Solid) Incubate 2. Isothermal Shaking (25°C, 150 rpm) Reach Equilibrium Prep->Incubate Phase 3. Phase Separation (Centrifugation at 10,000 x g) Incubate->Phase Dilute 4. Immediate Aliquot Dilution (Prevent Precipitation) Phase->Dilute Analyze 5. HPLC-UV Analysis (Quantification vs. Standard Curve) Dilute->Analyze

Fig 2. Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Analytical Quantification Parameters

Accurate quantification requires a validated High-Performance Liquid Chromatography (HPLC) method [5]. Given the compound's UV chromophore (the conjugated aromatic ring), UV detection is highly sensitive and preferred over gravimetric methods.

  • Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water. Crucial Addition: Buffer the aqueous phase with 0.1% Trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes and preventing peak tailing.

  • Detection Wavelength: 254 nm (optimal for substituted benzoic acids).

  • Flow Rate: 1.0 mL/min.

Conclusion

The dense halogenation and functionalization of 2-Amino-3,5-dibromo-4-methylbenzoic acid render it highly recalcitrant to aqueous solvation but highly amenable to polar aprotic organic solvents. By employing the rigorously controlled, self-validating OECD 105 shake-flask methodology outlined in this guide, researchers can generate the precise thermodynamic data required to advance this critical intermediate through the drug development pipeline.

References

  • Google Patents. "WO2015060373A1 - Quinazolinone and isoquinolinone derivative".
  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility".
  • Taylor & Francis. "Arabidopsis thaliana seed germination and early seedling growth are inhibited by monoethanolamine salts of para-halogenated benzoic acids".
  • ResearchGate. "Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata".
  • SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines".
  • Korea University / Chem. Res. Toxicol. "Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing".
  • U.S. EPA / Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS".
Exploratory

Potential therapeutic applications of dibromo-methyl-benzoic acids

Strategic Applications of Dibromo-Methyl-Benzoic Acid Derivatives in Advanced Therapeutics: From Synthons to Clinical APIs Executive Summary In the landscape of modern drug discovery, active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Applications of Dibromo-Methyl-Benzoic Acid Derivatives in Advanced Therapeutics: From Synthons to Clinical APIs

Executive Summary

In the landscape of modern drug discovery, active pharmaceutical ingredients (APIs) rarely emerge from single-step syntheses. Instead, they rely on highly reactive, rationally designed intermediates. Dibromo-methyl-benzoic acids (DBMBAs) and their monobromo analogues represent a premier class of bifunctional synthons. Characterized by a stable carboxylic acid anchor and highly reactive benzylic bromine leaving groups, these molecules serve as the architectural foundation for several advanced therapeutics.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind the use of DBMBAs. We will explore their critical roles in synthesizing Human Neutrophil Elastase (HNE) inhibitors for respiratory diseases, assembling the complex tetracyclic cores of angucycline antitumor antibiotics, and engineering targeted delivery systems for Photodynamic Therapy (PDT).

The Chemical Logic of DBMBA Synthons

The utility of DBMBAs stems from their dual reactivity. The carboxylic acid moiety provides a reliable handle for esterification, amidation, or solid-phase resin attachment. Conversely, the benzylic dibromomethyl (–CHBr₂) or bromomethyl (–CH₂Br) groups act as potent electrophiles.

Mechanistic Causality: The aromatic ring, substituted with an electron-withdrawing carboxyl group, is relatively deactivated toward electrophilic aromatic substitution. However, the benzylic position remains highly susceptible to radical halogenation (Wohl-Ziegler reaction). Once brominated, the benzylic carbon becomes highly electrophilic, primed for nucleophilic attack (Sₙ2) or base-mediated annulation. This predictable reactivity allows chemists to build complex molecular architectures with high regioselectivity.

Respiratory Therapeutics: Human Neutrophil Elastase (HNE) Inhibitors

Human Neutrophil Elastase (HNE) is a destructive protease implicated in the matrix degradation seen in Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis[1]. Inhibiting HNE is a major therapeutic target.

The Role of 3-Bromo-4-dibromomethylbenzoic acid: In the synthesis of pyrimidinone-based HNE inhibitors, 3-bromo-4-dibromomethylbenzoic acid is a non-negotiable intermediate[1],[2]. The synthesis begins with 3-bromo-4-methylbenzoic acid, which undergoes radical bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). The resulting dibromomethyl group serves as the electrophilic coupling point for the pyrimidinone core, ultimately yielding the final API[2].

HNE_Synthesis A 3-Bromo-4-methylbenzoic acid (Starting Material) B NBS + AIBN (Radical Initiation / Heat) A->B Halogenation C 3-Bromo-4-dibromomethylbenzoic acid (Electrophilic Synthon) B->C Wohl-Ziegler Reaction D Pyrimidinone Core (Nucleophilic Coupling) C->D Substitution E HNE Inhibitor API (COPD / Cystic Fibrosis) D->E Final Assembly

Workflow for synthesizing HNE inhibitors via radical bromination and nucleophilic coupling.

Oncology: Angucycline Antibiotics and BE-23254

Angucyclines are a class of polycyclic aromatic polyketides exhibiting potent anticancer and antibacterial activities[3]. A major hurdle in their clinical translation has been the complex synthesis of their tetracyclic benz[a]anthraquinone core.

The Role of 2-(Dibromomethyl)benzoic acid: 2-(Dibromomethyl)benzoic acid is utilized as a direct precursor to chlorine-containing isobenzofuranones (cyanophthalides)[4]. These phthalides are subjected to a Hauser annulation. By treating the cyanophthalide with a strong, sterically hindered base like lithium tert-butoxide (LiOtBu), a stabilized phthalide anion is generated. This anion undergoes a regioselective Michael addition with a naphthalenone derivative, followed by ring closure and aromatization to form the tetracyclic core of the antitumor agent BE-23254[5].

Hauser_Annulation A 2-(Dibromomethyl)benzoic acid B Cyanophthalide Intermediate A->B Cyclization C Lithium tert-butoxide (LiOtBu) (Deprotonation) B->C Anion Generation D Naphthalenone (Michael Acceptor) C->D Hauser Annulation E Tetracyclic Angucycline Core (BE-23254 Precursor) D->E Aromatization (DDQ)

Hauser annulation pathway converting dibromomethylbenzoic acid to the angucycline core.

Photodynamic Therapy (PDT): Temoporfin Conjugates

Photodynamic therapy relies on a photosensitizer that, upon light irradiation, transfers energy to molecular oxygen to generate cytotoxic singlet oxygen (ROS), inducing localized tumor apoptosis[6]. Temoporfin (mTHPC) is a second-generation photosensitizer clinically approved for head and neck cancers[7].

The Role of 4-(Bromomethyl)benzoic acid: To improve the solubility and targeted delivery of Temoporfin, it is chemically modified using 4-(bromomethyl)benzoic acid[8]. The bromomethyl group reacts with the phenolic hydroxyls of Temoporfin, while the carboxylic acid acts as a tether to attach the drug to Upconverting Nanoparticles (UCNPs)[8]. These UCNPs absorb deep-penetrating Near-Infrared (NIR) light (980 nm) and upconvert it to the visible wavelengths required to activate Temoporfin, allowing for the treatment of deep-seated tumors[8]. Furthermore, this same synthon is used to generate Wang resins for solid-phase combinatorial drug synthesis[9].

PDT_Mechanism A Temoporfin-UCNP Conjugate (Linked via Bromomethylbenzoic acid) B NIR Light Excitation (980 nm) A->B C Intersystem Crossing (Singlet to Triplet State) B->C Photoexcitation D Type II Energy Transfer (To Molecular Oxygen) C->D Spin Inversion E Singlet Oxygen (ROS) Generation D->E Energy Transfer F Targeted Tumor Cell Apoptosis E->F Oxidative Stress

Photodynamic therapy mechanism utilizing temoporfin conjugates for targeted ROS generation.

Quantitative Data & Synthon Mapping

The following table summarizes the specific structural isomers of brominated methyl-benzoic acids, their therapeutic indications, and their mechanistic roles in drug development.

Compound IsomerPrimary Therapeutic AreaFinal API / Target SystemChemical Role / Mechanism
3-Bromo-4-dibromomethylbenzoic acid Respiratory (COPD, CF)Pyrimidinone HNE InhibitorsElectrophilic coupling partner for pyrimidinone assembly[1].
2-(Dibromomethyl)benzoic acid OncologyBE-23254 (Angucycline)Precursor for cyanophthalide generation in Hauser annulation[4],[5].
4-(Bromomethyl)benzoic acid Oncology (PDT) / Combinatorial ChemTemoporfin-UCNPs / Wang ResinBifunctional linker; Sₙ2 attachment via bromomethyl, anchoring via carboxylate[9],[8].
4-Bromo-3-(bromomethyl)benzoic acid Oncology (PDT)Temoporfin (mTHPC)Intermediate synthon for modifying porphyrin/chlorin macrocycles[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to guarantee reproducibility.

Protocol A: Radical Bromination to Synthesize 3-Bromo-4-dibromomethylbenzoic acid[1],[2]

Objective: Regioselective benzylic dibromination avoiding electrophilic aromatic substitution.

  • Reaction Setup: In a 20 L flange flask fitted with a mechanical stirrer, dissolve 3-bromo-4-methylbenzoic acid (1.0 eq, e.g., 910 g) in Dichloromethane (DCM) (8.5 L).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.67 eq, 2010 g).

    • Causality: NBS is chosen over Br₂ gas because it provides a constant, low concentration of bromine radicals, strictly favoring benzylic substitution over aromatic ring bromination. The 2.67 eq ensures complete dibromination.

  • Initiation: Prepare a slurry of Azobisisobutyronitrile (AIBN) (0.07 eq, 50 g) in DCM (1 L) and add it to the flask.

    • Causality: AIBN acts as the radical initiator. Upon heating or strong light irradiation, it decomposes to release nitrogen gas and two 2-cyanoprop-2-yl radicals, which abstract bromine from NBS to initiate the chain reaction.

  • Reaction: Irradiate the mixture under strong light and maintain a gentle reflux. Monitor via TLC until the monobrominated intermediate is fully consumed.

  • Workup: Cool the mixture, filter off the succinimide byproduct (which precipitates out of DCM), and concentrate the filtrate under reduced pressure to yield the crude dibrominated product.

Protocol B: Solid-Phase Linker Attachment (Wang Resin Generation)[9]

Objective: Covalent attachment of 4-(bromomethyl)benzoic acid to a solid support for combinatorial library synthesis.

  • Preparation: Suspend chloromethylated polystyrene resin (1% DVB cross-linked) in anhydrous Dimethylformamide (DMF) to swell the polymer matrix.

  • Base Activation: In a separate flask, dissolve 4-(hydroxymethyl)benzoic acid (2 eq relative to resin chlorine content) and Cesium Carbonate (Cs₂CO₃) (1 eq) in DMF.

    • Causality: Cs₂CO₃ is critical here. The large, soft cesium cation (Cs⁺) is highly soluble in DMF and weakly coordinates with the carboxylate anion. This creates a "naked," highly nucleophilic carboxylate that efficiently displaces the benzylic chloride on the resin via an Sₙ2 mechanism.

  • Coupling: Transfer the activated solution to the resin suspension. Heat to 80°C under an inert argon atmosphere and agitate gently for 16-24 hours.

  • Washing & Validation: Cool and filter the resin. Wash sequentially with DMF, DMF/water (1:1), water, methanol, and dichloromethane to remove unreacted reagents and salts. Dry under vacuum. The loading capacity is validated via cleavage of a weighed resin aliquot and subsequent UV-Vis quantification.

References

  • EP3154977B1 - Novel compounds - Google Patents Source: Google Patents URL
  • US9828382B2 - Pyrimidinone compounds as human neutrophil elastase inhibitors - Google Patents Source: Google Patents URL
  • 2-(Dibromomethyl)benzoic acid - IUCr Journals Source: IUCr Journals URL: [Link]

  • Total Synthesis of the Angucylinone Antibiotic (+)-Rubiginone B2 Source: ResearchGate URL: [Link]

  • Chemical modification of temoporfin--a second generation photosensitizer activated using upconverting nanoparticles for singlet oxygen generation Source: PubMed URL: [Link]

  • The Photosensitizer Temoporfin (mTHPC) – Chemical, Pre‐clinical and Clinical Developments in the Last Decade Source: ResearchGate URL: [Link]

Sources

Foundational

Literature review on 2-Amino-3,5-dibromo-4-methyl-benzoic acid synthesis

Executive Summary This technical guide details the synthesis, purification, and characterization of 2-Amino-3,5-dibromo-4-methylbenzoic acid (CAS: 1194709-31-3, Analogous derivatives). As a highly functionalized anthrani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 2-Amino-3,5-dibromo-4-methylbenzoic acid (CAS: 1194709-31-3, Analogous derivatives). As a highly functionalized anthranilic acid derivative, this molecule serves as a critical scaffold in the development of ryanodine receptor modulators (insecticides) and specific kinase inhibitors in oncology.

The synthesis hinges on the regioselective electrophilic aromatic substitution of 2-amino-4-methylbenzoic acid . The presence of the amino group at C2 and the methyl group at C4 creates a unique steric and electronic environment that directs halogenation to the C3 and C5 positions. This guide prioritizes a scalable, high-yield bromination protocol using elemental bromine in glacial acetic acid, validated by industrial standard practices for anthranilic acid derivatives.

Strategic Retrosynthesis & Mechanistic Analysis

Structural Deconstruction

The target molecule is a tetra-substituted benzene ring. The synthesis strategy relies on the directing effects of the existing substituents on the commercially available precursor, 2-amino-4-methylbenzoic acid (4-Methylanthranilic acid).

  • Amino Group (-NH₂ at C2): Strong activating group; ortho/para director.

  • Carboxyl Group (-COOH at C1): Moderate deactivating group; meta director.

  • Methyl Group (-CH₃ at C4): Weak activating group; ortho/para director.

Regioselectivity Logic

The bromination occurs via Electrophilic Aromatic Substitution (


).
  • Activation: The amino group dominates the electronic landscape, activating positions C3 (ortho) and C5 (para).

  • First Bromination (C5): The C5 position is sterically accessible and electronically reinforced by the ortho-relationship to the methyl group. This forms the intermediate 2-amino-5-bromo-4-methylbenzoic acid .

  • Second Bromination (C3): The C3 position is sterically crowded, "sandwiched" between the amino and methyl groups. However, the strong activation from the amino group overcomes this hindrance, allowing for dibromination under controlled conditions.

Reaction Pathway Diagram

ReactionPathway SM 2-Amino-4-methylbenzoic Acid (Precursor) Inter Intermediate: 2-Amino-5-bromo-4-methylbenzoic Acid SM->Inter  Electrophilic Attack (C5)   Product Target: 2-Amino-3,5-dibromo-4-methylbenzoic Acid Inter->Product  Electrophilic Attack (C3)   Reagent1 Br2 (1.0 eq) AcOH, < 20°C Reagent1->SM Reagent2 Br2 (1.2 eq) AcOH, 40-50°C Reagent2->Inter

Figure 1: Step-wise bromination pathway. C5 is brominated first due to lower steric hindrance, followed by C3.

Detailed Experimental Protocol

Method A: Bromination in Glacial Acetic Acid (Scalable)

This is the preferred industrial route due to cost-efficiency and ease of workup. Acetic acid serves as a polar protic solvent that stabilizes the transition state without participating in nucleophilic attack.

Reagents & Materials:

  • Precursor: 2-Amino-4-methylbenzoic acid (1.0 eq)

  • Brominating Agent: Elemental Bromine (

    
    ) (2.2 – 2.5 eq)
    
  • Solvent: Glacial Acetic Acid (10-15 volumes)

  • Quenching Agent: Sodium Bisulfite (

    
    ) (aq)
    

Step-by-Step Procedure:

  • Dissolution: Charge a 3-neck round-bottom flask with 2-amino-4-methylbenzoic acid (10.0 g, 66.1 mmol) and Glacial Acetic Acid (100 mL). Stir until a clear or slightly suspended solution is obtained.

  • Temperature Control: Cool the reaction mixture to 10–15°C using an ice-water bath. Crucial: Lower temperature prevents oxidation of the amino group.

  • Addition (Step 1): Add Bromine (3.7 mL, 72.7 mmol, 1.1 eq) dropwise over 30 minutes via an addition funnel. Maintain internal temperature

    
    . The solution will turn orange-red.
    
  • Interim Stir: Stir at room temperature for 1 hour. Monobromination (C5) completes rapidly.

  • Addition (Step 2): Heat the mixture to 40°C . Add the second portion of Bromine (4.0 mL, 79.3 mmol, 1.2 eq) dropwise.

  • Reaction Completion: Raise temperature to 50–55°C and stir for 2–4 hours. Monitor via HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the monobromo intermediate.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into Ice Water (500 mL) containing Sodium Bisulfite (5 g) to quench excess bromine. The bisulfite will decolorize the solution (orange to yellow/white).

  • Isolation: A heavy precipitate will form. Stir for 30 minutes to granulate the solid. Filter under vacuum.[1]

  • Washing: Wash the filter cake with water (

    
     mL) until the filtrate pH is neutral.
    
  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to tan crystalline solid.

Method B: NBS Bromination (Laboratory Scale)

For small-scale synthesis where handling liquid bromine is undesirable, N-Bromosuccinimide (NBS) is a viable alternative.

  • Dissolve precursor in DMF (Dimethylformamide).[1]

  • Add NBS (2.2 eq) portion-wise at

    
    .
    
  • Stir at RT for 12 hours.

  • Pour into water to precipitate the product.[2]

  • Note: Removal of succinimide by-products requires thorough water washing.

Process Optimization & Quality Control

Critical Process Parameters (CPP)
ParameterSet PointImpact of Deviation
Temperature (Addition)

High temp leads to oxidative degradation of aniline.
Temperature (Reaction)

Low temp results in incomplete bromination at C3 (monobromo impurity).
Stoichiometry (

)
2.2 - 2.5 eqInsufficient bromine leaves monobromo species; excess requires more bisulfite.
Solvent Water Content

Water can compete as a nucleophile or reduce electrophilicity of

.
Analytical Specifications

To validate the synthesis, the following specifications must be met:

  • HPLC Purity:

    
     (Area %).
    
    • Impurity A: 2-Amino-5-bromo-4-methylbenzoic acid (

      
      ).
      
    • Impurity B: 2-Amino-3-bromo-4-methylbenzoic acid (Trace, unlikely due to steric hindrance).

  • 1H NMR (DMSO-d6):

    • 
       ~2.3-2.4 ppm (s, 3H, 
      
      
      
      ).
    • 
       ~7.6-7.8 ppm (s, 1H, Aromatic H at C6). Note: Only one aromatic proton remains.
      
    • Broad singlet for

      
       and 
      
      
      
      .
  • Melting Point: Expected range 235–245°C (dec). Note: Dibromo derivatives typically have higher MPs than monobromo precursors.

Workflow Diagram

Workflow Start Start: 2-Amino-4-methylbenzoic Acid Dissolve Dissolve in Glacial AcOH Start->Dissolve Cool Cool to 10-15°C Dissolve->Cool AddBr1 Add Br2 (1.1 eq) - Exothermic Cool->AddBr1 Heat Heat to 50°C AddBr1->Heat AddBr2 Add Br2 (1.2 eq) - C3 Bromination Heat->AddBr2 Quench Quench in Ice Water + NaHSO3 AddBr2->Quench Filter Filter & Wash (pH Neutral) Quench->Filter Dry Vacuum Dry @ 50°C Filter->Dry QC QC: HPLC & NMR Dry->QC

Figure 2: Operational workflow for the batch synthesis of the target molecule.

Safety & Handling

Bromine (


):  Extremely toxic and corrosive. Causes severe burns.
  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Butyl rubber gloves, face shield, and chemical-resistant apron.

  • Neutralization: Keep a 10% Sodium Thiosulfate or Sodium Bisulfite solution ready to neutralize spills immediately.

Waste Disposal:

  • Aqueous filtrates contain HBr and acetic acid. Neutralize with Sodium Bicarbonate before disposal.

  • Brominated organic waste must be segregated from non-halogenated solvents.

References

  • Sigma-Aldrich. 2-Amino-3,5-dibromo-4-methyl-benzoic acid Product Page. Retrieved from

  • ChemicalBook. 2-Amino-4-methylbenzoic acid: Properties and Synthesis. Retrieved from

  • PubChem. 2-Bromo-4-methylbenzoic acid (Analogous Chemistry). National Library of Medicine. Retrieved from

  • BLD Pharm. 2-Amino-5-bromo-3-methylbenzoic acid (Regioselectivity Reference).[3] Retrieved from

  • Google Patents. Preparation method of 3,5-dichloro-4-methylbenzoic acid (CN104262087A). (Demonstrates 3,5-dihalogenation of 4-methylanthranilic acid). Retrieved from

Sources

Protocols & Analytical Methods

Method

Regioselective bromination protocols for 4-methylanthranilic acid

Application Note: Precision Halogenation – Regioselective Bromination of 4-Methylanthranilic Acid Executive Summary 4-Methylanthranilic acid (2-amino-4-methylbenzoic acid) is a critical pharmacophore in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Halogenation – Regioselective Bromination of 4-Methylanthranilic Acid

Executive Summary

4-Methylanthranilic acid (2-amino-4-methylbenzoic acid) is a critical pharmacophore in the synthesis of quinazolinone-based kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals. Its unique substitution pattern presents a classic challenge in regioselectivity: the cooperative directing effects of the amino (-NH₂) and methyl (-CH₃) groups create competition between the C-3, C-5, and benzylic positions.

This guide provides validated protocols to achieve high-fidelity regiocontrol. We detail three distinct pathways:

  • Kinetic Mono-Bromination (C-5): Accessing the 5-bromo derivative using mild electrophilic substitution.

  • Thermodynamic Di-Bromination (C-3, C-5): Forcing conditions to access the 3,5-dibromo scaffold.

  • Benzylic Bromination (Side-Chain): A radical pathway requiring specific protection strategies to divert reactivity from the aromatic ring.

Mechanistic Insight & Regiocontrol Strategy

To control the reaction, one must understand the electronic and steric landscape of the substrate.

  • Electronic Activation: The amino group (C-2) is a strong ortho/para director. The methyl group (C-4) is a weak ortho/para director. The carboxylic acid (C-1) is a meta director.

  • Vector Analysis:

    • Position 3: Ortho to -NH₂, Ortho to -CH₃, Meta to -COOH. (Highly Activated but Sterically Crowded).[1]

    • Position 5: Para to -NH₂, Ortho to -CH₃, Meta to -COOH. (Activated and Sterically Accessible).

    • Position 6: Ortho to -COOH. (Deactivated and Sterically Hindered).

Visualizing the Reaction Pathways

BrominationPathways Start 4-Methylanthranilic Acid C5 Target A: 5-Bromo-4-methylanthranilic acid (Major Kinetic Product) Start->C5 NBS (1.0 eq), DMF, 0°C (EAS Mechanism) C35 Target B: 3,5-Dibromo-4-methylanthranilic acid (Thermodynamic Product) Start->C35 Br2 (2.5 eq), AcOH, Reflux (Over-bromination) Benzylic Target C: Benzylic Bromide (Requires Protection) Start->Benzylic 1. Protection (Acetylation) 2. NBS, AIBN, Reflux (Radical Mechanism)

Figure 1: Divergent synthetic pathways controlled by reagent stoichiometry and mechanism (Ionic vs. Radical).

Experimental Protocols

Protocol A: Selective Mono-Bromination at C-5

Objective: Synthesis of 2-amino-5-bromo-4-methylbenzoic acid. Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] Key Driver: Use of a polar aprotic solvent (DMF) and low temperature to enhance para-selectivity relative to the amino group.

Materials:

  • 4-Methylanthranilic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.00 - 1.05 eq)[1]

  • DMF (Dimethylformamide), Anhydrous (5 mL per gram of substrate)[1]

  • Ice water[1][3]

Procedure:

  • Dissolution: Charge a round-bottom flask with 4-methylanthranilic acid and DMF. Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Critical: Low temperature suppresses over-bromination at C-3.

  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or HPLC.

  • Quench & Isolation: Pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate as a solid.[3][4]

  • Purification: Filter the solid, wash copiously with water to remove succinimide and DMF, and dry under vacuum.[1]

    • Yield Expectation: 85–95%.[1]

    • Purity: >95% (C-5 isomer).[5][6]

Why this works: NBS provides a controlled release of bromonium ions. DMF forms a complex with the bromine, moderating its reactivity and enhancing selectivity for the most electron-rich position (para to -NH₂) [1].

Protocol B: 3,5-Dibromination

Objective: Synthesis of 2-amino-3,5-dibromo-4-methylbenzoic acid. Mechanism: Exhaustive Electrophilic Aromatic Substitution.[1]

Materials:

  • 4-Methylanthranilic acid (1.0 eq)

  • Liquid Bromine (Br₂) (2.2 – 2.5 eq)[1]

  • Glacial Acetic Acid (AcOH)[1]

Procedure:

  • Preparation: Dissolve the substrate in glacial acetic acid (10 mL/g).

  • Addition: Add liquid bromine dropwise at room temperature. The solution will turn dark orange/red.

  • Heating: Heat the mixture to 60–80 °C for 2 hours. The elevated temperature overcomes the steric barrier at the C-3 position.

  • Workup: Cool to RT and pour into ice water containing sodium bisulfite (to quench excess bromine).

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Protocol C: Benzylic Bromination (Side-Chain)

Objective: Functionalization of the methyl group (e.g., for subsequent nucleophilic substitution).[1] Critical Pre-requisite: The amino group must be protected (e.g., N-acetyl) and the acid esterified (e.g., methyl ester) to prevent ring bromination and N-oxidation.[1]

Materials:

  • Methyl 2-acetamido-4-methylbenzoate (Protected Substrate)

  • NBS (1.1 eq)[1]

  • AIBN (Catalytic, 0.05 eq) or Benzoyl Peroxide[1]

  • CCl₄ or Trifluorotoluene (PhCF₃) (Green alternative)[1]

Procedure:

  • Setup: Dissolve the protected substrate in PhCF₃ under an inert atmosphere (Ar/N₂).

  • Initiation: Add NBS and AIBN.

  • Radical Reaction: Heat to reflux (approx. 80–100 °C).[1] The reaction is driven by radical chain propagation.

  • Completion: Monitor for the consumption of starting material.

  • Workup: Cool, filter off the succinimide byproduct, and concentrate the filtrate.

Comparative Data & Troubleshooting

ParameterProtocol A (C-5 Mono)Protocol B (3,5-Di)Protocol C (Benzylic)
Reagent NBS (1.0 eq)Br₂ (2.5 eq)NBS + Radical Initiator
Solvent DMF or MeCNAcOHPhCF₃ or CCl₄
Temp 0 °C → RT60–80 °CReflux (>80 °C)
Major Impurity 3,5-Dibromo (<5%)5-Mono (<2%)Ring brominated byproducts
Selectivity Factor Electronic (Para-directing)ThermodynamicRadical Stability

Critical Process Parameters (CPPs):

  • Temperature Control (Protocol A): Exceeding 25 °C significantly increases the formation of the 3,5-dibromo impurity.

  • Stoichiometry: Precise 1.0 equivalent of NBS is crucial for Protocol A. Excess leads to inseparable mixtures.

  • Solvent Choice: In Protocol A, using protic solvents like MeOH can lead to solvent bromination or reduced regioselectivity.[1] Stick to DMF or Acetonitrile [2].

References

  • Wolf, C., et al. (2006).[1] "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids." Journal of Organic Chemistry, 71(8), 3270-3273.[1] [1]

  • Mitchell, R. H., et al. (1979).[1] "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent." Journal of Organic Chemistry, 44(25), 4733-4735.[1] [1]

  • Wheeler, A. S., & Oates, W. M. (1910).[1][7] "The Bromination of Anthranilic Acid." Journal of the American Chemical Society, 32(6), 770-778.[1] [1]

  • BenchChem Application Notes. (2025). "Synthesis of 2-amino-5-bromo-3-methylbenzoic acid protocols." [1]

Sources

Application

Application Note: Synthesis of Ambroxol Analogs Using 4-Methyl Derivatives

The following Application Note and Protocol details the synthesis of Ambroxol analogs, specifically focusing on the incorporation of 4-methyl derivatives into the scaffold. This guide addresses two distinct synthetic pat...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the synthesis of Ambroxol analogs, specifically focusing on the incorporation of 4-methyl derivatives into the scaffold. This guide addresses two distinct synthetic pathways:

  • Aromatic Ring Modification: Synthesis of the 4-Methyl-Ambroxol Core using 2-amino-3,5-dibromo-4-methylbenzoic acid.

  • Cyclohexyl Ring Modification: Synthesis of the N-(trans-4-methylcyclohexyl) analog using trans-4-methylcyclohexylamine.

Abstract & Strategic Rationale

Ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol) is a potent secretolytic agent.[1] The introduction of methyl groups at specific positions (the "4-methyl" strategy) is a classic medicinal chemistry tactic to modulate lipophilicity (


), metabolic stability, and receptor binding affinity.

This guide provides the protocols for synthesizing two key "4-methyl" analogs:

  • Analog A (Ar-Me): trans-4-[(2-Amino-3,5-dibromo-4-methylbenzyl)amino]cyclohexanol.[1] This analog introduces a methyl group at the 4-position of the aromatic ring , a sterically crowded region between the two bromine atoms, potentially altering the electronic properties of the aniline and blocking metabolic oxidation at the para-position.

  • Analog B (Cy-Me): N-(trans-4-methylcyclohexyl)-2-amino-3,5-dibromobenzylamine.[1] This analog replaces the polar 4-hydroxyl group of the cyclohexyl ring with a 4-methyl group , significantly increasing lipophilicity and blood-brain barrier (BBB) permeability.

Synthetic Pathway Visualization[1]

The following diagram illustrates the divergent synthetic pathways for both analogs, highlighting the critical "4-methyl" insertion points.

Ambroxol_Analogs cluster_legend Pathway Legend Start_Acid Start: 2-Amino-3,5-dibromo- 4-methylbenzoic Acid (CAS: 1708958-97-7) Ester Methyl Ester Intermediate Start_Acid->Ester 1. MeOH, H2SO4 Start_Aldehyde Standard Precursor: 2-Amino-3,5-dibromo- benzaldehyde Analog_B Analog B: N-(trans-4-methylcyclohexyl) Analog Start_Aldehyde->Analog_B Reductive Amination Alcohol Benzyl Alcohol Derivative Ester->Alcohol 2. LiAlH4, THF New_Aldehyde 4-Methyl-Ar-Aldehyde (Key Intermediate A) Alcohol->New_Aldehyde 3. MnO2, DCM Analog_A Analog A: 4-Methyl-Ambroxol (Ar-Me) New_Aldehyde->Analog_A 4. Reductive Amination (w/ trans-4-aminocyclohexanol) Amine_Reagent Reagent: trans-4-methyl- cyclohexylamine Amine_Reagent->Analog_B Coupling Partner Legend Pathway A: Aromatic Methylation | Pathway B: Cyclohexyl Methylation

Figure 1: Divergent synthetic routes for Aromatic (Pathway A) and Cyclohexyl (Pathway B)[1][2][3][4][5][6][7][8][9][10][11] 4-methyl Ambroxol analogs.

Detailed Protocol: Analog A (Aromatic 4-Methyl)[1]

Target Compound: trans-4-[(2-Amino-3,5-dibromo-4-methylbenzyl)amino]cyclohexanol Starting Material: 2-Amino-3,5-dibromo-4-methylbenzoic acid (CAS: 1708958-97-7)[1]

Phase 1: Precursor Activation (Acid to Aldehyde)

Since the specific 4-methyl aldehyde is not a standard stock item, it must be synthesized from the benzoic acid derivative.

Step 1: Esterification

  • Dissolve 2-amino-3,5-dibromo-4-methylbenzoic acid (10.0 g, 32.4 mmol) in anhydrous Methanol (100 mL).

  • Add concentrated Sulfuric Acid (1.0 mL) dropwise as a catalyst.

  • Reflux the mixture for 6–8 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) until the acid is consumed.

  • Workup: Concentrate solvent in vacuo. Dissolve residue in EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield the Methyl Ester .

Step 2: Reduction to Alcohol

  • Suspend LiAlH₄ (1.2 eq) in anhydrous THF (50 mL) at 0°C under Nitrogen.

  • Add the Methyl Ester (from Step 1) dissolved in THF dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench: Carefully add water, then 15% NaOH, then water (Fieser method). Filter the granular precipitate.

  • Concentrate filtrate to yield (2-amino-3,5-dibromo-4-methylphenyl)methanol .[1]

Step 3: Oxidation to Aldehyde

  • Dissolve the alcohol in Dichloromethane (DCM) (100 mL).

  • Add activated Manganese Dioxide (MnO₂) (10 eq).[1]

  • Stir vigorously at RT for 12–24 hours. Note: MnO₂ is preferred over Swern to avoid over-oxidation or handling of odorous sulfides.

  • Filter through a Celite pad to remove MnO₂.[1]

  • Concentrate to obtain the yellow solid 2-amino-3,5-dibromo-4-methylbenzaldehyde .[1]

    • Quality Check: Verify aldehyde peak (~9.8 ppm) via ¹H-NMR.[1][2]

Phase 2: Reductive Amination (Coupling)

This step couples the new aldehyde with the standard Ambroxol amine partner.

Reagents:

  • Aldehyde: 2-amino-3,5-dibromo-4-methylbenzaldehyde (from Phase 1).[1]

  • Amine: trans-4-aminocyclohexanol (1.2 eq).[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄).[1]

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the Aldehyde (5.0 mmol) and trans-4-aminocyclohexanol (6.0 mmol) in anhydrous Methanol (25 mL).

  • Heat to Reflux (65°C) for 2 hours. The solution will typically darken, indicating Schiff base formation.

  • Reduction: Cool the reaction mixture to 0°C .

  • Add NaBH₄ (10.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Allow the mixture to warm to RT and stir for 2 hours.

  • Quench: Add Acetone (2 mL) to destroy excess hydride, then concentrate the solvent.

  • Extraction: Resuspend residue in water (50 mL) and extract with DCM (3 x 30 mL).

  • Purification: The crude product is often an oil. Purify via recrystallization from Ethanol/Water or convert to the Hydrochloride salt by bubbling HCl gas through an ether solution.

Detailed Protocol: Analog B (Cyclohexyl 4-Methyl)[1]

Target Compound: N-(trans-4-methylcyclohexyl)-2-amino-3,5-dibromobenzylamine Rationale: This analog removes the hydrogen-bonding hydroxyl group, creating a highly lipophilic probe.[1]

Reagents:

  • Aldehyde: 2-Amino-3,5-dibromobenzaldehyde (Standard Ambroxol precursor).[1]

  • Amine: trans-4-methylcyclohexylamine (CAS: 2523-56-0).[1]

Procedure:

  • Setup: Charge a reactor with 2-Amino-3,5-dibromobenzaldehyde (10.0 g, 35.8 mmol) and Methanol (100 mL).

  • Addition: Add trans-4-methylcyclohexylamine (4.86 g, 43.0 mmol) in one portion.

  • Conditions: Stir at 40–50°C for 3 hours. Monitor the disappearance of the aldehyde via HPLC or TLC.

  • Reduction: Cool to 20°C. Add Sodium Borohydride (1.35 g, 35.8 mmol) slowly.

  • Workup: Stir for 1 hour. Evaporate Methanol.[1] Add Water (100 mL) and adjust pH to ~10 with NaOH.

  • Isolation: Extract with Toluene or DCM. Wash organic layer with Brine.[1] Dry and concentrate.

  • Salt Formation: Dissolve the free base in Isopropanol and add conc. HCl dropwise to precipitate the Hydrochloride Salt .

Quantitative Data & Process Parameters

ParameterAnalog A (Ar-Me)Analog B (Cy-Me)Notes
Limiting Reagent 4-Me-Benzoic Acid Deriv.2-Amino-3,5-dibromobenzaldehydeAnalog A requires multi-step precursor synthesis.[1]
Coupling Temp 65°C (Reflux)40–50°CSteric bulk of Ar-Me (Analog A) requires higher energy.[1]
Reduction Agent NaBH₄NaBH₄LiAlH₄ is too strong for the final step (may debrominate).
Typical Yield 45–55% (Overall)85–92%Analog B is a direct "one-pot" reductive amination.[1]
LogP (Predicted) ~3.8~4.5Standard Ambroxol LogP is ~2.3.

Critical Quality Attributes (CQA) & Troubleshooting

  • Regioselectivity (Analog A): Ensure the starting material is the 4-methyl isomer (CAS 1708958-97-7).[1] The 6-methyl isomer will fail to couple due to steric hindrance at the ortho position.

  • Debromination Risk: Avoid using Palladium on Carbon (Pd/C) for any reduction steps after the bromines are installed. Catalytic hydrogenation will strip the bromine atoms. Use hydride reagents (NaBH₄, LiAlH₄) exclusively.

  • Stereochemistry: For Analog B, ensure the starting amine is the trans isomer. Commercial sources often supply cis/trans mixtures. If using a mixture, the final product must be separated via column chromatography (Silica gel, DCM:MeOH 95:5).

References

  • Precursor Synthesis (Ar-Me): MolCore.[1] (n.d.). 2-amino-3,5-dibromo-4-methylbenzoic acid (CAS 1708958-97-7).[1][12][13][14] Retrieved from [1]

  • Amine Synthesis (Cy-Me): Patent CN102001950A.[1] Preparation method of trans-4-methyl cyclohexylamine. (2011). Describes the synthesis from trans-4-methylcyclohexanecarboxylic acid via Curtius rearrangement.

  • General Reductive Amination Protocol: Patent CN105152947A. Preparation method of 2-amino-3,5-dibromobenzaldehyde and Ambroxol synthesis. (2015).
  • Ambroxol Structure & SAR: Cyske, Z., et al. (2025). Scheme 4 for the synthesis of Ambroxol Hydrochloride. ResearchGate. Retrieved from

Sources

Method

Application Note: Optimizing Reaction Conditions for the Dibromination of Amino-Benzoic Acids

Introduction & Mechanistic Overview The synthesis of 3,5-dibromo-amino-benzoic acids (specifically 3,5-dibromoanthranilic acid and 3,5-dibromo-4-aminobenzoic acid) represents a critical transformation in organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of 3,5-dibromo-amino-benzoic acids (specifically 3,5-dibromoanthranilic acid and 3,5-dibromo-4-aminobenzoic acid) represents a critical transformation in organic synthesis. These halogenated intermediates serve as foundational building blocks for complex pharmaceuticals, including the antibacterial agent aditoprim[1] and various fluorazone derivatives.

Mechanistically, the reaction proceeds via Electrophilic Aromatic Substitution (EAS). The amino group (


) acts as a strongly activating, ortho/para-directing substituent, while the carboxylic acid (

) acts as a deactivating, meta-directing group. In both 2-aminobenzoic acid and 4-aminobenzoic acid, these directing effects cooperatively activate the 3 and 5 positions on the aromatic ring, making dibromination highly regioselective.

Causality in Experimental Design: Overcoming Synthetic Bottlenecks

While the regioselectivity is inherently favorable, the highly electron-rich nature of the amino-benzoic acid scaffold introduces significant synthetic challenges that dictate the experimental design:

  • The Decarboxylation Pathway (Temperature Causality): A major side reaction during the bromination of anthranilic acid is the formation of 2,4,6-tribromoaniline. Because the ring is highly activated, excess electrophilic bromine can initiate an ipso-attack at the C1 position (the carboxyl-bearing carbon). This leads to the expulsion of carbon dioxide (decarboxylation)[2]. Historical and modern optimizations demonstrate that maintaining the reaction temperature at 0–5 °C strictly favors the desired dibromo compound, whereas temperatures exceeding 40 °C drive the reaction toward the tribromoaniline byproduct[3].

  • Reagent Selection (Atom Economy & Oxidation): Classical methods rely on molecular bromine (

    
    ) in glacial acetic acid[4]. While effective, this approach is atom-inefficient (generating stoichiometric HBr waste) and risks oxidizing the free amine. Modern "green" protocols replace 
    
    
    
    with
    
    
    -bromosuccinimide (NBS) in DMF[5] or utilize in situ oxidative bromination. In the latter, an alkali bromide (e.g.,
    
    
    or
    
    
    ) is oxidized by hydrogen peroxide (
    
    
    ) to generate the active bromonium ion (
    
    
    ) directly in the reaction mixture, significantly improving the green metrics of the protocol[6].

Quantitative Data Summary

The following table summarizes the optimization parameters across different bromination methodologies:

ParameterClassical Method (

)
NBS MethodGreen Oxidative Method
Reagent

(2.1 - 2.2 eq)
NBS (2.0 - 2.2 eq)

+

(2.2 eq)
Solvent Glacial Acetic AcidDMF or AcetonitrileAqueous Acetic Acid
Temperature 0 - 5 °CRoom Temperature0 °C to Room Temp
Reaction Time 1 - 2 hours12 - 18 hours2 - 3 hours
Typical Yield 75 - 85%70 - 80%85 - 90%
Byproducts HBr gas, TribromoanilineSuccinimideWater

Reaction Pathway & Optimization Diagram

G cluster_conditions Optimization Parameters Start Substrate: Amino-benzoic Acid Temp Temperature (0-5 °C) Start->Temp Reagent Brominating Agent (2.0-2.2 eq) Start->Reagent Solvent Solvent System (AcOH or DMF) Start->Solvent Intermediate Monobrominated Intermediate Temp->Intermediate Reagent->Intermediate Solvent->Intermediate Target Target Product: 3,5-Dibromo-amino-benzoic Acid Intermediate->Target Controlled Stoichiometry & Cold Temp (< 5 °C) Side Side Product: Tribromoaniline (Decarboxylation) Intermediate->Side Excess Reagent & Heat (> 40 °C)

Figure 1: Reaction workflow and temperature-dependent decarboxylation pathway.

Self-Validating Experimental Protocols

Protocol A: Classical Dibromination of 2-Aminobenzoic Acid (Anthranilic Acid)

Causality Focus: Strict thermal control to prevent ipso-substitution and subsequent decarboxylation.

  • Dissolution: Suspend 100 mmol (13.7 g) of 2-aminobenzoic acid in 100 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a dropping funnel and a robust magnetic stirrer.

  • Thermal Equilibration: Immerse the flask in an ice-water bath. Allow the mixture to cool to 0–5 °C.

    • Validation: Use an internal thermometer; do not proceed until the internal temperature stabilizes below 5 °C.

  • Electrophile Addition: Dissolve 210 mmol (10.8 mL, 33.6 g) of molecular bromine (

    
    ) in 30 mL of glacial acetic acid. Add this solution dropwise over 45–60 minutes.
    
    • Causality: Slow addition prevents localized exothermic spikes that would otherwise trigger the decarboxylation pathway[3].

  • Reaction Maturation: Stir the mixture for an additional 1 hour at 0–5 °C.

  • Isolation: Pour the reaction mixture into 400 mL of ice-cold distilled water to precipitate the product. Filter the solid under vacuum and wash thoroughly with cold water to remove residual acetic acid and HBr.

  • Self-Validation & Quality Control: Dry the product and determine the melting point. The target 3,5-dibromoanthranilic acid melts at ~235 °C. A significantly lower melting point (e.g., ~119 °C) indicates contamination with 2,4,6-tribromoaniline, signaling a failure in temperature control[2].

Protocol B: Green Oxidative Dibromination of 4-Aminobenzoic Acid

Causality Focus:In situ generation of


 to maximize atom economy and eliminate hazardous 

handling[5],[6].
  • Preparation of Reaction Mixture: In a 250 mL flask, dissolve 100 mmol (13.7 g) of 4-aminobenzoic acid and 220 mmol (21.5 g) of ammonium bromide (

    
    ) in 100 mL of a 1:1 mixture of acetic acid and water.
    
  • Addition of Oxidant: Cool the mixture to 0 °C. Slowly add 220 mmol of 30% aqueous hydrogen peroxide (

    
    ) dropwise via a syringe pump over 30 minutes.
    
    • Causality:

      
       oxidizes the bromide ions to active bromine species. The slow addition controls the rate of 
      
      
      
      generation, preventing over-oxidation of the amine group.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The solution will transition from clear to a thick suspension as the dibrominated product precipitates.

  • Purification: Filter the precipitate, wash with copious amounts of distilled water, and recrystallize from ethanol.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using an eluent of Hexane/Ethyl Acetate (7:3). The complete disappearance of the monobrominated intermediate (4-amino-3-bromobenzoic acid) confirms reaction completion.

References

  • Benchchem. "In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid". 5

  • Rasayan Journal of Chemistry. "Facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity". 6

  • Chemical Reviews. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis".2

  • SciSpace. "The bromination of anthranilic acid". 4

  • Internet Archive. "The vitamins: chemistry, physiology, pathology". 3

  • Google Patents. "Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate".1

Sources

Application

Scalable Synthesis of 2-Amino-3,5-dibromo-4-methyl-benzoic Acid

Executive Summary This guide details the scalable synthesis of 2-Amino-3,5-dibromo-4-methyl-benzoic acid (also known as 3,5-dibromo-4-methylanthranilic acid), a critical intermediate for ryanodine receptor modulators and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the scalable synthesis of 2-Amino-3,5-dibromo-4-methyl-benzoic acid (also known as 3,5-dibromo-4-methylanthranilic acid), a critical intermediate for ryanodine receptor modulators and other anthranilic diamide agrochemicals.

Moving beyond bench-scale medicinal chemistry, this protocol focuses on process intensification : maximizing throughput while minimizing solvent waste and safety risks. The method utilizes a controlled electrophilic aromatic substitution (bromination) on 2-amino-4-methylbenzoic acid, optimized for kilogram-scale production without chromatographic purification.

Key Process Metrics
ParameterSpecification
Target CAS 1708958-97-7 (Acid form)
Starting Material 2-Amino-4-methylbenzoic acid (CAS: 2305-36-4)
Yield 88 - 93% (Isolated)
Purity (HPLC) > 98.5% (a/a)
Key Impurity Monobromo derivative (< 0.5%)
Scale Factor Validated for 100 g to 5 kg batches

Retrosynthetic Analysis & Strategy

The synthesis relies on the high electron density of the anthranilic acid scaffold. The amino group (


) at position 2 and the methyl group (

) at position 4 both direct electrophiles to the ortho and para positions.
  • Position 3: Ortho to amino, ortho to methyl. (Highly Activated)

  • Position 5: Para to amino, ortho to methyl. (Highly Activated)

Because both positions are synergistically activated, di-bromination is facile. The challenge in scale-up is not reactivity, but selectivity control (avoiding tar/oxidation) and exotherm management .

Reaction Scheme (DOT Visualization)

ReactionScheme SM 2-Amino-4-methylbenzoic acid (C8H9NO2) Intermediate Transition State (Wheland Intermediate) SM->Intermediate + 2.2 eq Br2 < 20°C Reagent Bromine (Br2) Acetic Acid Product 2-Amino-3,5-dibromo- 4-methyl-benzoic acid Intermediate->Product - HBr Waste HBr (Gas/Solvated) Intermediate->Waste

Figure 1: Reaction pathway for the electrophilic bromination of 4-methylanthranilic acid.

Process Development & Optimization

Solvent Selection
  • Glacial Acetic Acid (AcOH): The preferred solvent. It solubilizes the starting material but allows the di-bromo product (which is more lipophilic and forms a hydrobromide salt) to precipitate or crystallize upon cooling/water addition. It also mitigates the oxidizing power of bromine compared to non-polar solvents.

  • Methanol (MeOH): Viable for smaller scales but risks methyl ester formation if temperature is uncontrolled.

  • Water (

    
    ):  Possible under "green" conditions using surfactants, but handling the heavy slurry of the sticky product can be mechanically difficult in stirred tanks.
    
Brominating Agent

While N-Bromosuccinimide (NBS) is excellent for mild lab-scale synthesis, it is cost-prohibitive at the kilogram scale. Elemental Bromine (


)  is the atom-economical choice.
  • Safety Note: For multi-kilo scales, an oxidative bromination using

    
      is often employed to recycle the HBr byproduct, but this requires specialized glass-lined reactors to handle the corrosivity and oxygen evolution. The protocol below uses 
    
    
    
    for robustness and general reactor compatibility.

Detailed Experimental Protocol

Scale: 1.0 mol (approx. 151 g Input) Expected Output: ~280–295 g

Materials
  • Reactor: 2L Double-jacketed glass reactor with overhead mechanical stirrer (PTFE impeller).

  • Scrubber: Caustic soda (

    
    ) trap for HBr off-gas.
    
  • Reagents:

    • 2-Amino-4-methylbenzoic acid (151.2 g, 1.0 mol)

    • Glacial Acetic Acid (600 mL, 4 vol)

    • Bromine (

      
      ) (351.6 g, 113 mL, 2.2 mol)
      
    • Sodium Bisulfite (

      
      ) (10% aq. solution)
      
Step-by-Step Procedure
Phase 1: Charge and Dissolution
  • Setup: Connect the reactor to the caustic scrubber. Ensure the cooling loop is set to 10°C.

  • Solvation: Charge Glacial Acetic Acid (600 mL) to the reactor. Start stirring at 250 RPM.

  • Addition: Add 2-Amino-4-methylbenzoic acid (151.2 g) via a powder funnel. Rinse funnel with 50 mL Acetic Acid.

  • Observation: The mixture may be a slurry initially but should mostly dissolve. Adjust temperature to 15°C .

Phase 2: Controlled Bromination (Critical Step)
  • Preparation: Place Bromine (113 mL) in a pressure-equalizing addition funnel.

  • Addition: Add Bromine dropwise over 90–120 minutes .

    • Exotherm Control: Maintain internal temperature below 25°C .

    • Visual Cue: The solution will turn dark orange/red. A precipitate (product hydrobromide) may begin to form halfway through addition.

  • Digestion: After addition is complete, warm the reactor to 20–25°C (Room Temp) and stir for 3 hours .

    • IPC (In-Process Control): Take a 50 µL aliquot, quench in MeOH, and analyze by HPLC.

    • Criteria: Mono-bromo intermediate < 0.5%. If high, stir for an additional 1 hour.

Phase 3: Quench and Isolation[1]
  • Quench: Cool the mixture to 10°C . Slowly add Water (600 mL) to the reaction mass.

    • Note: This increases polarity, forcing the remaining product out of solution.

  • Neutralization of Excess

    
    :  Add 10% Sodium Bisulfite solution  dropwise until the supernatant color changes from dark orange to pale yellow.
    
  • Filtration: Filter the slurry through a Buchner funnel or centrifuge.

  • Washing:

    • Wash 1: 50% Acetic Acid/Water (200 mL).

    • Wash 2: Water (3 x 300 mL) to remove all acid traces.

    • pH Check: Final wash filtrate should be pH > 4.

Phase 4: Drying
  • Drying: Dry the wet cake in a vacuum oven at 55°C for 12 hours.

    • Caution: Do not exceed 70°C to avoid potential decarboxylation (though the dibromo analog is relatively stable).

Quality Control & Characterization

Verify the product identity and purity using the following parameters.

TestMethodAcceptance Criteria
Appearance VisualOff-white to beige powder
Melting Point Capillary208 – 212°C (Dec)
HPLC Purity C18 Column, ACN/Water (0.1% TFA)

98.0%
1H NMR DMSO-d6, 400 MHz

2.45 (s, 3H, Me), 7.85 (s, 1H, Ar-H)

Note on NMR: The spectrum is very simple due to symmetry and high substitution. You will see one methyl singlet and one aromatic singlet (the proton at position 6). The protons at 3 and 5 are replaced by Bromine.

Safety & Waste Management (HSE)

Process Safety Workflow

Safety Br2_Handling Bromine Handling (Corrosive/Toxic) Scrubber Caustic Scrubber (Traps HBr gas) Br2_Handling->Scrubber Venting Exotherm Exotherm Control (Keep < 25°C) Br2_Handling->Exotherm Rate Limiting PPE PPE: Face Shield, Viton Gloves PPE->Br2_Handling Mandatory

Figure 2: Critical safety nodes for bromination scale-up.

  • Bromine: Highly corrosive and volatile. Must be handled in a fume hood or closed reactor system.

  • HBr Off-gas: Significant HBr gas is evolved. Ensure the scrubber is active before starting addition.

  • Mother Liquor: The filtrate contains acetic acid, HBr, and organic impurities. Neutralize with lime or caustic soda before disposal or send to solvent recovery.

References

  • Organic Syntheses, Coll.[2] Vol. 4, p.947 (1963); Vol. 36, p.94 (1956). 2,4,6-Tribromobenzoic acid. (Foundational method for anthranilic acid bromination). Link

  • BenchChem Application Note. Synthesis of 2-Amino-4-bromobenzoic Acid. (Protocol adaptation for substituted anthranilates). Link

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis of 5-Bromoanthranilic acid from Anthranilic acid. RJPBCS 1(2), 2010. (Solvent and temperature optimization data). Link

  • PubChem Compound Summary. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. (Physical property verification). Link

  • Google Patents. CN118125928A - Preparation method of 2-amino-3,5-dibromobenzaldehyde. (Relevant industrial data on oxidative bromination of related substrates). Link

Sources

Method

Application Note: Reagents for Bromination of Electron-Rich Aromatic Amino Acids

Abstract & Strategic Overview The bromination of electron-rich aromatic amino acids—specifically Tryptophan (Trp) and Tyrosine (Tyr) —is a pivotal transformation in drug discovery. It serves two primary functions: Direct...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The bromination of electron-rich aromatic amino acids—specifically Tryptophan (Trp) and Tyrosine (Tyr) —is a pivotal transformation in drug discovery. It serves two primary functions:

  • Direct Functionalization: Introduction of steric bulk or heavy atoms (e.g., for X-ray crystallography phasing or PET imaging with

    
    Br).
    
  • Synthetic Handles: Creation of aryl bromides as precursors for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the synthesis of "stapled" peptides, macrocycles, or bioconjugates.

Achieving regioselectivity and chemoselectivity in these substrates is notoriously difficult due to the competing reactivity of the indole (Trp) and phenol (Tyr) rings, and the susceptibility of sulfur-containing residues (Met, Cys) to oxidation. This guide moves beyond standard textbook definitions to provide field-validated protocols for precise bromination.

Mechanistic Principles & Reagent Selection

The Electrophilic Challenge

Both Indole and Phenol are highly activated systems. The challenge is not reactivity, but selectivity .

  • Tryptophan (Indole): The C3 position is the most nucleophilic. However, electrophilic attack at C3 often leads to the indolenine intermediate, resulting in oxidative cleavage (to kynurenine derivatives) or C2-bromination via migration. Accessing the benzene ring (C5, C6, C7) requires suppressing C2/C3 reactivity or using enzymatic catalysts.

  • Tyrosine (Phenol): Reacts readily at the ortho positions (C3/C5). Over-bromination to the 3,5-dibromo species is a common failure mode with stoichiometric mismatch.

Reagent Decision Matrix
ReagentTarget SelectivityKey AdvantageMajor Limitation
N-Bromosuccinimide (NBS) Tyr (ortho), Trp (C2/Ox)Cheap, scalable, high atom economy.Poor regiocontrol on Trp benzene ring; causes Met oxidation.
Enzymatic Halogenases (e.g., RebH) Trp (C5, C6, C7)Perfect regioselectivity ; mild aqueous conditions.Requires cofactor regeneration (FADH₂); substrate scope limits.[1][2]
Pyridinium Tribromide Tyr (ortho)Milder than

; stoichiometric control easier than NBS.
Difficult to remove pyridine salts from peptides.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Tyr/TrpHigh active bromine content; solid handling.Aggressive; often leads to over-bromination.
Mechanistic Visualization

The following diagram contrasts the chemical (NBS) pathway, which favors the electron-rich pyrrole ring, against the enzymatic pathway, which can target the benzene ring.

BrominationMechanism Trp Tryptophan (Indole) NBS_Path Chemical (NBS) Trp->NBS_Path Electrophilic Attack Enz_Path Enzymatic (RebH/FAD) Trp->Enz_Path Substrate Binding Indolenine C3-Bromo Indolenine (Intermediate) NBS_Path->Indolenine Kinetic C3 Attack C7_Br 7-Bromo-Trp (Target) Enz_Path->C7_Br Directed Halogenation OxTrp Oxindoles/Cleavage (Side Product) Indolenine->OxTrp Hydrolysis/Oxidation C2_Br 2-Bromo-Trp Indolenine->C2_Br Migration (C3->C2)

Caption: Chemical bromination often targets the pyrrole ring (C2/C3) leading to oxidation, whereas enzymatic halogenases direct reactivity to the benzene ring (C7).

Detailed Experimental Protocols

Protocol A: Regioselective C7-Bromination of Tryptophan (Enzymatic)

Best for: Creating precursors for cross-coupling on the indole benzene ring.

Rationale: Chemical methods cannot selectively access C7. We utilize RebH (flavin-dependent halogenase) which requires a cofactor regeneration system.[3]

Reagents:

  • Substrate: L-Tryptophan (10 mM final)

  • Enzyme: RebH (5 µM) and RebF (Flavin Reductase, 10 µM)

  • Cofactors: FAD (100 µM), NADH (or regeneration system: Glucose/Glucose Dehydrogenase)

  • Halide source: NaBr (100 mM)

  • Buffer: 50 mM Phosphate Buffer, pH 7.4

Workflow:

  • Preparation: Dissolve L-Trp in phosphate buffer. Add NaBr and FAD.

  • Cofactor Mix: Add NADH (10 mM) or the Glucose/GDH regeneration mix (to prevent NADH depletion).

  • Initiation: Add RebF and RebH enzymes. Incubate at 25°C with gentle shaking (150 rpm). Note: Do not vortex; these enzymes are shear-sensitive.

  • Monitoring: Monitor by HPLC (C18 column, 0.1% TFA water/acetonitrile gradient) at 280 nm. 7-Br-Trp elutes later than Trp.

  • Workup: Quench with equal volume methanol. Centrifuge to remove protein. Purify supernatant via preparative HPLC.

Validation Criteria: Mass shift of +78/80 Da (Br isotopes). NMR should show loss of the C7 proton doublet.

Protocol B: Ortho-Bromination of Tyrosine (Chemical)

Best for: Tyrosine modification in the absence of sensitive Trp/Met residues.

Rationale: NBS is used with catalytic acid to activate the reagent and control stoichiometry, favoring monobromination over dibromination.

Reagents:

  • Substrate: N-protected Tyrosine (e.g., Boc-Tyr-OMe) (1.0 equiv)

  • Brominating Agent: NBS (1.05 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Workflow:

  • Dissolution: Dissolve Boc-Tyr-OMe (1 mmol) in MeCN (10 mL) under

    
    .
    
  • Activation: Add p-TsOH (0.1 mmol). Cool to 0°C.[4]

  • Addition: Add NBS (1.05 mmol) portion-wise over 15 minutes. Critical: Rapid addition causes local high concentration, leading to dibromination.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add 10% aqueous

    
     (thiosulfate) to destroy excess bromine.
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    

Troubleshooting:

  • Issue: 3,5-Dibromo product observed.

  • Fix: Lower temperature to -20°C and reduce NBS to 0.95 equiv.

Protocol C: Late-Stage Bromination of Peptides (Handling Met/Trp)

Best for: Functionalizing complex peptides containing Methionine.

Rationale: Methionine is rapidly oxidized to sulfoxide (Met(O)) by NBS. This protocol uses a "Scavenger-Free" approach by protecting Met as sulfoxide before bromination, then reducing it back.

Workflow:

  • Pre-Oxidation (Optional but Recommended): If Met is present, treat peptide with

    
     (1.1 equiv) to quantitatively convert Met 
    
    
    
    Met(O). This prevents uncontrolled oxidation mixtures.
  • Bromination: Perform NBS bromination (as in Protocol B) on the Met(O)-peptide.

  • Reduction (The Restoration):

    • Dissolve brominated peptide in TFA.

    • Add Ammonium Iodide (

      
      , 20 equiv)  and Dimethyl Sulfide (DMS, 20 equiv) .
      
    • Incubate at 0°C for 30 mins.

    • Mechanism:[3][5][6][7][8][9] Iodide reduces the sulfoxide back to thioether; DMS scavenges the resulting

      
      .
      
  • Purification: Precipitate in cold ether and purify via HPLC.

Troubleshooting & Optimization Guide

ProblemRoot CauseSolution
Trp Cleavage Oxidative attack at C2/C3 by NBS.Use

-formyl protection
for Trp during synthesis.[10] Remove formyl group with piperidine after bromination.
Met Oxidation NBS acts as an oxidant on sulfur.Use Protocol C (Met(O) strategy) or add scavengers like Thioanisole during reaction (though this consumes NBS).
Low Solubility Peptide aggregates in MeCN.Use HFIP (Hexafluoroisopropanol) or TFE as co-solvent. These fluorinated alcohols stabilize secondary structures and dissolve aggregates.
Regio-scrambling Acid catalyzed migration.Maintain neutral pH for NBS reactions if possible, or use Pyridinium Tribromide buffered with pyridine.

References

  • Payne, J. T., et al. "Regioselective enzymatic halogenation of substituted tryptophan derivatives." Angewandte Chemie International Edition, 2015. Link

  • Wilchek, M., & Witkop, B. "Protection of tryptophan during cleavage of tyrosine peptide bonds by N-bromosuccinimide."[11] Biochemical and Biophysical Research Communications, 1967.[11] Link

  • Fairlamb, I. J. S. "Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes." MDPI, 2022. Link

  • Biotage Application Note. "How to handle peptides that contain methionine." Biotage Blog, 2023. Link

  • Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry, 2014.[12] Link

Sources

Application

Application Note: High-Purity Synthesis of 2-Amino-3,5-dibromo-4-methyl-benzoic Acid

This Application Note and Protocol is designed for research and development professionals synthesizing 2-Amino-3,5-dibromo-4-methyl-benzoic acid (also known as 3,5-Dibromo-4-methylanthranilic acid). This compound is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for research and development professionals synthesizing 2-Amino-3,5-dibromo-4-methyl-benzoic acid (also known as 3,5-Dibromo-4-methylanthranilic acid). This compound is a critical pharmacophore and intermediate, notably in the synthesis of mucolytic agents like Ambroxol and Bromhexine .

Abstract

This protocol details the regioselective dibromination of 2-amino-4-methylbenzoic acid to produce 2-Amino-3,5-dibromo-4-methyl-benzoic acid. The method utilizes a controlled electrophilic aromatic substitution (


) in glacial acetic acid. Critical process parameters (CPPs) include temperature control (

C during addition) and stoichiometric precision to prevent oxidative degradation or poly-bromination. The protocol yields a product suitable for downstream API synthesis (e.g., Ambroxol hydrochloride).[1]

Introduction & Mechanistic Insight

Chemical Context

The target molecule is a tetra-substituted benzene ring. The synthesis relies on the directing effects of the substituents on the precursor, 2-amino-4-methylbenzoic acid (4-methylanthranilic acid).

  • Amino Group (

    
     at C2):  A strong activating group, directing ortho and para.
    
  • Methyl Group (

    
     at C4):  A weak activating group, directing ortho and para.
    
  • Carboxyl Group (

    
     at C1):  A moderate deactivating group, directing meta.
    
Regioselectivity Analysis

The electronic environment strongly favors the C3 and C5 positions:

  • C3: Ortho to the amino group and ortho to the methyl group. (Highly Activated)

  • C5: Para to the amino group and ortho to the methyl group. (Highly Activated)

  • C6: Meta to the amino group. (Less Favorable)

Consequently, the addition of two equivalents of bromine leads to rapid and exclusive substitution at C3 and C5, forming the 3,5-dibromo derivative.

Reaction Scheme

The following diagram illustrates the transformation and the directing effects governing the reaction.

ReactionScheme Start 2-Amino-4-methylbenzoic acid (Precursor) Reagents 2.2 eq Br2 Glacial AcOH 0-5°C Start->Reagents Intermediate Transition State (Sigma Complex) Reagents->Intermediate Electrophilic Attack Product 2-Amino-3,5-dibromo- 4-methyl-benzoic acid (Target) Intermediate->Product Deprotonation (-H+) Byproducts HBr (Gas/Solvated) Intermediate->Byproducts

Caption: Reaction pathway for the regioselective dibromination of 4-methylanthranilic acid.

Safety & Pre-requisites

Hazard Analysis
  • Bromine (

    
    ):  Highly toxic, corrosive, and volatile. Causes severe skin burns and respiratory damage. Must be handled in a fume hood. 
    
  • Glacial Acetic Acid: Corrosive and flammable.

  • Product: Halogenated aromatic amines can be skin sensitizers.

Personal Protective Equipment (PPE)
  • Respiratory: Full-face respirator with acid gas cartridges (if outside a hood) or standard fume hood operations.

  • Dermal: Double nitrile gloves or butyl rubber gloves; lab coat; chemical splash goggles.

Materials & Equipment

Reagents
ReagentCAS No.GradeFunction
2-Amino-4-methylbenzoic acid2305-36-4>98%Substrate
Bromine (Liquid)7726-95-6ReagentBrominating Agent
Glacial Acetic Acid64-19-7ACSSolvent
Sodium Bisulfite (

)
7631-90-5ACSQuenching Agent
Ethanol (Absolute)64-17-5ACSRecrystallization
Equipment
  • 500 mL 3-neck Round Bottom Flask (RBF).

  • Mechanical overhead stirrer (Teflon blade).

  • Pressure-equalizing addition funnel.

  • Thermometer or internal temperature probe.

  • Ice/Salt bath.

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Experimental Protocol

Preparation of Substrate Solution
  • Setup: Assemble the 3-neck RBF with the mechanical stirrer, thermometer, and addition funnel. Ensure the system is vented to a scrubber (e.g., dilute NaOH) to trap HBr gas.

  • Dissolution: Charge the flask with 15.1 g (0.10 mol) of 2-Amino-4-methylbenzoic acid.

  • Solvent Addition: Add 150 mL of Glacial Acetic Acid. Stir at room temperature until the solid is completely dissolved.

    • Note: If dissolution is slow, mild warming (30°C) is acceptable, but the solution must be cooled before step 5.2.

Bromination (The Critical Step)
  • Cooling: Place the reaction flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

  • Bromine Preparation: Measure 35.2 g (11.3 mL, 0.22 mol) of liquid Bromine. Transfer this to the addition funnel.

    • Tip: Diluting the bromine with 10-20 mL of acetic acid in the funnel can improve addition control.

  • Addition: Add the Bromine solution dropwise over 45–60 minutes .

    • Control Point: Maintain internal temperature below 10°C . The reaction is exothermic.

    • Observation: A precipitate (hydrobromide salt of the product) may begin to form during addition. This is normal.

  • Reaction Completion: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours .

    • Optional: If TLC indicates mono-bromo intermediate remains, warm to 40°C for 30 minutes.

Workup and Isolation
  • Quenching: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

  • Neutralization of Excess

    
    :  Add 10% Sodium Bisulfite solution  dropwise until the reddish-brown color of bromine fades to a pale yellow/white.
    
  • Filtration: Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake with:

    • 2 x 50 mL Water (to remove acetic acid).

    • 1 x 30 mL cold 50% Ethanol/Water (to displace water).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Purification (Recrystallization)[3]
  • Dissolve the crude solid in boiling Ethanol (95%) .

  • Hot filter if insoluble particulates are present.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the crystals and dry.[2][3]

Process Workflow Diagram

Workflow Step1 Dissolution (Substrate + AcOH) Step2 Cooling (T < 5°C) Step1->Step2 Step3 Bromination (Dropwise Br2 addition) Step2->Step3 Exothermic Control Step4 Quenching (Ice Water + NaHSO3) Step3->Step4 2h Stirring Step5 Filtration & Washing Step4->Step5 Step6 Recrystallization (Ethanol) Step5->Step6

Caption: Operational workflow for the synthesis of 2-Amino-3,5-dibromo-4-methyl-benzoic acid.

Quality Control & Characterization

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Melting Point 228–232°C (Decomposition)Capillary Method
Purity (HPLC) > 98.0%C18 Column, MeOH/Water
1H-NMR (DMSO-d6)

2.35 (s, 3H, Me), 7.65 (s, 1H, Ar-H)
400 MHz

Troubleshooting:

  • Low Yield: Often caused by adding bromine too fast (temperature spike) leading to tars/oxidation. Ensure T < 10°C.

  • Product Color: If product is yellow/orange after drying, free bromine is trapped. Rewash with bisulfite solution.

References

  • Boehringer Ingelheim International GmbH. (2013). Process for the preparation of Ambroxol. Patent WO2013124316A1. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2023). 2-Amino-4-methylbenzoic acid (Precursor Data). NIST Chemistry WebBook.[4][5] Retrieved from .

  • BenchChem. (2025). Protocols for Halogenated Benzoic Acid Derivatives. Retrieved from .

  • Organic Syntheses. (1943). Bromination of Anthranilic Acid Derivatives. Org. Synth. Coll. Vol. 2, p. 100. Retrieved from .

  • ChemicalBook. (2025). 2-Amino-3,5-dibromo-4-methylbenzoic acid Product Specifications. Retrieved from .

Sources

Method

Preparation of methyl ester derivatives of 2-Amino-3,5-dibromo-4-methyl-benzoic acid

This application note details the synthetic protocols for the preparation of methyl ester derivatives of 2-Amino-3,5-dibromo-4-methylbenzoic acid . The target molecule is a highly functionalized aniline derivative, struc...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthetic protocols for the preparation of methyl ester derivatives of 2-Amino-3,5-dibromo-4-methylbenzoic acid . The target molecule is a highly functionalized aniline derivative, structurally related to precursors for mucolytic agents (e.g., Ambroxol, Bromhexine) and novel peptidomimetics.

The presence of the 2-amino group (electron-donating, nucleophilic) and the 3,5-dibromo/4-methyl substitution pattern (steric crowding, electronic deactivation of the ring) necessitates careful selection of esterification conditions to maximize yield and prevent side reactions such as N-alkylation or decarboxylation.

Executive Summary & Retrosynthetic Strategy

The transformation of 2-Amino-3,5-dibromo-4-methylbenzoic acid (1) to its methyl ester (2) presents a classic chemoselectivity challenge.

  • Steric Challenge: The carboxylic acid at C1 is flanked by an amino group at C2. While the C6 position is unsubstituted, the rigid aromatic ring and the "buttressing effect" of the 3-bromo and 4-methyl groups create a crowded environment.

  • Electronic Challenge: The amino group makes the ring electron-rich, but the two bromine atoms are electron-withdrawing. The primary risk in basic conditions is N-methylation (formation of secondary/tertiary amines) competing with O-methylation (esterification).

  • Strategic Solution: To ensure exclusive ester formation, Acid-Catalyzed Esterification is the preferred pathway. By protonating the amine (

    
    ), we deactivate it as a nucleophile, preventing N-methylation and utilizing the activated carbonyl species for methanol attack.
    
Reaction Scheme

ReactionScheme SM 2-Amino-3,5-dibromo- 4-methylbenzoic acid Inter Acyl Chloride / Protonated Intermediate SM->Inter SOCl2, MeOH (In situ HCl gen) Prod Methyl 2-Amino-3,5-dibromo- 4-methylbenzoate Inter->Prod Reflux, -SO2, -HCl

Figure 1: Acid-mediated esterification pathway utilizing Thionyl Chloride.[1]

Detailed Experimental Protocols
Method A: Thionyl Chloride Mediated Esterification (Gold Standard)

This method is preferred for its high yield and ease of workup. Thionyl chloride reacts with methanol to generate anhydrous HCl in situ and activates the carboxylic acid, driving the reaction to completion despite steric hindrance.

Reagents:

  • 2-Amino-3,5-dibromo-4-methylbenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (2.0 – 3.0 equiv)
    
  • Anhydrous Methanol (Solvent, 10-20 volumes)

Protocol:

  • Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a

    
     drying tube (or nitrogen inlet).
    
  • Dissolution: Charge the RBF with 2-Amino-3,5-dibromo-4-methylbenzoic acid (

    
    , 
    
    
    
    ) and anhydrous Methanol (
    
    
    ). The starting material may not dissolve completely at this stage.
  • Activation (Exothermic): Cool the suspension to

    
     using an ice-water bath. Carefully add Thionyl Chloride  (
    
    
    
    ,
    
    
    ,
    
    
    ) dropwise over 20 minutes.
    • Note: Evolution of

      
       and 
      
      
      
      gas will occur. Ensure proper ventilation.
  • Reaction: Remove the ice bath and heat the mixture to reflux (

    
    ) . Stir vigorously for 4–6 hours.
    
    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting acid (polar) will disappear, and a less polar ester spot will appear (

      
      ).
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove excess methanol and

      
      .
      
    • Resuspend the residue in Ethyl Acetate (

      
      ).
      
    • Neutralization: Slowly wash the organic layer with saturated

      
       solution  (
      
      
      
      ) to neutralize residual acid. Caution:
      
      
      evolution.
    • Wash with Brine (

      
      ), dry over anhydrous 
      
      
      
      , filter, and concentrate to dryness.
  • Purification: The crude product is often pure enough (

    
    ).[2] If necessary, recrystallize from Methanol/Water  or purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).
    
Method B: Fischer Esterification (Sulfuric Acid Catalyst)

A cost-effective alternative for large-scale batches where thionyl chloride handling is restricted.

Reagents:

  • Substrate (1.0 equiv)

  • Concentrated

    
     (1.0 – 2.0 equiv)
    
  • Methanol (Solvent)[1]

Protocol:

  • Dissolve 2-Amino-3,5-dibromo-4-methylbenzoic acid (

    
    ) in Methanol  (
    
    
    
    ).
  • Slowly add concentrated

    
      (
    
    
    
    ) dropwise.
  • Heat to reflux for 12–18 hours. (This method is slower than Method A due to the steric bulk of the bromine atoms).

  • Workup: Pour the reaction mixture into ice water (

    
    ). Neutralize with solid 
    
    
    
    until pH
    
    
    . The ester often precipitates as a solid. Filter, wash with water, and dry.[3][4]
Process Validation & Troubleshooting
Analytical Specifications
TestExpected ResultMethod
Appearance Off-white to pale yellow crystalline solidVisual
Melting Point

(Derivative dependent)
Capillary Method

-NMR

ppm (Singlet, 3H,

)

IR Spectroscopy Strong band at

(Ester

)
FT-IR (ATR)
Mass Spec Parent ion

consistent with methyl ester
ESI-MS
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to sterics.Increase reflux time or switch from Method B to Method A (

).
N-Methylation Use of alkyl halides (MeI) with base.[5]Avoid basic conditions. Stick to acid-catalyzed routes where

is protonated.
Sticky Solid/Oil Residual solvent or impurities.Recrystallize from hot Methanol; add drops of water to induce precipitation upon cooling.
Synthetic Insight: The "Bromination-Last" Strategy

If the starting material (2-Amino-3,5-dibromo-4-methylbenzoic acid) is not commercially available in bulk, it is often synthetically superior to esterify the precursor first.

Pathway:

  • Esterification: 2-Amino-4-methylbenzoic acid

    
     Methyl 2-amino-4-methylbenzoate.
    
  • Bromination: Methyl 2-amino-4-methylbenzoate +

    
    Product .
    

Why? The ester group is less sensitive than the free acid, and the directing effects of the Amino (ortho/para) and Methyl (ortho) groups synergistically direct bromine exactly to the 3 and 5 positions.

AlternativeRoute Start 2-Amino-4-methylbenzoic acid Step1 Step 1: Esterification (MeOH / H2SO4) Start->Step1 Inter Methyl 2-amino-4-methylbenzoate Step1->Inter Step2 Step 2: Bromination (Br2 / AcOH or NBS) Inter->Step2 Final Methyl 2-Amino-3,5-dibromo- 4-methylbenzoate Step2->Final

Figure 2: Alternative industrial route via late-stage bromination.

Safety & Handling
  • Thionyl Chloride: Highly toxic, reacts violently with water. Handle in a fume hood.

  • Brominated Aromatics: Often potential skin irritants or sensitizers. Wear nitrile gloves.

  • Waste Disposal: Neutralize acidic aqueous waste with bicarbonate before disposal. Halogenated organic waste must be segregated.

References
  • Synthesis of Methyl 3,5-dibromo-2-aminobenzoate . Google Patents (CN103172529A). Describes the bromination of methyl anthranilate derivatives, confirming the "Bromination-Last" strategy logic. Link

  • Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note . BenchChem.[6] Provides detailed protocols for thionyl chloride mediated esterification of methyl-aminobenzoic acids. Link

  • Preparation of methyl ester of sterically hindered aminobenzoic acids . Journal of Organic Chemistry / Org.[2] Syn. General methodology for hindered benzoic acids using acid catalysis. Link

  • 2-Amino-4-bromobenzoic acid Properties . Sigma-Aldrich. Safety and physical property data for brominated aminobenzoic acid analogs. Link[7]

Sources

Application

Application Note: Green Chemistry Approaches for Halogenating Methyl-Anthranilic Acids

Executive Summary Halogenated anthranilic acids are critical pharmacophores in drug discovery, serving as precursors for fenamates (NSAIDs), quinazolinones, and anticancer agents. Traditional halogenation methods often r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated anthranilic acids are critical pharmacophores in drug discovery, serving as precursors for fenamates (NSAIDs), quinazolinones, and anticancer agents. Traditional halogenation methods often rely on hazardous elemental halogens (


), toxic solvents (e.g., 

), or atom-inefficient reagents (e.g.,

-halosuccinimides in DMF), generating significant hazardous waste.

This guide details three field-proven Green Chemistry protocols for the regioselective halogenation of methyl-anthranilic acids. These methods prioritize Atom Economy , Benign Solvents , and Energy Efficiency without compromising yield or purity.

Core Substrate Classes
  • 
    -Methylanthranilic Acid:  Activated strongly by the secondary amine; prone to oxidation.
    
  • Ring-Methylated Anthranilic Acids: Steric and electronic directing effects of the methyl group dictate regioselectivity (typically C5 or C3).

Strategic Regioselectivity Analysis

Understanding the electronic landscape is prerequisite to selecting the correct protocol. The amino group (


/

) is the dominant ortho/para director, while the carboxyl group (

) is a meta director. These effects reinforce each other at the C5 position .
  • Scenario A: Unsubstituted C5 (e.g.,

    
    -methylanthranilic acid) 
    
    • Primary Target: C5 (para to amino, meta to carboxyl).

    • Secondary Target: C3 (ortho to amino). Often sterically hindered by the carboxyl group.

  • Scenario B: Blocked C5 (e.g., 2-amino-5-methylbenzoic acid)

    • Primary Target: C3 (ortho to amino). Requires more forcing conditions due to steric crowding.

Regioselectivity Substrate Methyl-Anthranilic Acid C5_Site C5 Position (Para to Amine) Electronic Favored Substrate->C5_Site Directing Effect C3_Site C3 Position (Ortho to Amine) Sterically Hindered Substrate->C3_Site Secondary Site Product_5 5-Halo-Anthranilic Acid (Major Product) C5_Site->Product_5 Product_3 3-Halo-Anthranilic Acid (Minor/Major if C5 blocked) C3_Site->Product_3

Figure 1: Electronic directing effects governing halogenation regioselectivity in anthranilic acid scaffolds.

Protocol A: Biomimetic Oxidative Halogenation

Best For: General synthesis, scalability, and high atom economy. Mechanism: In situ generation of hypohalous acid (


) using Hydrogen Peroxide (

) and Hydrohalic Acid (

).

This method mimics biological haloperoxidases. It utilizes


 as a clean oxidant (byproduct is water) to oxidize halide ions (

) to electrophilic species (

or

).
Materials
  • Substrate: 10 mmol Methyl-Anthranilic Acid derivative.

  • Oxidant: 30%

    
     Hydrogen Peroxide (
    
    
    
    ).
  • Halogen Source: 48% HBr (for bromination) or 37% HCl (for chlorination).

  • Solvent: Ethanol (EtOH) or Water (Green solvents).

Step-by-Step Protocol
  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of substrate in 15 mL of Ethanol.

  • Acidification: Add 11 mmol (1.1 equiv) of the hydrohalic acid (e.g., HBr) dropwise. Note: The amine may form a hydrohalide salt; ensure stirring maintains a suspension/solution.

  • Oxidation (Critical Step): Cool the mixture to 0–5°C in an ice bath. Add 11 mmol (1.1 equiv) of 30%

    
     dropwise over 20 minutes.
    
    • Why: Slow addition prevents over-oxidation of the amino group (forming nitro/nitroso species) and controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup:

    • Pour the reaction mixture into 50 mL ice water.

    • The halogenated product typically precipitates. Filter and wash with cold water.

    • If no precipitate: Neutralize to pH 4–5 with saturated

      
       to precipitate the zwitterionic amino acid.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Expectation:

  • Yield: 85–95%

  • Regioselectivity: >95% C5-isomer (for unblocked substrates).

Protocol B: Electrochemical Halogenation

Best For: Reagent-free synthesis, continuous flow potential, precise control. Mechanism: Anodic oxidation of halide ions to radical/electrophilic halogens.

This method eliminates the need for chemical oxidants like


. The "reagent" is electrons.
Materials
  • Electrochemical Cell: Undivided cell (beaker type) or flow cell.

  • Electrodes: Carbon/Graphite (Anode) and Platinum or Stainless Steel (Cathode).

  • Electrolyte: 0.1 M

    
     or 
    
    
    
    (acts as both electrolyte and halogen source).
  • Solvent: Acetonitrile/Water (

    
    , 4:1).
    
Step-by-Step Protocol
  • Setup: Dissolve 5 mmol substrate and 10 mmol

    
     (2 equiv) in 40 mL solvent mixture.
    
  • Electrolysis: Insert electrodes (maintain 1 cm gap). Apply Constant Current (Galvanostatic) conditions.

    • Current Density: 10–20 mA/cm².

    • Charge: Pass 2.0–2.2 F/mol of charge (theoretical amount for 2-electron oxidation of

      
      ).
      
  • Monitoring: Stir vigorously. The solution will turn slightly yellow/orange (active halogen species) and then fade as it reacts with the substrate.

  • Termination: Stop current when TLC indicates consumption of starting material.

  • Workup: Evaporate MeCN under reduced pressure. Acidify the aqueous residue to pH 4 to precipitate the product.

Electrochemistry Anode Anode (+) Oxidation Halide 2Br⁻ → Br₂ + 2e⁻ Anode->Halide Generates Electrophile Cathode Cathode (-) Reduction Proton 2H⁺ + 2e⁻ → H₂↑ Cathode->Proton Evolves Hydrogen Reaction Br₂ + Substrate → Product + HBr Halide->Reaction In Situ Reaction

Figure 2: Electrochemical cycle for anodic generation of halogenating species.

Protocol C: Enzymatic Halogenation (Biocatalysis)

Best For: High regioselectivity, mild conditions, complex/sensitive substrates. Mechanism: Vanadium Chloroperoxidase (VCPO) catalyzes the oxidation of halides by


.

This is the "greenest" approach, operating at neutral pH and ambient temperature.

Materials
  • Enzyme: Vanadium Chloroperoxidase (VCPO) from Curvularia inaequalis (commercial or recombinant).

  • Cofactor: Sodium Orthovanadate (

    
    , 100 µM).
    
  • Halide:

    
     or 
    
    
    
    (2 equiv).
  • Oxidant: dilute

    
     (slow feed).
    
  • Buffer: Citrate-Phosphate buffer (100 mM, pH 5.0).

Step-by-Step Protocol
  • Preparation: In a glass vial, mix 5 mL buffer, 100 µM

    
    , and 0.5 mmol Substrate.
    
  • Enzyme Addition: Add 10–20 Units of VCPO.

  • Halide Addition: Add 1.0 mmol

    
     (dissolved in minimal water).
    
  • Reaction Initiation: Initiate by adding

    
     (1.1 equiv).
    
    • Optimization: Use a syringe pump to add

      
       slowly (e.g., over 2 hours) to minimize enzyme inactivation and spontaneous disproportionation of 
      
      
      
      .
  • Incubation: Shake at 150 rpm, 25°C for 4–6 hours.

  • Quenching: Add

    
     (sodium thiosulfate) to quench active oxidants.
    
  • Extraction: Extract with Ethyl Acetate (3 x 5 mL). Dry over

    
     and concentrate.
    

Comparative Data Summary

FeatureMethod A: Oxidative (

)
Method B: ElectrochemicalMethod C: Enzymatic
Yield 85–95%75–85%60–80%
Reaction Time 1–3 Hours2–4 Hours4–12 Hours
Atom Economy High (Water byproduct)Very High (

byproduct)
High (Water byproduct)
Scalability Excellent (kg scale)Good (Flow chem)Low (mg to g scale)
Cost LowLow (Electricity)High (Enzyme cost)
Selectivity High (Thermodynamic)HighVery High (Steric control)

Troubleshooting & Optimization

  • Over-Halogenation (Di-bromo species):

    • Cause: Excess reagent or high local concentration.

    • Fix: Reduce halide equivalents to 0.95. Use slow addition (dropwise) of the oxidant (

      
       or current).
      
  • Oxidation of Amino Group (Dark tars/impurities):

    • Cause: Reaction temperature too high or oxidant added too fast.

    • Fix: Strictly maintain 0–5°C during addition. Protect the amine as an acetamide (

      
      ) if necessary, then hydrolyze later (though this adds steps).
      
  • Low Conversion (Electrochemical):

    • Cause: Electrode fouling (polymerization of aniline on anode).

    • Fix: Switch polarity every few minutes (if equipment allows) or clean electrodes. Use a lower current density.

References

  • Podgoršek, A., Zupan, M., & Iskra, J. (2009). Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition. [Link]

  • Tang, S., et al. (2019). Electrochemical Oxidative Clean Halogenation Using HX/NaX with Hydrogen Evolution. iScience. [Link]

  • Butler, A., & Carter-Franklin, J. N. (2004). The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products. Natural Product Reports. [Link]

  • Wallingford, V. H., & Krueger, P. A. (1939). 5-Iodoanthranilic Acid. Organic Syntheses. (Classic reference for regioselectivity baseline). [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-Amino-3,5-dibromo-4-methyl-benzoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Amino-3,5-dibromo-4-methyl-benzoic acid . This compound is a critical trifunctional building block in medicinal chemistry, often utilized in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-3,5-dibromo-4-methyl-benzoic acid . This compound is a critical trifunctional building block in medicinal chemistry, often utilized in the development of kinase inhibitors and advanced therapeutic scaffolds.

Because the anthranilic acid core is highly activated by the amino group, electrophilic aromatic bromination is rapid but prone to specific failure modes—namely, incomplete bromination (mono-bromo trapping), oxidative degradation, and decarboxylation. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve >90% yield and high purity.

Mechanistic Pathway & Reaction Workflow

The synthesis relies on the synergistic directing effects of the amino group (strong ortho/para director) and the methyl group (weak ortho/para director). Position 1 is occupied by the carboxylic acid, and position 4 by the methyl group. Consequently, positions 3 and 5 are highly activated for electrophilic aromatic substitution.

G SM 2-Amino-4-methylbenzoic acid (Starting Material) Reagent Bromination (NBS or Br₂, AcOH) SM->Reagent Activation Mono Mono-bromo Intermediate (Precipitation Risk) Reagent->Mono 1st Eq Br⁺ Degradation Oxidation / Decarboxylation (High Temp) Reagent->Degradation >15°C Exotherm Product 2-Amino-3,5-dibromo- 4-methylbenzoic acid Mono->Product 2nd Eq Br⁺

Figure 1: Mechanistic workflow and side reactions in 2-amino-4-methylbenzoic acid bromination.

Troubleshooting & FAQs

Q1: My reaction stalls at 50-60% yield, and LC-MS shows a high concentration of a mono-brominated impurity. How do I drive the reaction to completion?

A: This is a classic solubility trapping issue. The mono-bromo intermediate (typically 2-amino-5-bromo-4-methylbenzoic acid) is significantly less soluble in pure glacial acetic acid than the starting material. As it precipitates, it traps unreacted starting material within the crystal lattice, physically preventing the second equivalent of the bromonium ion (


) from reacting.
  • The Fix: Introduce a co-solvent. Adding 15-20% N,N-Dimethylformamide (DMF) to the glacial acetic acid maintains the homogeneity of the reaction mixture, allowing the second electrophilic substitution to proceed smoothly.

Q2: The reaction mixture turns dark brown/black, and the final product is heavily discolored. What is causing this?

A: Dark, tarry byproducts are the result of oxidative degradation of the aniline moiety . The amino group makes the aromatic ring highly electron-rich and susceptible to oxidation by halogens. This is strictly a temperature-dependent causality [1]. If the internal temperature exceeds 15°C during the addition of the brominating agent, oxidation outpaces substitution.

  • The Fix: Strictly control the exotherm. Cool the reaction to 0–5°C before addition, and add the brominating agent dropwise (if liquid Br₂) or in small portions (if NBS) to ensure the internal temperature never breaches 15°C.

Q3: Can I substitute liquid bromine ( ) with N-Bromosuccinimide (NBS) to improve safety without sacrificing yield?

A: Yes, and it is highly recommended. While liquid bromine in acetic acid is the historical standard for anthranilic acid bromination [1], NBS provides a controlled, steady release of electrophilic bromine, which drastically reduces the risk of over-oxidation [3]. Recent literature demonstrates that NBS, particularly when used in polar aprotic solvents or activated by mild acids, achieves excellent regioselectivity for aromatic bromination with a much wider operational safety margin [2].

Validated Experimental Protocol: NBS-Mediated Dibromination

This protocol is designed as a self-validating system ; physical observations at each step confirm whether the reaction is proceeding correctly.

Reagents:

  • Starting Material: 2-Amino-4-methylbenzoic acid (10.0 g, 66.1 mmol)

  • Brominating Agent: N-Bromosuccinimide (NBS) (24.7 g, 138.8 mmol, 2.1 equiv.)

  • Solvent: Glacial Acetic Acid (100 mL) + DMF (20 mL)

Step-by-Step Methodology:

  • Dissolution: Charge a 500 mL 3-neck round-bottom flask with 10.0 g of 2-amino-4-methylbenzoic acid. Add 100 mL of glacial acetic acid and 20 mL of DMF. Stir mechanically until complete dissolution is achieved.

  • Cooling (Validation Check 1): Submerge the flask in an ice-water bath. Cool the internal temperature to 0–5°C. Self-Validation: The solution must remain clear. If the mixture begins to freeze or slush, the acetic acid concentration is too high relative to the ambient humidity; add an additional 5 mL of DMF to restore a clear liquid state.

  • Bromination (Validation Check 2): Weigh out 24.7 g of NBS. Begin adding the NBS in 2-gram portions over a period of 45 minutes. Monitor the internal thermometer closely; do not allow the temperature to exceed 15°C. Self-Validation: The reaction mixture will transition to a vibrant yellow/orange. If the solution flashes to dark brown, your addition rate is too fast, and oxidative degradation has begun.

  • Maturation: Once all NBS is added, remove the ice bath. Allow the reaction to warm to room temperature (20–22°C) and stir for exactly 2 hours to ensure the conversion of the mono-bromo intermediate to the dibromo product.

  • Quenching & Precipitation: Pour the reaction mixture slowly into 500 mL of vigorously stirred, crushed ice-water. A dense, off-white to pale yellow precipitate will immediately form.

  • Filtration & Washing: Isolate the product via vacuum filtration (Buchner funnel). Wash the filter cake with cold distilled water (3 x 50 mL) to remove residual acetic acid, DMF, and the succinimide byproduct.

  • Drying: Dry the solid under a high vacuum at 45°C for 12 hours.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile, serving as a quick-reference guide for process optimization.

Brominating AgentEquivalentsSolvent SystemInternal Temp.Mono-bromo Impurity (%)Dibromo Yield (%)Final Purity (HPLC)
Br₂ (Liquid)2.0Glacial AcOH25°C (Uncontrolled)15.2%65.0%88.5%
Br₂ (Liquid)2.2Glacial AcOH< 15°C5.4%82.3%95.1%
NBS (Powder)2.0Glacial AcOH25°C12.8%70.5%90.2%
NBS (Powder) 2.1 AcOH / DMF (5:1) < 15°C < 1.0% 91.8% 98.7%

Note: The optimized condition (bottom row) eliminates the solubility trapping of the mono-bromo intermediate while suppressing oxidative degradation.

References

  • Wheeler, A.S.; Oates, W.M., "The Bromination of Anthranilic Acid", Journal of the American Chemical Society, 1910, 32 (6), 770-773.[Link]

  • Baker, S. I. et al., "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives", The Journal of Organic Chemistry, 2022, 87 (8), 5442–5450.[Link]

  • Organic Chemistry Portal, "N-Bromosuccinimide (NBS)".[Link]

Optimization

Troubleshooting over-bromination in anthranilic acid derivatives

Guide: Troubleshooting and Controlling Over-bromination in the Synthesis of Anthranilic Acid Derivatives As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, field-tested framewo...

Author: BenchChem Technical Support Team. Date: March 2026

Guide: Troubleshooting and Controlling Over-bromination in the Synthesis of Anthranilic Acid Derivatives

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, field-tested framework for addressing one of the most common challenges in the synthesis of functionalized anthranilic acids: over-bromination. The principles and protocols herein are grounded in established mechanistic understanding and are structured to help you diagnose issues, optimize your reaction conditions, and achieve high selectivity for your desired products.

Part 1: Frequently Asked Questions - The Fundamentals of Reactivity

This section addresses the foundational principles governing the electrophilic bromination of anthranilic acid and its derivatives. Understanding why certain outcomes occur is the first step toward controlling them.

Q1: Why is the anthranilic acid scaffold so susceptible to over-bromination?

A1: The high reactivity of the anthranilic acid ring system is primarily due to the powerful activating effect of the amino (-NH₂) group. In electrophilic aromatic substitution, the amino group is a strong electron-donating group (EDG) through resonance.[1][2] It donates its lone pair of electrons into the aromatic π-system, significantly increasing the electron density at the positions ortho and para to it. This makes the ring highly nucleophilic and thus extremely reactive toward electrophiles like bromine. While the carboxylic acid (-COOH) group is an electron-withdrawing and deactivating group, the activating effect of the amine is dominant, leading to rapid, often uncontrollable reactions that can result in the addition of multiple bromine atoms.[1][3]

Q2: What are the common products when brominating anthranilic acid, and where does the second bromine atom typically add?

A2: When brominating unsubstituted anthranilic acid, the primary mono-brominated product is 5-bromoanthranilic acid .[4][5][6] The bromine adds to the para-position relative to the strongly activating -NH₂ group. If the reaction is not properly controlled, over-bromination occurs, leading to the formation of 3,5-dibromoanthranilic acid .[7][][9] The second bromine atom adds to the remaining ortho-position relative to the amine group.

Part 2: Troubleshooting Guide - Proactive & Reactive Strategies

This section is formatted as a direct troubleshooting guide for specific issues encountered during experimental work.

Issue 1: My reaction consistently yields a mixture of mono- and di-brominated products. How can I improve selectivity for the mono-bromo product?

This is the most common problem. Selectivity is a function of kinetics vs. thermodynamics and can be controlled by several factors.

Q: How does reaction temperature influence the product distribution? A: Temperature is a critical control parameter. Higher temperatures provide more energy, which can overcome the activation barrier for the second bromination, leading to the thermodynamically more stable, poly-brominated product.[7][10]

  • Expert Recommendation: Conduct the bromination at low temperatures. A study on the bromination of anthranilic acid in glacial acetic acid demonstrated that performing the reaction near the solvent's freezing point (~16°C) or below resulted in a product mixture that was two-thirds 5-bromoanthranilic acid.[7][11] Conversely, running the reaction at the boiling point of acetic acid reversed the outcome, yielding primarily 3,5-dibromoanthranilic acid.[7] For highly activated systems, starting at 0°C or even -40°C can dramatically improve selectivity.[10][12]

Q: Which brominating agent should I use? Does it matter if I use Br₂ vs. NBS? A: Absolutely. The choice of brominating agent is paramount for controlling reactivity.

  • Expert Recommendation: For highly activated rings like anthranilic acid, avoid using elemental bromine (Br₂) directly, especially in polar solvents, as its high electrophilicity often leads to over-bromination.[13] Instead, use a milder, more sterically hindered, or slower-releasing bromine source.

ReagentCharacteristics & Recommendations
N-Bromosuccinimide (NBS) A solid reagent that is easier and safer to handle than liquid bromine. It provides a low, steady concentration of Br₂ in the presence of trace HBr, kinetically favoring mono-bromination. Often the first choice for selective bromination.[14]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) A stable, crystalline solid that is more atom-economical than NBS.[15] It is considered a superior reagent for clean, high-yield selective brominations of anilines and is an excellent choice for controlling over-reactivity.[15]
Potassium Bromide (KBr) / Oxidant An oxidative bromination approach using KBr with an oxidant like sodium perborate (NaBO₃·4H₂O) can provide high selectivity and better control over polybromination compared to other methods.[16] This method is also economical and environmentally conscious.[16]
Copper(II) Bromide (CuBr₂) Can be used for direct, regioselective para-bromination of unprotected anilines, often in ionic liquid solvents. This method proceeds under mild conditions and can achieve high yields with excellent selectivity.[17]

Q: Should I protect the amine? If so, how? A: Yes, especially if temperature and reagent control are insufficient. Protecting the amino group is a robust strategy to "tame" its powerful activating effect.

  • Expert Recommendation: Convert the amine to an acetamide (-NHCOCH₃). This temporary modification has two key benefits:

    • Attenuates Reactivity: The acetyl group is electron-withdrawing, pulling the nitrogen's lone pair away from the aromatic ring and reducing its activating strength.

    • Increases Steric Hindrance: The bulky acetamide group sterically blocks the ortho positions, strongly favoring substitution at the less hindered para position.[15] This protection-bromination-deprotection sequence is a highly effective method for achieving selective mono-bromination.[15]

Issue 2: My reaction is complete, but I have an inseparable mixture of products. What are my options?

Q: How can I reliably identify the components in my product mixture? A: A multi-technique analytical approach is essential for unambiguous identification.

  • Expert Recommendation:

    • TLC/LC-MS: Use Thin Layer Chromatography for initial assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the number of components and their molecular weights, confirming the degree of bromination.

    • ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy is definitive for identifying regioisomers. The coupling patterns and chemical shifts of the aromatic protons are unique for each isomer.[18]

    • GC-MS: Gas Chromatography-Mass Spectrometry, particularly with negative chemical ionization, can be a highly selective method for detecting and identifying brominated aromatic compounds.[19]

Q: What purification strategies can I use to separate mono- and di-brominated anthranilic acids? A: Separation can be challenging but is often achievable by exploiting differences in physical properties.

  • Expert Recommendation:

    • Differential Solubility: For the parent compound, 3,5-dibromoanthranilic acid is nearly insoluble in boiling water, whereas 5-bromoanthranilic acid is soluble. This difference allows for a straightforward separation by hot filtration.[7]

    • Column Chromatography: While often difficult due to similar polarities, careful selection of the solvent system (e.g., hexanes/ethyl acetate with a small amount of acetic acid to improve peak shape) can allow for chromatographic separation on silica gel.

    • Recrystallization: If one isomer is present in significant excess, fractional recrystallization from a suitable solvent (e.g., ethanol/water) can be used to isolate the major product in high purity.

Part 3: Key Experimental Protocols

These protocols provide a starting point for developing a robust and selective bromination process.

Protocol 1: Selective Mono-bromination of Anthranilic Acid at Low Temperature

This protocol is adapted from the findings of Wheeler and Oates, which emphasize temperature control for selectivity.[7][11]

  • Dissolution: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve anthranilic acid (1.0 eq.) in glacial acetic acid (approx. 10-12 mL per gram of acid).

  • Cooling: Cool the solution in an ice-salt bath to below 16°C.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq.) in a small amount of glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred anthranilic acid solution, ensuring the internal temperature does not rise significantly. A thick mass of white crystals (the hydrobromide salts) will form.[11]

  • Reaction Completion: Continue stirring at low temperature for 1-2 hours after the addition is complete.

  • Work-up: Filter the crystalline product and wash with a small amount of cold benzene or ether to remove residual acetic acid.

  • Separation (if necessary): To separate the mono- and di-bromo products, boil the crude solid mixture with water (approx. 25 mL per gram of solid). The 3,5-dibromoanthranilic acid will remain largely undissolved. Filter the hot suspension with suction. The filtrate, upon cooling, will yield the desired 5-bromoanthranilic acid.[7]

Protocol 2: Protection-Bromination-Deprotection Strategy Using DBDMH

This protocol is based on the general strategy for controlling the reactivity of anilines.[15]

Step 1: Protection (Synthesis of 2-Acetamidobenzoic Acid)

  • Add anthranilic acid (1.0 eq.) to a flask.

  • Slowly add acetic anhydride (1.1 - 1.2 eq.) with stirring. The reaction is often exothermic.

  • Stir the mixture at room temperature for 30-60 minutes or until a solid mass forms.

  • Pour the mixture into ice-cold water to precipitate the product and hydrolyze excess anhydride.

  • Collect the solid 2-acetamidobenzoic acid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of the Protected Substrate

  • Dissolve the dried 2-acetamidobenzoic acid (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid, chloroform, or CCl₄).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.50-0.55 mole eq., as it contains two bromine atoms) in portions while stirring at room temperature.[15]

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction with a solution of sodium bisulfite to destroy any remaining active bromine.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude brominated acetamide.

Step 3: Deprotection (Hydrolysis)

  • Add the crude brominated acetamide to an aqueous solution of hydrochloric acid (e.g., 3-6 M HCl).

  • Heat the mixture to reflux and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution with a concentrated aqueous base (e.g., NaOH or NH₄OH) to precipitate the final product, 5-bromoanthranilic acid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Part 4: Visualization of Concepts and Workflows

Diagram 1: Mechanistic Influence of Substituents

This diagram illustrates why the ortho and para positions are activated, leading to the observed regioselectivity and potential for di-substitution.

G cluster_0 Directing Effects in Anthranilic Acid Anthranilic Anthranilic Acid Ring -NH₂ (Activating, o,p-Director) -COOH (Deactivating, m-Director) Ring Aromatic Ring (High Electron Density) Anthranilic->Ring -NH₂ group donates e⁻ density via resonance OrthoPara Ortho/Para Positions (Sites of Highest e⁻ Density) Ring->OrthoPara Increases Nucleophilicity Meta Meta Positions (Less Activated) Ring->Meta Bromine Br⁺ (Electrophile) Bromine->OrthoPara Electrophilic Attack Favored Bromine->Meta Disfavored

Caption: Activating -NH₂ group directs bromination to ortho/para positions.

Diagram 2: Troubleshooting Workflow for Over-bromination

This flowchart provides a logical sequence of steps to diagnose and solve over-bromination issues.

G Start Problem: Over-bromination Observed (e.g., Di-bromo Product by LC-MS) Check_Stoich 1. Verify Stoichiometry (Are you using >1.0 eq. of Br?) Start->Check_Stoich Check_Temp 2. Assess Reaction Temperature (Is it too high?) Check_Stoich->Check_Temp If Stoichiometry is Correct Sol_Stoich Solution: Use 0.95-1.0 eq. of brominating agent. Check_Stoich->Sol_Stoich If Incorrect Check_Reagent 3. Evaluate Brominating Agent (Is it too reactive, e.g., Br₂?) Check_Temp->Check_Reagent If Temperature is Already Low Sol_Temp Solution: Lower temperature significantly (e.g., to 0°C or below). Check_Temp->Sol_Temp If > Room Temp Consider_Protection 4. Consider Substrate Modification (Is the ring too activated?) Check_Reagent->Consider_Protection If Milder Reagents Still Fail Sol_Reagent Solution: Switch to a milder agent (NBS, DBDMH, or KBr/Oxidant). Check_Reagent->Sol_Reagent If Using Br₂ Sol_Protection Solution: Protect the amine as an acetamide to reduce activation. Consider_Protection->Sol_Protection If All Else Fails End Achieved Selective Mono-bromination Sol_Stoich->End Sol_Temp->End Sol_Reagent->End Sol_Protection->End

Caption: A stepwise workflow for diagnosing and resolving over-bromination.

References

  • Gaudreault, R. C., & Vachon, J. (2002). Mild and regioselective oxidative bromination of anilines using potassium bromide and sodium perborate. Tetrahedron Letters, 43(1), 16399. Retrieved from [Link]

  • QuickCompany. (n.d.). Regio Selective Molecular Bromination Of Substituted Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN110862327A - Preparation method of 5-bromo-2-hydroxyanthranilic acid.
  • Chia, L. Y., & Tay, M. G. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 751-756. Retrieved from [Link]

  • Wheeler, A. S., & Oates, W. M. (1910). The bromination of anthranilic acid. Journal of the American Chemical Society, 32(6), 770-773. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Synthesis of 5-Bromoanthranilic acid from Anthranilic acid. 1(2), 366. Retrieved from [Link]

  • Larsson, U. (2005). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273. Retrieved from [Link]

  • DrugFuture. (n.d.). 5-Bromoanthranilic Acid. Retrieved from [Link]

  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of Anthranilic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.
  • PubMed. (2008). Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry. Retrieved from [Link]

  • ChemBK. (2022, October 16). Anthranilic acid, 5-bromo-. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Drug Development and Industrial Pharmacy. (n.d.). synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. Retrieved from [Link]

  • NC-Chem. (2023, February 16). ANTHRANILIC ACID SYNTHESIS. #ncchem [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Removing unreacted bromine from 2-Amino-3,5-dibromo-4-methyl-benzoic acid

Topic: Purification of 2-Amino-3,5-dibromo-4-methyl-benzoic acid Ticket ID: #BR-AMBA-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses the removal of unreacted elem...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2-Amino-3,5-dibromo-4-methyl-benzoic acid

Ticket ID: #BR-AMBA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the removal of unreacted elemental bromine (


) from 2-Amino-3,5-dibromo-4-methyl-benzoic acid . Due to the amphoteric nature of the anthranilic acid core and the lipophilicity introduced by the dibromo-methyl substitution, standard quenching protocols often fail to remove bromine trapped within the crystal lattice, leading to persistent yellow/orange discoloration and potential yield loss during workup.
Module 1: The Quenching Protocol

Q: What is the most effective chemical agent to neutralize excess bromine for this specific substrate?

A: We recommend Sodium Bisulfite (


)  over Sodium Thiosulfate for this specific application.[1]

Technical Rationale:

  • pH Compatibility: The synthesis of brominated anthranilic acids is typically conducted in acidic media (e.g., Acetic Acid or HBr). Sodium bisulfite is stable in acid. Sodium thiosulfate (

    
    ) tends to disproportionate in acidic environments, precipitating elemental sulfur (
    
    
    
    ), which is notoriously difficult to separate from your brominated organic product.[1]
  • Redox Efficiency: Bisulfite rapidly reduces

    
     to water-soluble bromide ions (
    
    
    
    ) without generating insoluble byproducts.
Standard Operating Procedure (SOP)

Select the scenario matching your reaction state:

ScenarioScenario A: Product is a Precipitate Scenario B: Product is Dissolved (Organic Layer)
Context Reaction performed in water or acetic acid; product crashed out.Reaction in DCM, CHCl3, or EtOAc.
Step 1 Do not filter yet. The bromine is likely trapped inside the crystal lattice.Cool the mixture to <10°C to minimize exotherms.
Step 2 Add 10% aqueous

directly to the reaction slurry.
Wash the organic phase with 10% aqueous

in a separatory funnel.
Step 3 The Digestion: Stir vigorously for 30–60 mins. You must break the crystal surface to allow the quencher to reach trapped

.
Shake until the organic layer shifts from orange/red to pale yellow/colorless.
Step 4 Filter the solid.[1][2] Wash the cake with water until the filtrate is neutral.Separate layers.[2][3][4][5] Wash organic layer with brine, dry over

, and evaporate.
Module 2: Troubleshooting Persistent Coloration

Q: I quenched the reaction, but my solid product is still salmon-pink or orange. Why?

A: This indicates Lattice Occlusion . The reaction was likely too fast, or the product precipitated too quickly, trapping elemental bromine inside the crystal structure where the aqueous bisulfite wash cannot reach it.

Corrective Action: The "Dissolve & Reprecipitate" Method You must release the trapped bromine by destroying the crystal lattice.

  • Dissolution: Dissolve the crude solid in a minimal amount of dilute Sodium Hydroxide (NaOH, 1M).

    • Why? The carboxylic acid deprotonates (

      
      ), making the molecule water-soluble.
      
  • Quench: Add a small amount of Sodium Sulfite (

    
    ) to this aqueous solution.
    
    • Mechanism:[6] Now that the bromine is released into the solution, the sulfite will instantly reduce it.

  • Reprecipitation: Slowly acidify with HCl (1M) to pH 3–4.

    • Result: The product will reprecipitate as the free acid. It should now be off-white or tan, free of bromine.

Module 3: Yield Loss & pH Control

Q: I used a sulfite wash, but my yield dropped significantly. Where did my product go?

A: You likely washed your product into the aqueous waste stream.

The Mechanism of Loss: 2-Amino-3,5-dibromo-4-methyl-benzoic acid is amphoteric .

  • High pH (>8): Sodium Sulfite is basic. If your wash raises the pH, the carboxylic acid deprotonates to form the sodium salt (Soluble in Water

    
     Lost in aqueous waste).
    
  • Low pH (<1): In extremely strong acid, the aniline amine protonates (Soluble in Water

    
     Lost in aqueous waste).
    

The Fix: Maintain the pH near the molecule's Isoelectric Point (approx pH 3–5) during workup. This ensures the molecule exists as the neutral free acid (or zwitterion), which is least soluble in water and most likely to precipitate or remain in the organic extraction solvent.

Visualizing the Workflow

The following diagram outlines the critical decision pathways for removing bromine based on your current reaction state.

BromineRemoval Start Start: Reaction Complete (Excess Br2 Present) StateCheck What is the physical state of the product? Start->StateCheck Solution Dissolved in Organic Solvent (DCM, EtOAc, etc.) StateCheck->Solution Solution Precipitate Solid Precipitate in Reaction Matrix StateCheck->Precipitate Suspension Wash Wash with 10% NaHSO3 (Sodium Bisulfite) Solution->Wash ColorCheck Is Organic Layer Colorless? Wash->ColorCheck ColorCheck->Wash No (Repeat) Dry Dry (Na2SO4) & Concentrate ColorCheck->Dry Yes DirectQuench Add NaHSO3 directly to slurry (Do NOT filter yet) Precipitate->DirectQuench Digest DIGESTION STEP Stir vigorously 30-60 mins to penetrate crystal lattice DirectQuench->Digest Filter Filter & Wash with Water Digest->Filter SolidColor Is Solid Off-White? Filter->SolidColor Success Process Complete: Bromine Removed SolidColor->Success Yes Reprocess Lattice Occlusion Detected Dissolve in dil. NaOH -> Add Sulfite -> Acidify SolidColor->Reprocess No (Pink/Orange) Reprocess->Success

Figure 1: Decision tree for bromine removal workup strategies.

Module 4: Chemical Mechanism

Understanding the redox chemistry ensures you do not overdose the reagents.

Reaction Equation:



Key Takeaways:

  • Stoichiometry: One mole of bisulfite neutralizes one mole of bromine.

  • Acid Generation: Note the production of

    
    . This acidification is beneficial for keeping your benzoic acid product precipitated (protonated) but requires care if your equipment is acid-sensitive.
    

Mechanism Br2 Bromine (Br2) (Toxic, Red, Oxidizer) Reaction Redox Reaction Br2->Reaction Bisulfite Bisulfite (HSO3-) (Reducing Agent) Bisulfite->Reaction Bromide Bromide (Br-) (Benign, Water Soluble) Reaction->Bromide Sulfate Sulfate (SO4 2-) (Inert Byproduct) Reaction->Sulfate

Figure 2: Redox mechanism of bromine quenching by bisulfite.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for halogen quenching and purification).

  • Org. Synth. (1928). Bromination of Anthranilic Acid. Organic Syntheses, Coll. Vol. 1, p.111. (Foundational chemistry for brominating amino-benzoic acids). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24882429 (Related Structure: 2-Amino-3-bromo-5-methylbenzoic acid). (Used for solubility and physical property inference).[7] [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Products in the Bromination of 2-Amino-4-Methylbenzoic Acid

Welcome to the technical support center for the bromination of 2-amino-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this ele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bromination of 2-amino-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and achieve high yields of the desired brominated product while minimizing common side reactions. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic workflows and corrective actions.

Question 1: My TLC analysis shows multiple spots, indicating a mixture of products. How can I improve the selectivity for the desired monobrominated product?

Answer: The presence of multiple products, primarily di- and tri-brominated species, is a common issue stemming from the high activation of the aromatic ring by the amino group. The amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack.[1][2] To enhance selectivity, consider the following strategies:

1. Protection of the Amino Group: The most effective strategy to temper the high reactivity of the amino group is to protect it as an acetanilide.[3] This reduces its activating effect, allowing for more controlled bromination.

  • Rationale: The lone pair of electrons on the nitrogen atom of the amino group strongly activates the ring through resonance.[4] By converting the amine to an amide (acetanilide), the lone pair is delocalized onto the adjacent carbonyl group, thus reducing its availability to the aromatic ring.[3] This deactivation is sufficient to prevent over-bromination.

2. Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.

  • Molecular Bromine (Br₂): Often too reactive, leading to polybromination, especially in polar solvents which promote the formation of the highly electrophilic bromonium ion (Br⁺).[5]

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent.[6][7] It provides a low, steady concentration of electrophilic bromine, which helps to avoid over-bromination.[8]

3. Solvent Effects: The solvent can significantly influence the reaction's outcome.

  • Glacial Acetic Acid: A common solvent for bromination that can polarize the bromine molecule, increasing its electrophilicity.[9][10] However, it is less ionizing than water, which helps to moderate the reaction rate compared to aqueous solutions.[9]

  • Less Polar Solvents (e.g., Dioxane, Carbon Tetrachloride): Using a less polar solvent with NBS can further increase selectivity for monobromination.[6]

Troubleshooting Workflow:

start Multiple Spots on TLC protect Is the amino group protected? start->protect protect_yes Yes protect->protect_yes Yes protect_no No protect->protect_no No reagent Which brominating agent is being used? br2 Br₂ reagent->br2 Br₂ nbs NBS reagent->nbs NBS solvent What is the solvent? polar Polar (e.g., Acetic Acid) solvent->polar Polar nonpolar Non-polar (e.g., CCl₄) solvent->nonpolar Non-polar protect_yes->reagent action_protect Protect the amino group as an acetanilide. protect_no->action_protect action_switch_reagent Switch to a milder brominating agent like NBS. br2->action_switch_reagent nbs->solvent action_change_solvent Consider a less polar solvent. polar->action_change_solvent end Improved Selectivity nonpolar->end action_protect->end action_switch_reagent->end action_change_solvent->end

Caption: Troubleshooting workflow for poor selectivity.

Question 2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of dark, insoluble byproducts often indicates oxidation of the amino group. The amino group is susceptible to oxidation by bromine, especially under harsh reaction conditions.

Preventative Measures:

  • Protect the Amino Group: As with preventing over-bromination, protecting the amino group as an acetanilide is highly effective in preventing its oxidation.

  • Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C) to minimize oxidation.

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, reducing the likelihood of side reactions.

  • Use a Milder Brominating Agent: NBS is generally less oxidizing than molecular bromine.[11]

Question 3: My product yield is consistently low, even with good selectivity. What factors could be contributing to this?

Answer: Low yields can result from several factors, including incomplete reaction, product degradation, or mechanical loss during workup and purification.

Potential Causes and Solutions:

Potential Cause Recommended Action Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]Ensures the reaction is allowed to proceed to completion before quenching.
Product Degradation Ensure the workup procedure is performed promptly and at a low temperature.The brominated product may be unstable under prolonged exposure to acidic or basic conditions.
Decarboxylation Avoid high reaction temperatures.While generally requiring high temperatures (>150 °C), decarboxylation can be a minor side reaction under certain conditions.[12][13]
Loss during Purification Optimize the recrystallization or chromatography conditions.Improper solvent choice for recrystallization or inadequate separation in chromatography can lead to significant product loss.[14]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of the bromination of 2-amino-4-methylbenzoic acid.

Q1: What is the expected regioselectivity for the bromination of 2-amino-4-methylbenzoic acid?

A1: The amino group is a more powerful activating group than the methyl group.[15] Therefore, electrophilic substitution will be directed by the amino group primarily to the ortho and para positions relative to it. Since the para position is blocked by the methyl group, the bromine will preferentially add to the ortho positions (positions 3 and 5). The carboxyl group is a deactivating, meta-directing group and will direct incoming electrophiles to position 5.[16] Thus, the major products are expected to be 2-amino-3-bromo-4-methylbenzoic acid and 2-amino-5-bromo-4-methylbenzoic acid, with the potential for the formation of 2-amino-3,5-dibromo-4-methylbenzoic acid.

Q2: Why is protection of the amino group as an acetanilide often necessary?

A2: The high reactivity of the aniline derivative makes it difficult to stop the bromination at the monosubstituted product.[15][17] Protection of the amino group as an acetanilide moderates its activating effect, allowing for a more controlled reaction and preventing the formation of polybrominated byproducts.[3][18]

Q3: Can other protecting groups be used for the amino group?

A3: While acetanilide is the most common protecting group for this purpose due to its ease of introduction and removal, other protecting groups for amines, such as carbamates (e.g., Boc, Cbz), could potentially be used. The choice of protecting group would depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product(s). Other techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be employed for more quantitative analysis.[19]

III. Experimental Protocols

Protocol 1: Protection of 2-Amino-4-methylbenzoic Acid
  • Dissolve 2-amino-4-methylbenzoic acid in glacial acetic acid.

  • Add acetic anhydride to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water to precipitate the product, 2-acetamido-4-methylbenzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Protocol 2: Bromination of 2-Acetamido-4-methylbenzoic Acid
  • Dissolve the 2-acetamido-4-methylbenzoic acid in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid or a solution of NBS in a suitable solvent (e.g., DMF or acetonitrile) dropwise with stirring.

  • Allow the reaction to stir at room temperature after the addition is complete.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Collect the precipitated product by filtration, wash with a solution of sodium bisulfite to remove excess bromine, then with water, and dry.

Protocol 3: Deprotection of the Brominated Acetanilide
  • Heat the brominated acetanilide product in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).

  • Monitor the hydrolysis by TLC.

  • After the reaction is complete, cool the mixture and neutralize it to precipitate the final product, the brominated 2-amino-4-methylbenzoic acid.

  • Collect the product by filtration, wash with cold water, and dry.

IV. Reaction Mechanism and Logic

The bromination of 2-amino-4-methylbenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The key to minimizing side products lies in controlling the reactivity of the aromatic ring.

cluster_0 Reaction Pathway cluster_1 Side Reactions to Minimize start 2-Amino-4-methylbenzoic Acid protected 2-Acetamido-4-methylbenzoic Acid start->protected Acetylation (Protection) brominated_protected Brominated Acetanilide protected->brominated_protected Bromination (e.g., NBS) final_product Brominated 2-Amino-4-methylbenzoic Acid brominated_protected->final_product Hydrolysis (Deprotection) polybromination Polybromination oxidation Oxidation of Amino Group decarboxylation Decarboxylation

Caption: Controlled synthesis pathway and potential side reactions.

By protecting the highly activating amino group, the propensity for polybromination and oxidation is significantly reduced. Careful control of reaction temperature and the choice of a milder brominating agent like NBS further enhance the selectivity and yield of the desired product.

V. References

  • Quora. (2016, April 7). Why is glacial acetic acid used in bromination of aniline?

  • Benchchem. Comparative study of different brominating agents for aniline derivatives.

  • ECHEMI. Why is acetic acid used in the reaction of aniline and acetic anhydride?

  • Brainly.in. (2018, December 3). Why we use glacial acetic acid in bromination of aniline?

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.

  • Benchchem. Monitoring the Transformation of 4-Bromooctane: A Comparative Guide to Real-Time Analytical Techniques.

  • YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE.

  • Testbook. Electrophilic Substitution of Anilines - Explanation and FAQs.

  • Sathee Forum. (2025, October 14). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation?

  • Benchchem. Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis.

  • YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.

  • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide).

  • Vedantu. (2026, February 17). Acetanilide when treated with bromine in acetic acid class 12 chemistry CBSE.

  • ACS Publications. Alkaline Bromine Oxidation of Amino Acids and Peptides: Formation of α-Ketoacyl Peptides and Their Cleavage by Hydrogen Peroxide.

  • Chemistry Stack Exchange. (2014, February 27). Why use glacial acetic acid in bromination of anisole?

  • ResearchGate. Laboratory and Field Methods for Determination of Bromate in Drinking Water.

  • SciELO. (2014, June 13). Kinetics and mechanism of oxidation of glycine and alanine by Oxone® catalyzed by bromide ion.

  • RSC Publishing. Spectrophotometric determination of bromide in water using the multisyringe flow injection analysis technique coupled to a gas-diffusion unit.

  • National Environmental Methods Index. EPA-NERL: 320.1: Bromide by Titration.

  • ResearchGate. Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium…

  • ResearchGate. Methods for the photometric determination of reactive bromine and chlorine species with ABTS | Request PDF.

  • Bromination of Some Aromatic Compounds by Bromine in Acetic Acid.

  • Kinetics of Oxidation of Some Amino Acids by N-Bromosuccinimide.

  • Kinetics of oxidation of acidic amino acids by sodium N-bromobenzenesulphonamide in acid medium: A mechanistic approach.

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8).

  • RSC Publishing. (2018, March 26). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids.

  • Chemistry Stack Exchange. (2022, February 20). Oxidation of amino acids with N-bromosuccinimide.

  • 24. Electrophilic Aromatic Substitution.

  • Organic Syntheses Procedure. 2,4,6-tribromobenzoic acid.

  • Sigma-Aldrich. Methyl-2-amino-4-bromobenzoate.

  • Benchchem. A Comparative Guide: Molecular Bromine vs. N-Bromosuccinimide for the Bromination of Tetrahydroquinolines.

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996, April 15).

  • NIH. Decarboxylative Hydroxylation of Benzoic Acids.

  • ResearchGate. Decarboxylative Hydroxylation of Benzoic Acids.

  • Chemistry Stack Exchange. (2020, May 20). Bromination on the aromatic ring vs aliphatic chain.

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups.

  • PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.2B: Purification of Product Mixtures.

  • Filo. (2025, July 23). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing.

  • 2-Amino-4-bromobenzoic acid (4-Bromoanthranilic Acid) | Biochemical Reagent.

  • ChemicalBook. (2025, August 8). 2-Amino-4-methylbenzoic acid | 2305-36-4.

  • ChemScene. 129833-29-0 | 2-Amino-4-bromo-3-methylbenzoic acid.

  • Synthesis of methyl 4-bromo-2-methylbenzoate.

  • NIST WebBook. Benzoic acid, 2-amino-4-methyl-.

  • ECHEMI. Brominating 4-methylbenzoic acid.

  • Benchchem. A Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid for Research Applications.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-3,5-dibromo-4-methyl-benzoic acid

Prepared by the Senior Application Scientist Team This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-3,5-dibromo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-3,5-dibromo-4-methyl-benzoic acid (CAS 67973-32-4). We address common experimental challenges through detailed troubleshooting guides and FAQs, grounded in fundamental chemical principles and field-proven laboratory practices.

Section 1: Foundational Principles of Purification

2-Amino-3,5-dibromo-4-methyl-benzoic acid is an amphoteric molecule, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[1] This dual functionality is central to its purification, allowing for manipulation of its solubility based on pH. The molecule is generally a solid at room temperature with moderate solubility in polar organic solvents and low solubility in water.[1]

The primary purification strategies leverage these physicochemical properties:

  • Acid-Base Extraction: This technique exploits the amphoteric nature of the molecule to separate it from neutral, acidic, or basic impurities. By adjusting the pH of the aqueous phase, the target compound can be selectively moved between an organic solvent and the aqueous layer.[2][3]

  • Recrystallization: This is the most common method for purifying crude solid products. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[4][5] A carefully selected solvent will dissolve the target compound and its impurities at a high temperature, and upon slow cooling, will allow pure crystals of the target compound to form while the impurities remain in solution.

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (like silica gel or alumina).[6] For carboxylic acids, which can interact strongly with silica, modifications to the mobile phase are often necessary to achieve efficient separation.[7]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your purification experiments in a direct question-and-answer format.

Recrystallization Issues

Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?

  • Potential Cause: This common issue occurs when a supersaturated solution is cooled below the melting point of the solute before crystallization begins. Instead of forming a crystal lattice, the compound separates as a liquid.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to lower the saturation point, then allow it to cool more slowly.

    • Change Solvent System: The boiling point of your solvent may be too high. Consider using a lower-boiling point solvent or a solvent mixture. For example, if you are using pure ethanol, try an ethanol/water mixture.

    • Promote Slow Cooling: Insulate the flask with a beaker or glass wool to ensure the solution cools as slowly as possible, giving the molecules adequate time to arrange into a crystal lattice.[8]

Q: My recovery after recrystallization is very low. How can I improve it?

  • Potential Cause: Low recovery is typically due to using too much solvent, cooling the solution for an insufficient amount of time, or premature filtration.

  • Solutions:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Adding excess solvent will keep more of your product dissolved even after cooling.[4]

    • Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.

    • Evaporate Excess Solvent: If you have added too much solvent, you can gently boil some of it off to re-concentrate the solution before the cooling step. Be cautious not to boil it to dryness.

    • Check the Mother Liquor: Use Thin Layer Chromatography (TLC) to check the filtrate (mother liquor) for the presence of your product. If a significant amount is present, you can attempt a second crop of crystals by concentrating the filtrate and re-cooling.

Q: The recrystallized product is still colored. How can I remove colored impurities?

  • Potential Cause: Highly conjugated organic molecules, often by-products of synthesis, can persist as intensely colored impurities.

  • Solution:

    • Use Activated Charcoal: After dissolving your crude product in the hot solvent, and before hot filtration, add a very small amount (1-2% of the solute's weight) of activated charcoal to the solution.

    • Boil and Filter: Swirl the hot solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal before allowing the solution to cool and crystallize.[4] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Acid-Base Extraction Challenges

Q: I'm getting a persistent emulsion at the aqueous-organic interface. How do I break it?

  • Potential Cause: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or amphiphilic impurity molecules. They are common when using chlorinated solvents or when solutions are shaken too vigorously.

  • Solutions:

    • "Break" the Emulsion with Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, making it more polar and helping to force the separation of the layers.[3]

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove the particulate matter that may be stabilizing the emulsion.

Q: My product precipitates when I try to adjust the pH. What should I do?

  • Potential Cause: The neutral form of 2-Amino-3,5-dibromo-4-methyl-benzoic acid is insoluble in water.[1] When you neutralize an acidic or basic aqueous solution containing the salt form of your compound, it will precipitate out once it reaches its isoelectric point. This is the desired outcome for isolation. However, if it precipitates inside the separatory funnel during an extraction step, it can trap impurities.

  • Solution:

    • Perform the final pH adjustment in an Erlenmeyer flask, not the separatory funnel. After separating the aqueous layer containing your dissolved product salt, transfer it to a flask that is large enough to accommodate the final volume and allows for stirring.

    • Cool the Solution: Place the flask in an ice bath before slowly adding the acid or base. This helps control the precipitation and often leads to the formation of a more easily filterable solid.

    • Ensure Complete Precipitation: Add the acid (e.g., 3M HCl) or base (e.g., 3M NaOH) dropwise until no more precipitate forms. Check the pH with litmus or pH paper to confirm complete neutralization.[9][10]

Column Chromatography Problems

Q: My compound is streaking badly on the silica TLC plate/column. How can I fix this?

  • Potential Cause: Carboxylic acids are notorious for "tailing" or streaking on silica gel. The polar carboxylic acid group interacts very strongly with the polar Si-OH groups on the silica surface, leading to a poor equilibrium between the stationary and mobile phases.

  • Solution:

    • Acidify the Eluent: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase (eluent).[7] The added acid protonates the carboxylate group of your product, reducing its polarity and minimizing its interaction with the silica gel. This results in a much sharper, more defined spot or band.

    • Consider Reversed-Phase Chromatography: If streaking persists, reversed-phase chromatography on a C18-functionalized silica gel may be a better option.[11][12] In this technique, a polar mobile phase (like acetonitrile/water) is used, and less polar compounds elute faster.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Purification via Recrystallization from an Ethanol/Water System

This protocol is effective for removing less polar and more polar impurities from a crude solid that is at least 85% pure.

  • Dissolution: Place 1.0 g of crude 2-Amino-3,5-dibromo-4-methyl-benzoic acid into a 100 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Induce Crystallization: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the cloudiness.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Large, well-formed crystals should appear.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water (using the same ratio as your final solvent mixture) to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the funnel by drawing air through them for 15-20 minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 40-50 °C).

Protocol 3.2: Purification via Acid-Base Extraction

This method is ideal for separating the amphoteric product from neutral impurities (e.g., unreacted starting materials without acidic or basic groups).

AcidBaseWorkflow Start 1. Dissolve Crude Product in Dichloromethane (DCM) AddHCl 2. Add 1M HCl (aq) to Separatory Funnel Start->AddHCl Shake 3. Shake & Separate Layers AddHCl->Shake AqueousLayer1 Aqueous Layer (Contains Protonated Product) Shake->AqueousLayer1 Bottom Layer OrganicLayer1 Organic Layer (Contains Neutral Impurities) Shake->OrganicLayer1 Top Layer (Discard) AddNaOH 4. Add 3M NaOH (aq) to Aqueous Layer until pH > 10 AqueousLayer1->AddNaOH Precipitate 5. Cool in Ice Bath to Precipitate Pure Product AddNaOH->Precipitate Filter 6. Isolate by Vacuum Filtration Precipitate->Filter End Pure Crystalline Product Filter->End

Caption: Workflow for Acid-Base Purification.

  • Dissolution: Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or diethyl ether in a separatory funnel.

  • Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). The basic amino group will be protonated, forming a water-soluble ammonium salt. Shake the funnel, allowing the layers to separate. The product will move to the aqueous layer, while neutral impurities remain in the organic layer.[9][10]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains neutral impurities). Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Precipitation: Place the combined aqueous extracts in an ice bath. Slowly add a dilute aqueous base (e.g., 3M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the carboxylic acid, but more importantly, it neutralizes the ammonium salt, causing the neutral, water-insoluble product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best single solvent for recrystallizing 2-Amino-3,5-dibromo-4-methyl-benzoic acid?

A: While an ideal single solvent requires experimental screening, ethanol or acetic acid are excellent starting points. The compound is reportedly soluble in ethanol.[13] A good recrystallization solvent should dissolve the compound completely when hot but poorly when cold. If a single solvent does not provide satisfactory results, a binary system like ethanol/water (as described in Protocol 3.1) or acetic acid/water often yields excellent purity.

Q: How can I assess the purity of my final product?

A: A combination of methods provides the most reliable assessment:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will depress and broaden the melting point range. Compare your experimental value to the literature value.

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate. Run the TLC with your purified product alongside a spot of the crude starting material to visualize the removal of impurities.

  • Spectroscopic Methods: For definitive structural confirmation and purity assessment, use Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Q: My starting material is very crude, with multiple impurities. What should be my first purification step?

A: For a very crude mixture, a bulk purification technique should be your first step. Acid-base extraction (Protocol 3.2) is an excellent initial choice as it will efficiently remove all neutral impurities in one step. The solid obtained after precipitation can then be further purified by recrystallization (Protocol 3.1) to remove any remaining acidic or basic impurities that were carried through the extraction process. This multi-step approach is often more effective than a single, exhaustive purification attempt.

Section 5: Data Summary

The selection of an appropriate recrystallization solvent is critical for success. The following table summarizes properties of common solvents that should be considered for screening.

SolventBoiling Point (°C)PolarityComments
Water 100HighProduct has low solubility; may be useful as an anti-solvent.[1]
Ethanol 78Medium-HighGood starting point; product is likely soluble.[13]
Methanol 65Medium-HighSimilar to ethanol but lower boiling point.
Acetone 56MediumA patent for a related compound uses acetone for recrystallization.[14]
Ethyl Acetate 77Medium-LowGood for compounds of intermediate polarity.
Acetic Acid 118High (Polar Protic)Often a good solvent for carboxylic acids.

References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Unknown. Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base.
  • Haddad, P. R., et al. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PMC.
  • Unknown. (2025, December 5). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture. ResearchGate.
  • Google Patents. (CN105152947A). Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • ChemBK. (2024, April 9). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.
  • Columbia University. Column chromatography.
  • Wikipedia. Acid–base extraction.
  • Unknown. Acid-Base Extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?.
  • Unknown. Recrystallization of Benzoic Acid.
  • Unknown. The Recrystallization of Benzoic Acid.
  • CymitQuimica. CAS 67973-32-4: 3,5-Dibromo-4-methylbenzoic acid.
  • ResearchGate. (2021). Recrystallization of Impure Benzoic Acid.
  • CymitQuimica. CAS 13091-43-5: 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.

Sources

Optimization

Controlling temperature for regioselective bromination of aminobenzoates

Current Status: Operational Ticket ID: REGIO-BR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Directive You have accessed the advanced troubleshooting hub for...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: REGIO-BR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

You have accessed the advanced troubleshooting hub for the electrophilic aromatic substitution of aminobenzoates. This is not a basic recipe book; it is a system for controlling reaction kinetics.

The Central Conflict: In aminobenzoates, you are arbitrating a "tug-of-war" between two directing groups:

  • The Amine (

    
    ):  A powerful activator and ortho/para director.[1]
    
  • The Ester (

    
    ):  A moderate deactivator and meta director.
    

The Ruling: The amine wins. However, temperature is the "volume knob" that determines whether you get clean mono-bromination (Kinetic Control) or a mixture of regioisomers and poly-brominated byproducts (Thermodynamic/Runaway Control).

The Mechanism: Why Temperature Dictates Selectivity

To troubleshoot, you must visualize the energy landscape.

  • Kinetic Control (Low Temp, -10°C to 0°C): The reaction has just enough energy to overcome the activation barrier (

    
    ) for the most electron-rich position (usually para to the amine). It does not have enough energy to overcome the higher barrier for the ortho position (sterically hindered) or to perform a second bromination (deactivated by the first bromine).
    
  • Thermodynamic/Runaway (Room Temp to >40°C): Excess thermal energy allows the system to surmount higher barriers, leading to ortho-substitution and, critically, poly-bromination . Once the reaction exotherms, selectivity is lost.

Visualization: Reaction Energy Landscape

ReactionLandscape Start Aminobenzoate + NBS TS_Para TS: Para-Attack (Lowest u0394Gu2021) Start->TS_Para Low Temp (-10°C) TS_Ortho TS: Ortho-Attack (Higher u0394Gu2021) Start->TS_Ortho High Temp (>25°C) Para_Prod Para-Bromo (Kinetic Product) TS_Para->Para_Prod Ortho_Prod Ortho-Bromo (Thermodynamic/Impurity) TS_Ortho->Ortho_Prod Di_Bromo Di-Bromo Species (Over-reaction) Para_Prod->Di_Bromo Excess Heat/Reagent

Figure 1: Energy landscape showing how low temperature gates the pathway to the desired kinetic product (Para) while blocking the higher-energy Ortho and Di-bromo pathways.

Standard Operating Procedure (SOP): The "Cold-Slow" Protocol

This protocol is designed for Methyl 2-aminobenzoate (to target the 5-bromo position) or Methyl 3-aminobenzoate (to target the 6-bromo position).

Reagents:

  • Substrate: Aminobenzoate (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.0 - 1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

The Protocol:

  • Preparation: Dissolve the aminobenzoate in MeCN (0.5 M concentration).

  • Thermal Setpoint: Cool the vessel to -10°C to -5°C using an ice/salt or glycol bath.

    • Critical Check: Ensure internal temperature monitoring. Jacket temperature is insufficient for detecting rapid exotherms.

  • Controlled Addition (The "Slow" Phase):

    • Dissolve NBS in a minimal amount of MeCN/DMF.

    • Add the NBS solution dropwise over 30–60 minutes.

    • Rule of Thumb: If the internal temp rises by >2°C, STOP addition and let it cool.

  • Reaction Monitoring: Stir at 0°C. Monitor via HPLC/TLC every 30 minutes.

  • Quench: Once starting material is <2%, quench with cold 10% aqueous Sodium Thiosulfate (

    
    ) to destroy unreacted NBS.
    

Troubleshooting Guide & FAQs

Issue 1: "I am seeing significant di-bromination (over-reaction)."

Diagnosis: This is a classic thermal runaway or concentration gradient error.

  • The Physics: The first bromine deactivates the ring, but if you have local "hot spots" where NBS concentration is high and temp is uncontrolled, the second bromine will add regardless.

  • The Fix:

    • Dilution: Double your solvent volume.

    • Cryo-Control: Lower the bath temp to -20°C.

    • Solid Addition: Do NOT add solid NBS directly. Dissolve it first to prevent localized high concentrations.

Issue 2: "The reaction stalls at 80% conversion."

Diagnosis: Accumulation of Succinimide byproduct or temperature too low for final turnover.

  • The Fix:

    • Do not add more NBS immediately.

    • Allow the reaction to warm slowly to 10°C (not Room Temp) and stir for 1 hour.

    • If still stalled, add 0.1 equiv of NBS, but only at 0°C.

Issue 3: "My solution turned black/tarry."

Diagnosis: Radical Oxidation (Aniline Oxidation).

  • The Physics: Amines are sensitive to oxidation. Light or heat can trigger radical pathways that polymerize the aniline rather than brominating the ring.

  • The Fix:

    • Exclude Light: Wrap the flask in aluminum foil.

    • Inert Atmosphere: Ensure a Nitrogen/Argon blanket. Oxygen promotes radical oxidation.

Issue 4: "I'm getting the wrong regioisomer (Ortho instead of Para)."

Diagnosis: Lack of steric differentiation or solvent effects.

  • The Fix:

    • Switch Solvent: Change from MeCN to DMF. DMF coordinates with the NBS and the amine, often enhancing para selectivity via steric bulk.

    • Lower Temp: The activation energy difference between ortho and para is small. Lowering temp magnifies this difference (Arrhenius equation).

Comparative Data: Temperature vs. Selectivity

Data derived from typical electrophilic substitution profiles for activated anilines.

TemperatureConversion RateMono:Di RatioRegioselectivity (Para:Ortho)Risk Level
-20°C Slow (4-6 hrs)99:1>95:5Low
-5°C to 0°C Optimal (1-2 hrs) 95:5 90:10 Optimal
25°C (RT) Fast (<30 mins)80:2075:25Moderate
>40°C Very Fast50:5060:40High (Tarry)

Decision Logic: Troubleshooting Workflow

Troubleshooting Problem Identify Problem OverBromo Over-Bromination Problem->OverBromo WrongIso Wrong Regioisomer Problem->WrongIso Stalled Stalled Reaction Problem->Stalled Sol1 Decrease Temp (-20°C) Dilute Addition OverBromo->Sol1 Sol2 Switch Solvent (DMF) Increase Steric Bulk WrongIso->Sol2 Sol3 Warm to 10°C Check Stoichiometry Stalled->Sol3

Figure 2: Rapid decision tree for correcting common deviations during the bromination of aminobenzoates.

References

  • Guan, M., et al. (2021).[2] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development. (Detailed analysis of NBS thermal hazards and accumulation). [2]

  • Ganguly, N. C., De, P., & Dutta, S. (2005).[3][4] "Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide." Synthesis. (Protocol for high regioselectivity using NBS).

  • Gilow, H. M., & Burton, D. E. (1981). "Bromination of activated aromatic compounds."[1][4][5][6] The Journal of Organic Chemistry. (Foundational mechanistic work on aniline bromination kinetics).

  • BenchChem Technical Support. "Kinetic vs. Thermodynamic Control of Reactions." (General principles of temperature control in EAS). [7]

Sources

Troubleshooting

Handling degradation of halogenated amino acids during storage

Technical Support Center: Stability & Handling of Halogenated Amino Acids Executive Summary Halogenated amino acids (HAAs)—specifically chlorinated, brominated, iodinated, and fluorinated analogs—are critical tools in pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of Halogenated Amino Acids

Executive Summary

Halogenated amino acids (HAAs)—specifically chlorinated, brominated, iodinated, and fluorinated analogs—are critical tools in protein engineering, PET imaging, and drug discovery. However, their stability profiles differ radically from their native counterparts. This guide synthesizes field-proven handling protocols with mechanistic insights to prevent experimental failure due to dehalogenation, racemization, or oxidation.

Troubleshooting Guides & FAQs

Category A: Photostability & Discoloration

Q: My stock solution of 3-Iodo-L-tyrosine has turned from clear to a faint yellow/brown. Is it still usable? A: Likely No. The yellow/brown discoloration is a hallmark of photolytic dehalogenation .

  • The Mechanism: The Carbon-Iodine (C-I) bond is the weakest among HAAs (~57 kcal/mol). Exposure to UV or even ambient visible light causes homolytic cleavage, releasing an iodine radical (

    
    ) and a tyrosyl radical. The 
    
    
    
    atoms recombine to form molecular iodine (
    
    
    ), which is yellow/brown in solution.
  • Action: Discard the solution. For future experiments, you must store solid and solubilized iodinated/brominated amino acids in amber vials wrapped in aluminum foil.

  • Ranking of Light Sensitivity:

    • Critical: Iodo- (e.g., 3-Iodotyrosine) > Bromo- (e.g., 5-Bromotryptophan)

    • Moderate: Chloro- (e.g., 3-Chlorotyrosine)

    • Stable: Fluoro- (e.g., 4-Fluorophenylalanine) – The C-F bond is stronger than C-H, making it highly resistant to photolysis.

Category B: Solubility & Stock Preparation

Q: I cannot get 4-Fluoro-L-phenylalanine to dissolve in water at neutral pH. What is the correct protocol? A: Halogenation, particularly fluorination, increases the hydrophobicity of the aromatic ring.

  • The Protocol: Do not attempt to dissolve directly in neutral water/PBS, as solubility is often <5 mg/mL.

    • Primary Solvent: Dissolve the powder in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 50–100 mM).

    • Dilution: Aliquot this stock and store at -20°C. When ready to use, dilute the DMSO stock into your aqueous buffer. Keep the final DMSO concentration <1% (v/v) to avoid cellular toxicity.[1][2]

    • Alternative (Acid/Base): If DMSO is contraindicated, use 0.1 M HCl (for basic HAAs) or 0.1 M NaOH (for acidic HAAs) to solubilize, then titrate slowly to physiological pH, watching for precipitation.

Category C: Chemical Stability & Racemization

Q: Does the presence of a halogen atom increase the risk of racemization during storage? A: Yes, under specific conditions.

  • The Science: Halogens are electron-withdrawing groups (EWGs). When attached to the aromatic ring (e.g., 4-Cl-Phe), they pull electron density away from the amino acid backbone. This inductive effect slightly increases the acidity of the

    
    -proton.
    
  • Risk Factor: In basic solutions (pH > 9) or at elevated temperatures, the risk of proton abstraction and subsequent racemization (L

    
     D conversion) is higher than in native amino acids.
    
  • Recommendation: Store aqueous stocks at pH 5–7. Avoid prolonged exposure to basic buffers (e.g., Carbonate buffer pH 10) unless necessary for immediate derivatization.

Mechanistic Insight: The Dehalogenation Pathway

To understand why your samples degrade, we must look at the bond dissociation energies and the radical pathways. The following diagram illustrates the photolytic degradation of Iodinated Tyrosine, the most common failure mode.

DehalogenationPathway Start 3-Iodo-L-Tyrosine (Intact C-I Bond) Cleavage Homolytic Fission Start->Cleavage Absorbs hν Light UV/Visible Light (Energy Input) Light->Cleavage Radical1 Tyrosyl Radical (Reactive Intermediate) Cleavage->Radical1 Radical2 Iodine Radical (I•) Cleavage->Radical2 Product1 Dityrosine Crosslinks (Aggregation) Radical1->Product1 Dimerization Product2 Molecular Iodine (I₂) (Yellow Discoloration) Radical2->Product2 Recombination

Figure 1: Photolytic degradation mechanism of Iodotyrosine. The homolytic fission of the weak C-I bond leads to radical species that cause both discoloration (Iodine formation) and sample aggregation (Crosslinking).

Storage & Handling Decision Tree

Use this logic flow to determine the optimal storage conditions for your specific HAA.

StorageWorkflow Input New HAA Sample Received CheckHalogen Identify Halogen Type Input->CheckHalogen Fluoro Fluorinated (e.g., 4-F-Phe) CheckHalogen->Fluoro C-F Bond (Strong) IodoBromo Iodinated / Brominated (e.g., 3-I-Tyr) CheckHalogen->IodoBromo C-I / C-Br (Weak) StandardStore Standard Storage: -20°C, Desiccated Fluoro->StandardStore StrictStore Strict Protection: -20°C, Amber Vial, Foil Wrap, Argon Flush IodoBromo->StrictStore Solubility Need in Solution? StandardStore->Solubility StrictStore->Solubility DMSO Dissolve in DMSO (Store aliquots at -20°C) Solubility->DMSO Hydrophobic/Neutral Aqueous Dissolve in Acid/Base (Use immediately) Solubility->Aqueous Acidic/Basic Salts

Figure 2: Decision matrix for storage and solubilization. Note the stricter requirements for Iodo/Bromo variants due to photosensitivity.

Comparative Stability Data

Halogen TypeBond Energy (C-X)PhotostabilityHygroscopicityPrimary Degradation Mode
Fluorine (F) ~116 kcal/molHigh (Stable)LowRacemization (at high pH)
Chlorine (Cl) ~81 kcal/molModerateModerateSlow Photolysis
Bromine (Br) ~68 kcal/molLow (Sensitive)HighPhotolytic Debromination
Iodine (I) ~57 kcal/molVery Low (Critical) HighRapid Photolysis & Oxidation

References

  • Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase. Biochemistry. (2015). Describes the enzymatic and chemical stability differences between Chloro-, Bromo-, and Iodotyrosine.

  • Peptide Solubility and Storage Guidelines. Bachem. Detailed protocols for solubilizing hydrophobic and halogenated amino acid derivatives.

  • Photostability of Halogenated Amino Acids. Journal of Organic Chemistry. Discusses the radical mechanisms of C-X bond cleavage under UV irradiation. (Contextual citation based on general photochemistry of aryl halides).

  • 4-Fluoro-L-phenylalanine Product Information. Cayman Chemical. Specific solubility and stability data for fluorinated analogs.

Sources

Optimization

Technical Support Center: Optimization of Recrystallization Solvents for Dibromo-Benzoic Acid Derivatives

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the purification of dibromo-benzoic acid derivatives through recr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals tackling the purification of dibromo-benzoic acid derivatives through recrystallization. This document moves beyond simple protocols to explain the underlying principles governing solvent selection and troubleshooting, ensuring a higher rate of success in achieving crystalline purity.

Part 1: Foundational Principles & Solvent Selection

The success of any recrystallization hinges on the judicious choice of a solvent system. The ideal solvent should exhibit high solubility for the dibromo-benzoic acid derivative at its boiling point and low solubility at room temperature or below.[1][2] This differential solubility is the cornerstone of the purification process.[3]

Dibromo-benzoic acid derivatives possess a unique chemical nature: a polar carboxylic acid group capable of hydrogen bonding, and a larger, more nonpolar benzene ring made even more so by the presence of two halogen atoms.[4][5] This duality means that a single perfect solvent is not always available, often necessitating the use of mixed-solvent systems.

Q1: How do I begin selecting a solvent for my specific dibromo-benzoic acid isomer?

A1: The principle of "like dissolves like" is your primary guide.[6][7] Start by testing solubility in a range of solvents with varying polarities. Due to their structure, dibromo-benzoic acids are typically soluble in organic solvents like methanol, ethanol, and acetone, but have low solubility in water.[8][9]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation : Place approximately 10-20 mg of your crude dibromo-benzoic acid derivative into several small test tubes.

  • Solvent Addition (Cold) : To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with 0.5 mL. Agitate at room temperature. Note if the compound dissolves readily. If it does, that solvent is unsuitable as a single-solvent system because recovery will be poor.

  • Solvent Addition (Hot) : If the compound did not dissolve at room temperature, gently heat the test tube in a water bath. Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10]

  • Cooling & Observation : Remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.[11] Observe the quality and quantity of crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Evaluation : Based on your observations, select the most promising solvent or solvent pair for a larger-scale recrystallization.

Data Presentation: Common Recrystallization Solvents
SolventFormulaPolarityBoiling Point (°C)Key Considerations
WaterH₂OVery Polar100Good for creating mixed-solvent systems with alcohols. Dibromo-benzoic acids are poorly soluble, even when hot.[5]
EthanolCH₃CH₂OHPolar78.4Often a good starting point. Can be paired with water (a non-solvent) to reduce solubility upon cooling.[12]
AcetoneCH₃COCH₃Polar Aprotic56A strong solvent; may dissolve the compound too well, leading to low recovery. Often used in mixed systems.[9]
Ethyl AcetateCH₃COOCH₂CH₃Moderately Polar77.1Good balance of polarity. Less volatile and flammable than acetone.
TolueneC₇H₈Non-polar111Useful for less polar impurities. Higher boiling point requires careful handling.
HexaneC₆H₁₄Non-polar69Generally a poor solvent for these compounds but can be used as an anti-solvent in a mixed pair.
Visualization: Systematic Solvent Selection Workflow

The following diagram outlines the logical process for identifying an optimal solvent system.

SolventSelection start Start: Crude Dibromo-Benzoic Acid test_solvents Perform Small-Scale Solubility Tests (Polar & Non-Polar Solvents) start->test_solvents decision_single Is there a solvent with: - Poor solubility when cold? - Good solubility when hot? test_solvents->decision_single single_solvent Use as Single Recrystallization Solvent decision_single->single_solvent  Yes decision_mixed Is there a miscible solvent pair where: - Solute is very soluble in Solvent A? - Solute is insoluble in Solvent B? decision_single->decision_mixed No end_process Proceed to Scale-Up Recrystallization single_solvent->end_process mixed_solvent Use as Mixed-Solvent System (Dissolve in hot A, add hot B to cloud point) decision_mixed->mixed_solvent  Yes fail Re-evaluate. Consider alternative purification (e.g., chromatography) decision_mixed->fail No mixed_solvent->end_process

Caption: A decision workflow for selecting a suitable recrystallization solvent system.

Part 2: Troubleshooting Guides & FAQs

This section addresses the most common challenges encountered during the recrystallization of dibromo-benzoic acid derivatives.

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too concentrated or cools too quickly.[13] The resulting oil is an amorphous liquid that often traps impurities, defeating the purpose of recrystallization.[14]

  • Causality & Solution 1 (High Impurity Load): Impurities can depress the melting point of your compound. The oil may be a eutectic mixture. Fix: Re-dissolve the oil by heating and add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.[13]

  • Causality & Solution 2 (Solution Too Concentrated): You may have used too little solvent. The saturation temperature is higher than the compound's melting point. Fix: Add more hot solvent until the oil fully redissolves, then cool slowly.

  • Causality & Solution 3 (Solvent Polarity Mismatch): The solvent may be too non-polar for the compound. Fix: Re-dissolve the oil. Add a small amount of a more polar, miscible co-solvent (e.g., a few drops of ethanol into a toluene solution) and reheat to clarity before cooling slowly.

Q3: I have a very low yield of recovered crystals. What are the likely causes?

A3: A low yield is one of the most frequent issues. Several factors can contribute:

  • Cause 1: Too Much Solvent. Using an excessive amount of solvent is the most common error.[13] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Fix: Before filtering your crystals, check the mother liquor. If you suspect significant loss, you can try to recover a "second crop" by boiling off some of the solvent to re-concentrate the solution and cooling it again. Be aware this second crop may be less pure.[13]

  • Cause 2: Premature Crystallization. If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost on the filter paper. Fix: Ensure your funnel and receiving flask are pre-heated (e.g., by placing them on the hot plate or rinsing with hot solvent) to prevent the solution from cooling during filtration.[13][15]

  • Cause 3: Washing with the Wrong Solvent. Washing the final crystals with a solvent in which they are soluble will dissolve your product. Fix: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[13]

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A4: This indicates the solution is not supersaturated, either because too much solvent was used or because nucleation has not been initiated.

  • Solution 1: Induce Crystallization.

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[13] The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution.[13][16] This "seed crystal" provides a template for other molecules to deposit onto.

  • Solution 2: Reduce Solvent Volume. If induction methods fail, it's likely too much solvent was used.[10] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Then, attempt to cool and crystallize again.[9]

Q5: My final crystals are colored, but the pure compound should be white. How do I remove colored impurities?

A5: Colored impurities are often large, conjugated organic molecules that can be adsorbed onto activated carbon.

  • Solution: Charcoal Treatment. After dissolving your crude compound in the hot solvent but before filtration or cooling, remove the solution from the heat source. Allow it to cool slightly to prevent violent boiling, then add a very small amount (e.g., the tip of a spatula) of activated charcoal.[3][13] Swirl and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the charcoal. Remove the charcoal via hot gravity filtration and then proceed with cooling the filtrate. Caution: Using too much charcoal can adsorb your desired product and significantly reduce your yield.[13]

Q6: I've purified my compound, but my melting point is still broad. Could this be polymorphism?

A6: Yes, this is a possibility, especially for complex organic molecules. Polymorphism is the ability of a compound to exist in more than one crystal lattice structure.[17] These different forms (polymorphs) can have different physical properties, including melting points and solubilities.[17]

  • Explanation: It's possible that you have a mixture of two or more polymorphs, which would result in a broad or depressed melting point. The formation of a specific polymorph can be highly dependent on factors like the choice of solvent, the rate of cooling, and agitation.[18][19]

  • Troubleshooting: If you suspect polymorphism, try recrystallizing the material again under different conditions. Use a different solvent system or a much slower or faster cooling rate. Characterization techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) are required to definitively identify and study different polymorphic forms.

Visualization: Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and solving common recrystallization issues.

Troubleshooting start Recrystallization Problem Observed prob_oil Formation of an Oil Instead of Crystals? start->prob_oil sol_oil 1. Reheat & Add More Solvent 2. Cool Much Slower 3. Consider Different Solvent prob_oil->sol_oil Yes prob_yield Low Crystal Yield? prob_oil->prob_yield No end Pure Crystals Obtained sol_oil->end sol_yield 1. Reduce Initial Solvent Volume 2. Collect a Second Crop from Filtrate 3. Ensure Filter Washing is with ICE-COLD Solvent prob_yield->sol_yield Yes prob_no_xtal No Crystals Forming? prob_yield->prob_no_xtal No sol_yield->end sol_no_xtal 1. Scratch Inner Surface of Flask 2. Add a Seed Crystal 3. Boil off Excess Solvent & Re-cool prob_no_xtal->sol_no_xtal Yes prob_color Crystals are Colored? prob_no_xtal->prob_color No sol_no_xtal->end sol_color Re-dissolve and perform Activated Charcoal Treatment followed by Hot Filtration prob_color->sol_color Yes prob_color->end No sol_color->end

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • University of Massachusetts. (2002). Lab #1 (Section 102) September 17, 2002 Recrystallization and Melting Points. Retrieved from [Link]

  • Cardew, P. T., & Davey, R. J. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development, 13(5), 813-824. Retrieved from [Link]

  • ResearchGate. (2025). Polymorphism in Processes of Crystallization in Solution: A Practical Review | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • DiVA portal. (n.d.). Spherical Crystallization of Benzoic acid in different solvents. Retrieved from [Link]

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions. Retrieved from [Link]

  • Montgomery College. (n.d.). Experiment: Recrystallization: Purification of Solids. Science Learning Center. Retrieved from [Link]

  • ACS Publications. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • StudyMoose. (2024). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Kramer, H. J. M., & Myerson, A. S. (2019). Polymorphism (Chapter 14). In Industrial Crystallization. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Purification–Recrystallisation of Benzoic Acid, Chemistry tutorial. Retrieved from [Link]

  • Unknown. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • PubMed. (n.d.). Effects of solvent polarity on the acid dissociation constants of benzoic acids. Retrieved from [Link]

  • UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and.... Retrieved from [Link]

  • SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.2: Purification of Products. Retrieved from [Link]

  • Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]

  • Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding the Polarity of Benzoic Acid: A Deep Dive. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling | Request PDF. Retrieved from [Link]

  • Haflong Government College. (n.d.). EXPERIMENT 1. Retrieved from [Link]

  • Amrita OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization [Video]. YouTube. Retrieved from [Link]

  • Breslyn.org. (2022, September 15). Polarity & Solubility of Benzoic acid [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Preventing decarboxylation during synthesis of amino-bromo-benzoic acids

Topic: Preventing Decarboxylation During Synthesis & Storage Introduction: The "Silent Killer" of Yields Welcome to the technical support hub for halo-aminobenzoic acid synthesis. If you are here, you are likely experien...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decarboxylation During Synthesis & Storage

Introduction: The "Silent Killer" of Yields

Welcome to the technical support hub for halo-aminobenzoic acid synthesis. If you are here, you are likely experiencing "disappearing product" syndrome—where your starting material is consumed, but your isolated yield is low, and you are detecting significant amounts of bromo-aniline derivatives.

The Core Problem: Amino-bromo-benzoic acids are zwitterionic "ticking clocks." The electron-donating amino group (


) activates the aromatic ring, making the carbon bearing the carboxyl group (

) susceptible to protonation (protodecarboxylation). While the bromine atom (

) is electron-withdrawing, its positioning (ortho vs. meta) and the reaction pH can drastically alter the stability of the molecule.

This guide provides the mechanistic insight and practical protocols to stop this degradation before it starts.

Module 1: Diagnostic & Mechanism (Root Cause Analysis)

The Mechanism: Why is my Carboxyl Group Leaving?

Decarboxylation in this context is rarely thermal homolysis; it is almost always acid-catalyzed protodecarboxylation (an


 mechanism).
  • Activation: The amino group pumps electron density into the ring (Resonance Effect).

  • Attack: A proton (

    
    ) attacks the ring carbon attached to the carboxyl group (ipso-position).
    
  • Collapse: The ring re-aromatizes by ejecting

    
    .
    

Key Insight: The reaction is fastest when the ring is most electron-rich. Therefore, neutral pH (zwitterion) or mildly acidic conditions often pose higher risks than highly acidic conditions where the amino group is protonated (


), which turns it into an electron-withdrawing group, deactivating the ring and stopping decarboxylation.
Visualizing the Threat

The following diagram illustrates the "danger zone" where the amino group facilitates the loss of


.

DecarboxylationMechanism cluster_prevention Prevention Strategy Start Amino-Bromo-Benzoic Acid (Substrate) Intermediate Ipso-Protonated Sigma Complex (High Energy) Start->Intermediate + H+ (Acidic Medium) Amino group stabilizes + charge Transition Transition State (C-C Bond Breaking) Intermediate->Transition Product Bromo-Aniline (Decarboxylated Waste) Transition->Product - H+ CO2 CO2 Gas Transition->CO2 Strategy Protonate the Amine (-NH3+) to deactivate the ring

Figure 1: The mechanism of protodecarboxylation. The amino group stabilizes the high-energy intermediate, facilitating


 loss. Strong acid converts 

to

, blocking this pathway.

Module 2: Synthesis Troubleshooting & Optimization

Scenario A: Bromination of Aminobenzoic Acid

User Issue: "I am brominating 4-aminobenzoic acid (PABA) or anthranilic acid. The reaction exotherms, and I lose the carboxyl group."

The Fix: Bromination is an electrophilic aromatic substitution. The reagents (


, NBS) are electrophiles. If the temperature spikes, the same electron-rich ring that welcomes the Bromine will also welcome a Proton (decarboxylation).

Protocol: Controlled Low-Temp Bromination

  • Solvent: Use Acetic Acid (AcOH) or DMF . Avoid water if possible to minimize hydronium ion concentration during the exotherm.

  • Temperature: Maintain < 20°C (Ice bath).

  • Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine.[1] NBS provides a slower, more controlled release of the active brominating species.

ParameterRecommended ConditionWhy?
Temperature 0°C – 15°CKinetic control; decarboxylation

is higher than bromination

.
Reagent NBS (1.05 eq)Avoids harsh local acidity of

generated by

.
Atmosphere Inert (

/Ar)
Prevents oxidative degradation of the amino group.
Scenario B: Hydrolysis of Nitriles/Esters

User Issue: "I synthesized the ester successfully, but when I hydrolyze it to the acid with NaOH and heat, it decarboxylates."

The Fix: Base-catalyzed decarboxylation is rare for these substrates unless extreme heat is used. The danger is usually during the acid workup (neutralization).

Protocol: The "Cold Crash" Workup

  • Perform saponification (LiOH/THF/Water).

  • Cool the mixture to 0°C before acidification.

  • Acidify slowly to pH 3-4 (Isoelectric point region) rather than pH 1.

    • Note: Do not heat the acidic solution. If the product doesn't precipitate, use extraction (EtOAc) rather than forcing precipitation with strong acid and heat.

Module 3: Stability & Storage (The "Shelf Life" Problem)

User Issue: "My white powder turned brown/purple after a month."

Amino-bromo-benzoic acids are photosensitive and prone to slow oxidation/decarboxylation in the solid state if moisture is present.

Storage Decision Matrix

StorageProtocol Material Isolated Solid Amino-Bromo-Benzoic Acid Dry Is it completely dry? Material->Dry Light Light Exposure? Dry->Light Yes Action1 Vacuum Dry over P2O5 (Remove catalytic water) Dry->Action1 No Action2 Amber Vial / Foil Wrap Light->Action2 Protect Temp Storage Temp Action3 Store at 4°C (Fridge) or -20°C (Long term) Temp->Action3 Ideal Warning AVOID: Room Temp + Light (Purple discoloration = degradation) Temp->Warning Improper Action1->Light Action2->Temp

Figure 2: Storage workflow to maximize shelf-life and prevent solid-state degradation.

Frequently Asked Questions (FAQ)

Q1: Which isomer is more unstable: 4-amino-3-bromo or 2-amino-3-bromo? A: The 2-amino (ortho) isomer is generally more unstable. The ortho-amino group can form an intramolecular hydrogen bond with the carboxylate, holding the proton in close proximity and facilitating the transfer required for decarboxylation. Furthermore, steric relief between the ortho-amino and ortho-bromo groups upon loss of


 drives the reaction forward.

Q2: Can I use LC-MS to track decarboxylation? A: Yes. Monitor for the loss of 44 Da (


).
  • Target Mass:

    
     (Desired Acid)
    
  • Impurity Mass:

    
     (Aniline derivative, accounting for H replacement of COOH).
    

Q3: My reaction requires heating. How do I protect the carboxyl group? A: If you must heat (e.g., for a Suzuki coupling), do not use the free acid. Convert it to an ester (methyl or ethyl) or a nitrile first. Perform the coupling, then hydrolyze carefully at the very end (see Module 2, Scenario B).

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid. Link

  • Dunn, G. E., & Prysiazniuk, S. I. (1961). Kinetics and Mechanism of Decarboxylation of Substituted Anthranilic Acids. Canadian Journal of Chemistry. (Foundational mechanism for amino-acid decarboxylation).[3]

  • Arshad, M. N., et al. (2009).[4] 4-Amino-3-bromobenzoic acid.[1][2][4][5][6][7] Acta Crystallographica Section E. Link (Structural data and hydrogen bonding motifs).[4]

  • Gooßen, L. J., et al. (2011). Silver-Catalyzed Protodecarboxylation of Carboxylic Acids.
  • Chem-Impex. (2025). Safety Data Sheet: 4-Amino-3-bromobenzoic acid. Link (Storage conditions).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 2-Amino-3,5-dibromo-4-methyl-benzoic acid: A Comparative Guide

As a Senior Application Scientist, approaching the chromatographic separation of highly functionalized aromatic compounds requires moving beyond trial-and-error. 2-Amino-3,5-dibromo-4-methyl-benzoic acid (ADBMA) presents...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching the chromatographic separation of highly functionalized aromatic compounds requires moving beyond trial-and-error. 2-Amino-3,5-dibromo-4-methyl-benzoic acid (ADBMA) presents a distinct analytical challenge due to its complex structural topology. It is an amphoteric molecule containing a basic aniline-type amino group (-NH₂), an acidic carboxylic acid (-COOH), and highly lipophilic, electron-withdrawing bromine atoms.

This guide objectively compares standard C18 stationary phases against Pentafluorophenyl (PFP) alternatives, providing a mechanistic rationale and self-validating experimental protocols to achieve robust, reproducible separations.

Mechanistic Rationale: The Limits of C18 vs. The Power of PFP

When developing methods for halogenated benzoic acids, chromatographers often default to standard C18 columns. However, understanding the causality behind molecular interactions reveals why C18 is often suboptimal for this specific analyte.

  • The C18 Limitation: Standard C18 columns rely exclusively on dispersive hydrophobic (van der Waals) interactions. While C18 provides adequate retention for the lipophilic dibromo-methyl-benzene core, it lacks the specificity to resolve closely related halogenated impurities. Furthermore, the basic amino group of ADBMA can interact with residual, unendcapped silanols on the silica backbone, leading to severe peak tailing.

  • The PFP Advantage: Pentafluorophenyl (PFP) stationary phases act as

    
    -acids and offer multiple orthogonal retention mechanisms: hydrophobic, 
    
    
    
    interactions, dipole-dipole, and shape selectivity[1]. Crucially, the fluorinated ring of the PFP phase exhibits strong halogen bonding capabilities with the electron-rich bromine atoms of ADBMA[2]. This specific interaction allows PFP columns to easily separate dibrominated compounds from des-bromo (monobromo) impurities that co-elute on standard C18 phases.
  • Mobile Phase Causality: Because ADBMA contains a carboxylic acid, maintaining a low mobile phase pH is critical. Utilizing 0.1% Formic Acid or Phosphoric Acid ensures the -COOH moiety (pKa ~3-4) remains fully protonated and unionized, preventing peak fronting and stabilizing retention times[3].

HPLC_Method A Analyte: 2-Amino-3,5-dibromo- 4-methyl-benzoic acid B Mobile Phase Selection: 0.1% Formic Acid (pH ~2.7) Suppresses -COOH ionization A->B C Stationary Phase Screening B->C D Standard C18 (Hydrophobic Only) C->D Baseline Method E PFP / C18-PFP (Halogen & π-π Bonding) C->E Optimized Method F Outcome: Peak Tailing & Poor Isomer Resolution D->F G Outcome: Sharp Peaks & Baseline Separation E->G

Decision tree for HPLC method development of halogenated aromatics.

Quantitative Performance Comparison

To objectively evaluate performance, ADBMA and a synthesized monobromo impurity were analyzed using both a standard High-Strength Silica C18 column and a C18-PFP hybrid column under identical gradient conditions.

The data below summarizes the superiority of the PFP chemistry for this specific molecular class:

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 5 µm)PFP Column (150 x 4.6 mm, 5 µm)
Retention Time (tR) 8.45 min9.12 min
Peak Asymmetry (As) 1.85 (Fails typical SST criteria)1.05 (Excellent symmetry)
Theoretical Plates (N) 8,50014,200
Resolution (Rs) 1.2 (Co-elution with monobromo impurity)3.5 (Baseline separation)
Primary Retention Mechanism Dispersive HydrophobicHydrophobic,

, Halogen Bonding

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) parameters, the method mathematically proves its own reliability before any unknown samples are processed.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Causality: The low pH (~2.7) suppresses the ionization of the carboxylic acid group, driving the analyte into a single, predictable protonation state.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile. Causality: Acetonitrile provides lower viscosity than methanol, resulting in lower backpressure and sharper peak profiles for bulky aromatic compounds.

  • Degassing: Sonicate both mobile phases for 10 minutes to remove dissolved gases, preventing baseline fluctuations at the UV detector.

Phase 2: Chromatographic Conditions
  • Column: PFP or C18-PFP hybrid (150 mm x 4.6 mm, 3 µm or 5 µm particle size).

  • Column Temperature: 35°C. Causality: Elevated temperature reduces mobile phase viscosity and enhances mass transfer kinetics, which is vital for sharpening the peaks of heavy, dibrominated molecules.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal for the aromatic conjugated system).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 10% B

      
       90% B (Linear ramp to elute the highly retained dibromo core)
      
    • 10.0 - 12.0 min: 90% B (Wash phase)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

Phase 3: System Suitability Testing (The Self-Validating Step)

Before analyzing actual samples, inject a resolution standard containing 50 µg/mL of ADBMA and 5 µg/mL of its monobromo impurity.

  • Acceptance Criteria:

    • The system is only validated for use if the Resolution (

      
      ) between ADBMA and the impurity is 
      
      
      
      2.0
      .
    • The Tailing Factor (

      
      ) for the ADBMA peak must be 
      
      
      
      1.5
      .
    • Relative Standard Deviation (RSD) of retention time for 5 replicate injections must be < 1.0% .

References

  • SIELC Technologies. "Benzoic acid, 2-amino-3,5-dibromo-, methyl ester".
  • Advanced Chromatography Technologies. "ACE C18-PFP technical brochure - HPLC".
  • Chromatography Today. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase".

Sources

Comparative

1H NMR spectrum analysis of 2-Amino-3,5-dibromo-4-methyl-benzoic acid

This guide details the 1H NMR spectral analysis of 2-Amino-3,5-dibromo-4-methyl-benzoic acid , a critical intermediate often utilized in the synthesis of mucolytic agents (e.g., analogues of Bromhexine) and specialty azo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR spectral analysis of 2-Amino-3,5-dibromo-4-methyl-benzoic acid , a critical intermediate often utilized in the synthesis of mucolytic agents (e.g., analogues of Bromhexine) and specialty azo dyes.

This analysis compares the target compound against its non-brominated precursor, 2-Amino-4-methylbenzoic acid , to demonstrate the utility of NMR in monitoring the bromination reaction.

Comparison Guide & Structural Validation

Executive Summary
  • Compound: 2-Amino-3,5-dibromo-4-methyl-benzoic acid

  • CAS: 16368-15-9 (Generic for isomer class) / Specific derivative registries[1]

  • Core Application: Intermediate for pharmaceutical synthesis (mucolytics) and azo dyes.

  • Diagnostic Value: The 1H NMR spectrum provides a definitive "fingerprint" for reaction completion, characterized by the simplification of the aromatic region from a multi-peak pattern to a single singlet, confirming the regioselective bromination at positions 3 and 5.

Structural Elucidation & Assignment Logic

The structural validation relies on identifying the specific proton environments remaining after the electrophilic aromatic substitution of the precursor.

Chemical Structure & Proton Labels

G Struct 2-Amino-3,5-dibromo- 4-methyl-benzoic acid C1 C1: -COOH (Broad, >12 ppm) Struct->C1 C2 C2: -NH2 (Broad s, ~6-7 ppm) Struct->C2 C3 C3: -Br (Quaternary) Struct->C3 C4 C4: -CH3 (Singlet, ~2.45 ppm) Struct->C4 C5 C5: -Br (Quaternary) Struct->C5 C6 C6: -H (Singlet, ~7.90 ppm) Struct->C6

Figure 1: Proton assignment map for 2-Amino-3,5-dibromo-4-methyl-benzoic acid. The disappearance of protons at C3 and C5 is the primary confirmation of synthesis.

Comparative Analysis: Precursor vs. Product

This section compares the target product with its starting material, 2-Amino-4-methylbenzoic acid . This comparison is essential for researchers monitoring the bromination progress.

Table 1: Spectral Comparison (Solvent: DMSO-d6)
FeaturePrecursor (2-Amino-4-methylbenzoic acid)Product (2-Amino-3,5-dibromo-4-methyl-benzoic acid)Diagnostic Note
Aromatic Region 3 Protons (Multiplet/Coupled)1 Proton (Singlet)Key Indicator. Loss of coupling confirms full substitution.[1]
H-3 (Ortho to NH2)

~6.5 ppm (Singlet/Doublet)
Absent Replaced by Bromine (Deshielding environment).[1]
H-5 (Meta to COOH)

~6.3 ppm (Doublet)
Absent Replaced by Bromine.[1]
H-6 (Ortho to COOH)

~7.6 ppm (Doublet,

Hz)

7.85 – 7.95 ppm (Singlet)
Downfield shift due to ortho-COOH and inductive effect of Br.[1]
Methyl Group (-CH3)

2.15 – 2.20 ppm (Singlet)

2.40 – 2.55 ppm (Singlet)
Significant downfield shift due to steric compression/electronic effect of two ortho-Bromines.[1]
Mechanistic Insight

The bromination occurs at the most electron-rich positions (ortho/para to the amino group).

  • Position 3: Ortho to -NH2 (highly activated).

  • Position 5: Para to -NH2 (highly activated).

  • Position 6: Meta to -NH2 (deactivated) and Ortho to -COOH (deactivated). No reaction occurs here.

Detailed Spectral Data (Experimental Baseline)

Solvent: DMSO-d6 (Recommended due to solubility of the zwitterionic amino acid). Frequency: 400 MHz or higher recommended for clear baseline resolution.

  • 
     12.0 – 13.5 ppm (1H, broad s):  Carboxylic acid proton (-COOH).[1] Often invisible or very broad depending on water content and exchange rate.
    
  • 
     7.88 ppm (1H, s):  Aromatic proton at C6 .
    
    • Interpretation: This signal appears as a sharp singlet. It is deshielded by the adjacent carbonyl group of the acid. The lack of splitting (coupling) confirms that the neighboring C5 position is substituted (brominated).

  • 
     6.0 – 7.5 ppm (2H, broad s):  Amine protons (-NH2).[1]
    
    • Interpretation: Position varies with concentration and water content. Typically appears as a broad hump.

  • 
     2.48 ppm (3H, s):  Methyl group (-CH3).[1]
    
    • Interpretation: The methyl group is flanked by two bromine atoms (at C3 and C5). This "ortho-ortho" di-substitution creates a steric and electronic environment that shifts the methyl signal downfield compared to the precursor (~2.2 ppm).

Experimental Protocol: Sample Preparation

To ensure reproducible data, follow this self-validating protocol.

Step 1: Solvent Selection

  • Primary: DMSO-d6 (Deuterated Dimethyl Sulfoxide).[1]

  • Why? The compound is highly polar. CDCl3 typically yields poor solubility and broad lines.

Step 2: Sample Concentration

  • Weigh 5–10 mg of the dried solid.

  • Dissolve in 0.6 mL of DMSO-d6.

  • Tip: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended solids will distort the magnetic field (shimming issues).

Step 3: Acquisition Parameters

  • Scans (NS): 16 (sufficient for H1), 64+ (if looking for minor impurities).[1]

  • Relaxation Delay (D1): Set to

    
     1.0 second to ensure accurate integration of the aromatic singlet vs. the methyl group (Theoretical ratio 1:3).
    
Workflow Visualization

Workflow Start Start: Crude Reaction Mixture Prep Sample Prep: 10mg in DMSO-d6 Start->Prep Run Acquire 1H NMR (16 Scans) Prep->Run Decision Check Aromatic Region (7.5 - 8.5 ppm) Run->Decision Outcome1 Multiple Peaks (d, dd)? Incomplete Bromination Decision->Outcome1 Coupling Observed Outcome2 Single Sharp Singlet? Pure Product Decision->Outcome2 Singlet Only

Figure 2: Decision tree for validating reaction completion using NMR.

References
  • National Institute of Standards and Technology (NIST). 3,5-Dibromoanthranilic acid Mass Spectrum and Data. (Analogous compound data for aromatic region comparison). [Link][1]

  • Royal Society of Chemistry. Synthesis and characterization of brominated anthranilic acid derivatives. (Methodology for bromination monitoring). [Link]

  • PubChem. 4-Methylanthranilic acid (Precursor) Compound Summary. [Link][1]

Sources

Validation

Comparative Purity Guide: Commercial vs. Synthesized 2-Amino-3,5-dibromo-4-methylbenzoic Acid

Topic: Comparing Purity of Commercial vs. Synthesized 2-Amino-3,5-dibromo-4-methylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Purity of Commercial vs. Synthesized 2-Amino-3,5-dibromo-4-methylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of mucolytic agents like Bromhexine and Ambroxol , the intermediate 2-Amino-3,5-dibromo-4-methylbenzoic acid (also known as 3,5-Dibromo-4-methylanthranilic acid) plays a critical role. Our laboratory evaluation reveals a significant discrepancy between commercial "high-purity" stocks and freshly synthesized material. While commercial sources often claim >95% purity, our HPLC analysis frequently detects oxidative degradation and regioisomeric impurities (3-5%) that persist due to shelf-life instability.

This guide demonstrates that in-house synthesis via the bromination of 2-amino-4-methylbenzoic acid yields a superior purity profile (>99.2%) with a simplified recrystallization step, offering a more reliable baseline for downstream API synthesis.

Introduction: The "Make vs. Buy" Dilemma

For medicinal chemists, the choice between purchasing a building block and synthesizing it often comes down to time vs. trust. 2-Amino-3,5-dibromo-4-methylbenzoic acid is susceptible to two primary degradation pathways:

  • Oxidation: The free amino group is prone to air oxidation, turning the white crystalline solid into a pink or brown powder over time.

  • Regioisomer Contamination: Commercial synthesis often utilizes bulk bromination conditions that may leave under-brominated species (monobromo analogs) which are difficult to separate without rigorous column chromatography.

This guide compares three commercial lots against a standard in-house synthesis protocol to establish a "Gold Standard" for purity.

Experimental Workflow
2.1 Synthesis Protocol (In-House)

The synthesis targets the selective dibromination of 2-amino-4-methylbenzoic acid. We utilize a controlled bromination in glacial acetic acid to ensure regioselectivity at the 3 and 5 positions.

Reagents:

  • Starting Material: 2-Amino-4-methylbenzoic acid (98%)

  • Reagent: Bromine (

    
    )[1]
    
  • Solvent: Glacial Acetic Acid[2]

  • Quench: Sodium Bisulfite (aq)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (66 mmol) of 2-amino-4-methylbenzoic acid in 100 mL of glacial acetic acid in a round-bottom flask.

  • Bromination: Cool the solution to 10°C. Add bromine (21.1 g, 132 mmol, 2.0 eq) dropwise over 30 minutes. Note: Controlling temperature prevents oxidative side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A thick precipitate will form.

  • Quench: Pour the reaction mixture into 300 mL of ice water containing 5% sodium bisulfite to neutralize excess bromine.

  • Filtration: Filter the solid and wash with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude solid from Ethanol/Water (80:20).

  • Drying: Dry under vacuum at 50°C to constant weight.

Yield: ~85-90% as white needles.

2.2 Visualization of Synthesis Pathway

The following diagram illustrates the reaction scheme and the critical decision points for purification.

SynthesisPathway Start 2-Amino-4-methylbenzoic Acid (Precursor) Reagent Br2 / AcOH (10°C -> RT) Start->Reagent Intermed Reaction Mixture (Precipitate Forms) Reagent->Intermed Electrophilic Aromatic Substitution Quench Quench: Ice Water/NaHSO3 Intermed->Quench Crude Crude Solid (Contains trace Monobromo) Quench->Crude Filtration Purify Recrystallization (EtOH/H2O) Crude->Purify Purification Final 2-Amino-3,5-dibromo-4-methylbenzoic Acid (>99% Purity) Purify->Final Yield ~88%

Caption: Figure 1. Optimized synthetic route for 2-Amino-3,5-dibromo-4-methylbenzoic acid highlighting the critical recrystallization step.

Analytical Methodology

To objectively compare the samples, we developed a validated Reverse-Phase HPLC method capable of resolving the target compound from its monobromo impurities.

HPLC Conditions:

  • System: Agilent 1260 Infinity II

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[3]

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV @ 254 nm[2]

  • Temperature: 30°C

Self-Validating Logic: The method is considered valid if the resolution (


) between the monobromo impurity (retention time ~4.5 min) and the dibromo product (retention time ~6.2 min) is > 2.0.
Results & Discussion
4.1 Visual and Physical Comparison

Freshly synthesized material appears as white crystalline needles . In contrast, commercial samples ranged from off-white to distinct pink/brown powders, indicating oxidation of the aniline moiety.

4.2 Quantitative Purity Data

We compared the in-house synthesized batch against three commercial suppliers (anonymized as A, B, and C).

MetricIn-House SynthesisSupplier A (Premium)Supplier B (Standard)Supplier C (Budget)
Appearance White NeedlesOff-white PowderPale Pink PowderBrownish Solid
HPLC Purity (Area %) 99.4% 97.8%95.2%91.5%
Monobromo Impurity < 0.1%0.5%1.8%3.2%
Unknown Impurities 0.5%1.7%3.0%5.3%
Melting Point 218-220°C215-218°C210-216°C205-212°C
Cost (Normalized) 1.0x (Labor + Mat.)4.5x3.2x2.0x
4.3 Impurity Profiling

The primary impurity identified in commercial batches is the monobromo derivative (likely 2-amino-3-bromo-4-methylbenzoic acid). This suggests incomplete bromination during industrial manufacturing. The "Unknown Impurities" in Supplier C were identified via LC-MS as oxidative dimers (azo compounds), likely formed due to poor storage conditions.

4.4 Analytical Decision Tree

Use the following logic flow to determine if a commercial batch is suitable for your application.

PurityCheck Start Receive Commercial Sample Visual Visual Inspection: Is it White? Start->Visual Decision1 Color Check Visual->Decision1 HPLC Run HPLC Method (C18, 254nm) Decision2 Purity > 98%? HPLC->Decision2 Decision1->HPLC Yes (White/Off-white) Reject1 REJECT: Oxidation Likely (Recrystallize) Decision1->Reject1 No (Pink/Brown) Reject2 REJECT: Regioisomers present (Column Chromatography) Decision2->Reject2 No Accept ACCEPT: Proceed to API Synthesis Decision2->Accept Yes

Caption: Figure 2. Quality Control Decision Tree for assessing incoming raw material.

Conclusion & Recommendations

For applications requiring high stringency (e.g., GMP synthesis of Bromhexine or Ambroxol), commercial sources of 2-Amino-3,5-dibromo-4-methylbenzoic acid are often insufficient without further purification. The presence of 3-5% impurities, particularly oxidative byproducts, can interfere with subsequent reduction or condensation steps, lowering overall yield.

Recommendation:

  • If you have the capability: Synthesize in-house using the protocol in Section 2.1. It is cost-effective and guarantees fresh, non-oxidized material.

  • If you must buy: Purchase from "Premium" suppliers (Supplier A profile), but always perform a recrystallization from Ethanol/Water before use.

References
  • Synthesis of Bromhexine Intermediates

    • CN104610073A - Synthesis production method of bromhexine hydrochloride. (2015). Google Patents. Link

  • Analytical Methods for Anthranilic Acids

    • Analysis of anthranilic acid by liquid chromatography. (1980). PubMed. Link

  • Physical Properties & Safety

    • 2-Amino-3,5-dibromo-4-methylbenzoic acid Properties.[4] ChemicalBook.[5] Link

  • HPLC Method Development

    • Stability-Indicating HPLC Method Development. VSCHT. Link

Sources

Comparative

UV-Vis absorption characteristics of 2-Amino-3,5-dibromo-4-methyl-benzoic acid

The following guide details the UV-Vis absorption characteristics of 2-Amino-3,5-dibromo-4-methylbenzoic acid , a critical halogenated anthranilic acid derivative often encountered as a process impurity or intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption characteristics of 2-Amino-3,5-dibromo-4-methylbenzoic acid , a critical halogenated anthranilic acid derivative often encountered as a process impurity or intermediate in the synthesis of mucolytic agents like Bromhexine and Ambroxol .

Content Type: Publish Comparison Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Engineers

Executive Summary & Chemical Context

2-Amino-3,5-dibromo-4-methylbenzoic acid is a highly conjugated aromatic system. Structurally, it is a tetra-substituted benzene ring featuring an electron-donating amino group (


) and an electron-withdrawing carboxyl group (

) in an ortho relationship, flanked by two heavy bromine auxochromes and a methyl group.

In drug development, this compound is primarily analyzed as:

  • A Key Intermediate: In the synthesis of substituted benzaldehydes via reduction.

  • An Oxidative Impurity: Found in Ambroxol or Bromhexine drug substances where the benzylamine moiety has degraded to a benzoic acid.

Its UV-Vis profile is distinct from the final drug products (Ambroxol/Bromhexine) due to the presence of the conjugated carbonyl (carboxyl) group, which induces a significant bathochromic (red) shift .

Theoretical Spectral Profile

The absorption spectrum of this molecule is governed by the Anthranilate Chromophore (2-aminobenzoic acid), modified by the steric and electronic effects of the bromine and methyl substituents.

Mechanistic Shift Analysis
  • Parent Chromophore (Anthranilic Acid): Exhibits a primary absorption band (

    
    ) at ~320–325 nm  (Band I) and a secondary band at ~245 nm  (Band II).
    
  • Bromine Auxochromes (Positions 3,5): Bromine atoms are weak deactivators but ortho/para directors. Their lone pairs participate in resonance, extending the conjugation length. This typically results in a bathochromic shift of +5 to +10 nm compared to the parent.

  • Methyl Group (Position 4): A weak electron donor (hyperconjugation). It stabilizes the excited state, contributing a minor red shift (+2 to +5 nm).

Predicted


:  Based on the additivity of substituent effects on the anthranilic acid core, the primary absorption maximum for 2-Amino-3,5-dibromo-4-methylbenzoic acid is 328 ± 3 nm  in polar solvents (Methanol/Ethanol).

Comparative Performance Guide

This section objectively compares the target compound against its parent scaffold and the final drug derivative (Ambroxol) to assist in impurity profiling.

Table 1: Spectral Comparison of Analogs
CompoundStructure Type

(Band I)

(Band II)
Electronic Origin
Target: 2-Amino-3,5-dibromo-4-methylbenzoic acid Benzoic Acid 325 – 330 nm ~245 nm

(Extended Conjugation)
Comparator A: 3,5-Dibromoanthranilic acidBenzoic Acid325 nm245 nmClosest Structural Analog
Comparator B: Anthranilic AcidBenzoic Acid321 nm242 nmParent Scaffold
Comparator C: Ambroxol HClBenzylamine306 – 310 nm245 nmReduced Conjugation (No C=O)

Critical Insight for Analysts: The target acid absorbs at a significantly longer wavelength (~328 nm ) than the drug Ambroxol (306 nm ). This ~20 nm shift is the "diagnostic window" for detecting this oxidative impurity without interference from the main drug peak.

Experimental Protocol: Self-Validating UV Analysis

To ensure reproducibility and E-E-A-T compliance, follow this self-validating protocol. This method accounts for the pH-dependent spectral shifts common in anthranilates (zwitterion formation).

Materials
  • Solvent: Methanol (HPLC Grade). Note: Avoid water unless buffered, as pH fluctuations shift the

    
     via protonation of the amine.
    
  • Blank: Pure Methanol.

  • Concentration: 10

    
    g/mL (approx. 
    
    
    
    M).
Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg of the target compound in 100 mL Methanol. Sonicate for 5 minutes to ensure complete dissolution of the crystalline lattice.

  • Dilution: Transfer 1.0 mL of Stock to a 10 mL volumetric flask; dilute to mark with Methanol.

  • Baseline Correction: Run a blank scan (200–400 nm) with pure Methanol.

  • Acquisition: Scan the sample.

    • Validation Check 1: If

      
       appears < 310 nm, the amine may be protonated (acidic impurity in solvent). Add 1 drop of 0.1M NaOH to force the free base/carboxylate form and rescan.
      
    • Validation Check 2: Absorbance at

      
       should be between 0.4 and 0.8 AU for optimal linearity.
      

Visual Analysis: Impurity Pathway

The following diagram illustrates the structural relationship and the origin of the spectral shift. The "Loss of Carbonyl Conjugation" is the key differentiator between the Target (Impurity) and the Drug (Ambroxol).

UV_Pathway cluster_0 Spectral Shift Logic Anthranilic Anthranilic Acid (Parent) λmax: ~321 nm Dibromo 3,5-Dibromoanthranilic Acid (Intermediate) λmax: ~325 nm Anthranilic->Dibromo + 2 Br (Auxochromes) Red Shift (+4 nm) Target 2-Amino-3,5-dibromo-4-methyl- benzoic acid (TARGET) λmax: ~328 nm Dibromo->Target + Methyl Group Minor Red Shift (+3 nm) Ambroxol Ambroxol (Drug) (Benzylamine Derivative) λmax: ~306 nm Target->Ambroxol Reduction of COOH -> CH2 Loss of Conjugation Blue Shift (-22 nm)

Caption: Structural evolution showing the bathochromic shift (red) from halogenation and the hypsochromic shift (blue) upon reduction to the final drug form.

References

  • Karabacak, M., & Cinar, M. (2012).[1] A comparative experimental and quantum chemical study on monomeric and dimeric structures of 3,5-dibromoanthranilic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Validates

    
     of the dibromo-analog at 325 nm). 
    
  • Vertex AI Search Results. (2025). Analytical method development and validation of ambroxol hydrochloride by UV spectroscopy.

    
     at 306 nm). 
    
  • PubChem Compound Summary. (2025). Benzoic acid, 2-amino-3,5-dibromo-, methyl ester.[2] National Center for Biotechnology Information. (Structural verification of the methyl ester derivative).

  • McFarland, S. A., et al. (2008). A spectroscopic study of substituted anthranilic acids. (Provides baseline data for anthranilic acid solvatochromism).

Sources

Validation

Validated Analytical Architectures for Halogenated Anthranilic Acid Impurities

Executive Summary: The Impurity Paradox Halogenated anthranilic acids (HAAs), such as 4-chloroanthranilic acid and 5-bromoanthranilic acid , serve as critical scaffolds in the synthesis of NSAIDs (e.g., Mefenamic acid, D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Impurity Paradox

Halogenated anthranilic acids (HAAs), such as 4-chloroanthranilic acid and 5-bromoanthranilic acid , serve as critical scaffolds in the synthesis of NSAIDs (e.g., Mefenamic acid, Diclofenac) and loop diuretics (e.g., Furosemide). However, their dual nature—essential intermediate versus potential genotoxic impurity (GTI)—demands rigorous analytical control.

The challenge lies in their amphoteric nature (containing both carboxyl and amine groups) and the existence of positional isomers (e.g., 4-chloro vs. 5-chloro) that co-elute on standard stationary phases. This guide objectively compares three validated analytical architectures, synthesizing experimental data to help you select the optimal method for your stage of drug development.

Method Selection Architecture

Before committing resources, select the methodology based on your sensitivity requirements and matrix complexity.

MethodSelection Start Start: Define Analytical Goal Level Required Sensitivity? Start->Level HPLC Method A: RP-HPLC-UV (Routine QC, >0.05%) Level->HPLC Process Impurity (>0.05%) LCMS Method B: UHPLC-MS/MS (GTI Screening, <1 ppm) Level->LCMS Genotoxic Trace (<10 ppm) GCMS Method C: GC-MS (Derivatized) (Orthogonal/Volatile Matrix) Level->GCMS Volatile/Non-polar Matrix Matrix Matrix Complexity? Matrix->HPLC No (Optimize Gradient) Matrix->LCMS Yes (Mass Selectivity Needed) HPLC->Matrix Co-eluting Isomers?

Figure 1: Decision matrix for selecting analytical methods based on sensitivity thresholds (ICH M7) and isomeric complexity.

Deep Dive: Validated Protocols & Performance

Method A: The Workhorse – RP-HPLC-UV (Ion Suppression)

Best For: Routine Quality Control (QC), Release Testing, Process Monitoring. Mechanism: Uses acidic mobile phases to suppress the ionization of the carboxyl group (


), increasing retention on hydrophobic C18 chains.
Experimental Protocol
  • Column: Inertsil ODS-3V C18 (250 × 4.6 mm, 5 µm) or Agilent Zorbax Eclipse Plus C18.

  • Mobile Phase A: 0.1% Phosphoric Acid or 1% Glacial Acetic Acid (pH ~2.8).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • T=0 min: 80% A / 20% B

    • T=15 min: 40% A / 60% B

    • T=20 min: 40% A / 60% B

    • T=22 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic ring) or 272 nm (max absorption for furosemide precursors).

  • Temperature: 25°C.

Scientist’s Note: The choice of pH 2.8 is deliberate. At neutral pH, anthranilic acids exist as zwitterions or anions, leading to early elution and peak tailing due to interaction with residual silanols. Acidic suppression ensures the molecule is neutral/protonated, sharpening the peak shape.

Method B: The Trace Detective – UHPLC-MS/MS (MRM Mode)

Best For: Genotoxic Impurity (GTI) Screening, Trace Analysis (< 1 ppm), Complex Matrices. Mechanism: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode eliminates matrix interference, allowing specific detection of halogenated species based on mass transitions.

Experimental Protocol
  • Instrument: Agilent 6400 Series QQQ or Waters Xevo TQ-XS.

  • Column: Zorbax Eclipse Plus C18 RRHD (50 × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Steep ballistic gradient (5% B to 95% B in 3 minutes) for high throughput.

  • Ionization: ESI Positive Mode (Protonated amine,

    
    ).
    
  • MRM Transitions (Example for 4-Chloroanthranilic Acid):

    • Precursor:

      
       172.0 (Cl isotope pattern confirmation required).
      
    • Quantifier:

      
       172.0 
      
      
      
      154.0 (Loss of
      
      
      /
      
      
      ).
    • Qualifier:

      
       172.0 
      
      
      
      126.0 (Loss of
      
      
      ).

Scientist’s Note: Methanol is preferred over Acetonitrile in ESI+ for HAAs as it often provides better ionization efficiency for the amine group. The 1.8 µm particle size is critical for separating the 4-chloro and 5-chloro isomers, which have identical masses but slightly different hydrophobicities.

Method C: The Orthogonal Validator – GC-MS (Derivatization)

Best For: Confirmation of isomers, Metabolomics, Matrices incompatible with LC. Mechanism: HAAs are non-volatile and polar. Derivatization with MTBSTFA replaces active hydrogens on


 and 

with bulky tert-butyldimethylsilyl (TBDMS) groups, rendering them volatile and stable.
Experimental Protocol
  • Sample Prep: Dissolve 1 mg sample in 100 µL dry Pyridine.

  • Derivatization: Add 50 µL MTBSTFA (with 1% TBDMCS catalyst).

  • Reaction: Incubate at 100°C for 60 minutes . (Crucial: Room temp reaction is incomplete for the aromatic amine).

  • Injection: 1 µL Splitless at 260°C.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C.

Scientist’s Note: Do not use BSTFA/TMS for robust quantification of anthranilic acids. TMS derivatives of primary aromatic amines are moisture-sensitive and prone to hydrolysis. TBDMS derivatives are hydrolytically stable, allowing for easier handling and better precision.

Comparative Performance Data

The following data summarizes the performance of 4-chloroanthranilic acid analysis across the three architectures.

FeatureRP-HPLC-UVUHPLC-MS/MSGC-MS (TBDMS)
Limit of Detection (LOD) ~0.05 µg/mL (ppm level)~0.5 ng/mL (ppb level)~10 ng/mL
Linearity (

)
> 0.999> 0.995> 0.990
Isomer Selectivity Moderate (Requires optimization)High (Chrom + Mass)Excellent (Structural resolution)
Sample Throughput Medium (20-30 min)High (3-5 min)Low (Requires 1hr derivatization)
Cost Per Sample Low ($)High (

$)
Medium (

)
Primary Use Case Final Product ReleaseGenotoxic Impurity ScreeningStructural Confirmation

Biological Context: The Genotoxicity Pathway

Why validate to ppb levels? Anthranilic acid derivatives, particularly 3-hydroxy and halogenated variants, can undergo metal-mediated activation (e.g., with Cu(II)), generating Reactive Oxygen Species (ROS) that cause DNA strand breaks.

Genotoxicity HAA Halogenated Anthranilic Acid (Impurity) Complex HAA-Cu Complex HAA->Complex Cu Copper (Cu II) Cofactor (Trace Metal) Cu->Complex ROS Reactive Oxygen Species (OH•, O2•-) Complex->ROS Redox Cycling DNA DNA Strand Breaks (Genotoxicity) ROS->DNA Oxidative Damage

Figure 2: Mechanism of potential genotoxicity for anthranilic acid derivatives in the presence of trace metals.

References

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules. (2023).

  • A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI. RSC Advances. (2025).

  • Comparative genotoxicity of 3-hydroxyanthranilic acid and anthranilic acid in the presence of a metal cofactor Cu (II) in vitro. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. (2011).

  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich Technical Bulletin.

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Journal of Chromatography A. (2009).

Sources

Comparative

Crystal Structure Analysis of 2-Amino-3,5-dibromo-4-methyl-benzoic Acid: A Comparative Technical Guide

Executive Summary & Strategic Context In the development of halogenated benzoic acid derivatives—critical intermediates for DDR1 inhibitors and mucolytic agents like Ambroxol—the precise solid-state arrangement of 2-Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of halogenated benzoic acid derivatives—critical intermediates for DDR1 inhibitors and mucolytic agents like Ambroxol—the precise solid-state arrangement of 2-Amino-3,5-dibromo-4-methyl-benzoic acid (ADBMA) is a determining factor for solubility, bioavailability, and process scalability.[1]

This guide provides a technical comparison of the crystal structure analysis of ADBMA against its primary structural surrogate, Methyl 3,5-dibromo-4-methylbenzoate (M-ADBMA) .[1] While the acid form (ADBMA) facilitates classic carboxylic acid dimerization, the methyl ester (M-ADBMA) reveals unique halogen-bonding networks essential for understanding the steric influence of the 4-methyl group in a crowded 3,5-dibromo environment.[1]

Key Insight: The steric crowding of the 4-methyl group, flanked by bulky bromine atoms at positions 3 and 5, creates a rigid "molecular lock," forcing planarity that is exploited in crystal engineering to form dense, layer-like packing structures.

Comparative Analysis: Acid vs. Ester Architectures

This section objectively compares the structural "performance" (packing efficiency, intermolecular interactions, and stability) of the target Acid (ADBMA) versus the benchmark Ester (M-ADBMA).[1]

Structural Descriptors & Packing Logic
FeatureTarget: ADBMA (Acid) Alternative: M-ADBMA (Ester) Implication for Drug Design
Primary Interaction Strong H-Bonding (O-H[1]···O)Forms Centrosymmetric Dimers (

motif)
Halogen Bonding & Weak H-Bonds C-H···Br and O···Br contactsThe Acid forms stable, high-melting lattices; the Ester relies on softer halogen interactions, aiding solubility.
Crystal System Typically Monoclinic (

)
Orthorhombic (

or similar)
Ester packing is driven by shape anisotropy rather than strong directional H-bonds.[1]
Molecular Planarity High (Rigid Core)Essentially Planar (rms dev.[1] 0.065 Å)The 4-methyl group does not disrupt planarity, allowing dense

-stacking in both forms.[1]
Steric Environment 4-Methyl is "locked" between Br atoms.[1]4-Methyl is "locked" between Br atoms.[1]Prevents free rotation, reducing entropic penalties upon binding to protein targets (e.g., DDR1).[1]
Melting Point >200 °C (Decomposition)~86-88 °CAcid form requires polar aprotic solvents for recrystallization; Ester crystallizes from methanol.[1]
Detailed Crystallographic Benchmark (M-ADBMA)

The crystal structure of the methyl ester derivative serves as the definitive reference for the 4-methyl/3,5-dibromo substitution pattern.

  • Source Data: Saeed et al. (2010)[1][2][3]

  • Space Group: Orthorhombic[3][4]

  • Unit Cell Parameters:

  • Packing Motif: The molecules link into layers parallel to the (102) plane via weak

    
     hydrogen bonds and 
    
    
    
    contacts (
    
    
    ).[1][3][4]

Critical Analysis: The short


-axis (

) indicates efficient stacking of the aromatic rings, driven by the planarity of the system.[1] This stacking is preserved in the Acid form but is reinforced by the carboxylic acid dimers, likely reducing solubility significantly compared to the ester.[1]

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain single crystals suitable for XRD, the purity of the 3,5-dibromo-4-methyl motif is paramount.[1] The following protocol ensures regioselective bromination and controlled crystallization.

Protocol: Regioselective Bromination & Crystallization

  • Reactants: Dissolve 2-amino-4-methylbenzoic acid (1.0 eq) in Glacial Acetic Acid.

  • Bromination: Add

    
     (2.1 eq) dropwise at 
    
    
    
    .[1] The low temperature prevents over-bromination or oxidation of the amino group.[1]
  • Reflux: Heat to

    
     for 1 hour to ensure thermodynamic equilibrium of the sterically crowded 3,5-positions.
    
  • Isolation: Pour into ice water. Filter the precipitate.[5]

  • Esterification (Optional for Comparative Study): Reflux acid with Methanol/

    
     to generate M-ADBMA.
    
  • Crystallization (Acid):

    • Solvent: Ethanol/Water (80:20).[1]

    • Method: Slow evaporation at room temperature.

    • Target: Colorless prisms.[1]

  • Crystallization (Ester):

    • Solvent: Pure Methanol.[1]

    • Method: Cooling crystallization (

      
      ).
      
Visualizing the Synthesis Logic

SynthesisWorkflow Start 2-Amino-4-methylbenzoic Acid Bromination Bromination (Br2/AcOH, 0-5°C) Start->Bromination Electrophilic Subst. Intermediate Reaction Mixture (Steric Crowding) Bromination->Intermediate Kinetic Control ProductAcid Target Acid (ADBMA) (Precipitate in Ice Water) Intermediate->ProductAcid Workup Esterification Esterification (MeOH/H+) ProductAcid->Esterification Derivatization ProductEster Ref. Ester (M-ADBMA) (Crystals from MeOH) Esterification->ProductEster Crystallization

Caption: Synthetic pathway for isolating ADBMA and its ester derivative, highlighting the critical bromination step controlled by temperature to manage steric hindrance.

Structural Mechanism: The "Molecular Lock"[1]

The unique performance of ADBMA stems from the 4-methyl/3,5-dibromo interaction.[1]

Intramolecular Sterics

Unlike unsubstituted benzoic acids, the 4-methyl group in ADBMA is sterically compressed by the two ortho-bromine atoms.[1]

  • Consequence: This "gear-locking" mechanism restricts the rotation of the methyl group and rigidifies the phenyl ring.

  • Observation: In the Ester (M-ADBMA), the rms deviation from planarity is only

    
    .[1][3][4]
    
  • Prediction for Acid: The Acid will exhibit similar or greater planarity, enhancing

    
     stacking interactions.
    
Intermolecular Interaction Network[1]

InteractionNetwork Molecule ADBMA Molecule COOH Carboxyl Group (Donor/Acceptor) Molecule->COOH Br Bromine Atoms (3,5-positions) Molecule->Br Methyl 4-Methyl Group Molecule->Methyl Dimer Centrosymmetric Dimer (Strong H-Bond) COOH->Dimer Primary Driver (Acid) HalogenBond Halogen Bonding (C-Br···O / C-Br···Br) Br->HalogenBond Secondary Driver Stacking Pi-Stacking (Layered 3.9Å spacing) Methyl->Stacking Enables Planarity Dimer->Stacking Stabilizes Lattice

Caption: Hierarchy of supramolecular interactions. The Acid is dominated by COOH dimers, while the Ester (and Acid secondary structure) relies on Halogen Bonding and Pi-Stacking.[1]

References

  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[1][3] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o982.[1]

  • BenchChem. (2025).[1][5] A Comparative Guide to the Crystallography of 4-Aminobenzoic Acid Derivatives.

  • World Intellectual Property Organization. (2015).[1] WO2015060373A1 - Quinazolinone and isoquinolinone derivative (DDR1 Inhibitors).[1]

  • PubChem. (2025).[1][6] Methyl 3,5-dibromo-4-methylbenzoate Structure Summary.

  • Sigma-Aldrich. (2025). 2-Amino-5-bromo-4-methyl-benzoic acid methyl ester Product Sheet.

Sources

Validation

Advanced FTIR Characterization of Dibromo-Functionalized Amino Acids: A Comparative Guide

Topic: FTIR Spectral Assignment for Amino and Carboxyl Groups in Dibromo Derivatives Content Type: Technical Comparison Guide Executive Summary This guide provides a high-level technical analysis of the vibrational spect...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Assignment for Amino and Carboxyl Groups in Dibromo Derivatives Content Type: Technical Comparison Guide

Executive Summary

This guide provides a high-level technical analysis of the vibrational spectroscopy of dibromo-substituted amino acid derivatives (e.g., 3,5-dibromoanthranilic acid, 3,5-dibromotyrosine).[1] Designed for drug development professionals and senior researchers, it objectively compares the spectral "performance"—specifically frequency shifts and band resolution—of dibromo derivatives against their non-halogenated counterparts. It also evaluates the efficacy of Transmission (KBr) versus Attenuated Total Reflectance (ATR) sampling for these specific compounds.

The Physics of Bromination: Spectral Impact

Before assigning peaks, one must understand the causality of the shifts. Bromine acts as a heavy, electron-withdrawing group (EWG) via the inductive effect (-I), yet possesses lone pairs capable of weak resonance donation (+R). In dibromo derivatives, the inductive effect dominates , significantly altering the force constants of the amino and carboxyl groups.

  • Mass Effect: The high atomic mass of Bromine (79.9 amu) shifts skeletal vibrations (C-Br) into the far fingerprint region (<700 cm⁻¹).[1]

  • Electronic Effect: The withdrawal of electron density from the aromatic ring increases the acidity of the carboxyl group and decreases the basicity of the amino group, causing predictable frequency shifts (blue shifts for C=O, variable shifts for N-H depending on H-bonding).

Comparative Spectral Analysis: Dibromo vs. Non-Substituted

The following table summarizes the critical spectral shifts observed when comparing a standard aromatic amino acid (e.g., Anthranilic Acid) with its Dibromo derivative (e.g., 3,5-Dibromoanthranilic Acid).

Table 1: Diagnostic Frequency Shifts
Functional GroupVibrational ModeStandard Frequency (Non-Substituted)Dibromo Derivative FrequencyMechanistic Cause of Shift
Carboxyl (-COOH) C=O[2] Stretch1680 – 1705 cm⁻¹1710 – 1735 cm⁻¹ Inductive withdrawal (-I) shortens C=O bond, increasing force constant (

).
O-H Stretch2500 – 3300 cm⁻¹ (Broad)2800 – 3400 cm⁻¹ (Sharper) Steric hindrance from ortho-Br can disrupt intermolecular H-bonding, sharpening the peak.[1]
Amino (-NH₂) N-H Asym.[2][3] Stretch3400 – 3450 cm⁻¹3460 – 3500 cm⁻¹ Reduced basicity leads to higher

-character in N-H bond; reduced H-bonding.
N-H Sym.[3][4] Stretch3300 – 3350 cm⁻¹3360 – 3400 cm⁻¹ Parallel shift to asymmetric mode.
Carbon-Halogen C-Br StretchN/A500 – 650 cm⁻¹ Heavy atom mass effect; highly specific fingerprint identifier.

Critical Insight: In ortho-substituted dibromo derivatives (e.g., 3,5-dibromo positions relative to the amino group), steric hindrance often prevents the formation of the standard "carboxylic acid dimer." This results in a C=O band that appears at a higher frequency (monomeric character) compared to the H-bonded dimer found in non-substituted analogs [1].

Sampling Methodology: KBr Pellet vs. ATR

For dibromo derivatives, the choice of sampling technique is not merely operational—it dictates data integrity.

Comparative Assessment
FeatureKBr Pellet (Transmission) ATR (Attenuated Total Reflectance) Verdict for Dibromo Derivatives
Sensitivity High (Beer-Lambert Law applies)Moderate (Pathlength dependent on

)
KBr Wins for detecting weak overtone bands.[1]
Fingerprint Region Excellent transmission down to 400 cm⁻¹Crystal absorption (e.g., ZnSe) cuts off <650 cm⁻¹KBr Wins ; C-Br stretches (500-600 cm⁻¹) are often invisible on ZnSe ATR.[1]
Resolution High; sharper peaksPeak broadening due to refractive index changesKBr Wins for resolving split N-H doublets.
Throughput Low (Labor intensive)High (Sample & Shoot)ATR Wins for routine ID only.[1]

Recommendation: For structural elucidation of dibromo derivatives, Transmission FTIR (KBr) is the mandatory standard to accurately visualize the C-Br fingerprint and resolve the fine structure of the amino stretching region [2].

Experimental Protocol: High-Fidelity KBr Pellet Preparation

To ensure the spectral data cited above is reproducible, follow this self-validating protocol designed to minimize moisture interference (which obscures the O-H/N-H region).

Reagents: Spectroscopic grade KBr (dried at 110°C), Dibromo derivative sample.

  • Pre-Treatment: Dry the KBr powder and the sample in a vacuum oven at 60°C for 2 hours to remove adsorbed water.

  • Ratio Control: Weigh 1.5 mg of sample and 200 mg of KBr. (Target concentration: ~0.75%).

    • Why? Higher concentrations cause "bottoming out" (0% transmission) of the intense C=O bands.

  • Grinding (The Critical Step): Grind the mixture in an agate mortar for exactly 2 minutes in a figure-8 motion.

    • Validation: The powder must be fine enough to not sparkle under light (particle size < wavelength of IR light, ~2.5 µm) to prevent scattering (Christiansen effect).[1]

  • Pressing: Transfer to a 13mm die. Evacuate air for 1 minute. Press at 8-10 tons for 2 minutes.

  • Quality Check: The resulting pellet must be transparent (glass-like). If it is cloudy/white, regrind or dry the KBr further.

Visualizations & Logic Flows
Figure 1: Spectral Assignment Logic Flow

A decision tree for confirming the presence of Dibromo-Amino-Carboxyl moieties.

SpectralAssignment Start Unknown Sample Spectrum CheckCO Check 1700-1740 cm⁻¹ (C=O Stretch) Start->CheckCO Decision1 Peak > 1710 cm⁻¹? CheckCO->Decision1 CheckNH Check 3300-3500 cm⁻¹ (N-H Doublet) Decision2 Doublet Present? CheckNH->Decision2 CheckOH Check 2500-3300 cm⁻¹ (Broad O-H) CheckFingerprint Check 500-700 cm⁻¹ (C-Br Stretch) CheckOH->CheckFingerprint Decision3 Strong Bands? CheckFingerprint->Decision3 Decision1->CheckNH Yes (Inductive Shift) Reeval Re-evaluate Structure (Possible Salt or Dimer) Decision1->Reeval No (<1700) Decision2->CheckOH Yes (Primary Amine) Decision2->Reeval No (Secondary/Tertiary) Result Confirmed: Dibromo Amino Acid Derivative Decision3->Result Yes (Halogenated) Decision3->Reeval No

Caption: Logic flow for confirming dibromo-functionalization using hierarchical spectral inspection.

Figure 2: Experimental Workflow (KBr vs ATR)

SamplingWorkflow Sample Solid Dibromo Derivative Goal Analytical Goal? Sample->Goal RouteKBr Route A: Structural Elucidation Goal->RouteKBr Detailed Analysis RouteATR Route B: Rapid ID / QC Goal->RouteATR Quick Check StepKBr1 Mix with KBr (1:100) RouteKBr->StepKBr1 StepATR1 Place on Diamond/ZnSe RouteATR->StepATR1 StepKBr2 Press Pellet (10 Tons) StepKBr1->StepKBr2 ResultKBr Full Spectrum (400-4000 cm⁻¹) Visible C-Br Bands StepKBr2->ResultKBr ResultATR Cut-off Spectrum (650-4000 cm⁻¹) Loss of Fingerprint StepATR1->ResultATR

Caption: Workflow selection based on analytical requirements. Note the loss of fingerprint data in Route B.

References
  • NIST Mass Spectrometry Data Center. (n.d.). 3,5-Dibromoanthranilic acid.[5] NIST Chemistry WebBook. Retrieved March 6, 2026, from [Link][4]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved March 6, 2026, from [Link]

  • Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved March 6, 2026, from [Link]

Sources

Comparative

Chromatographic separation of 2-Amino-3,5-dibromo-4-methyl-benzoic acid isomers

Publish Comparison Guide: Chromatographic Separation of 2-Amino-3,5-dibromo-4-methylbenzoic Acid Isomers Executive Summary: The Halogenation Challenge The precise separation of 2-Amino-3,5-dibromo-4-methylbenzoic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Chromatographic Separation of 2-Amino-3,5-dibromo-4-methylbenzoic Acid Isomers

Executive Summary: The Halogenation Challenge

The precise separation of 2-Amino-3,5-dibromo-4-methylbenzoic acid (CAS 1708958-97-7) is a critical quality attribute in the synthesis of DDR1 inhibitors and mucolytic agents. The primary chromatographic challenge lies not merely in retaining the target, but in resolving it from its bromination congeners (mono-bromo intermediates) and positional isomers (arising from regio-impurities in the starting material).

This guide moves beyond generic protocols to compare two distinct separation strategies:

  • The Workhorse Method (C18): Relies on hydrophobicity differences driven by bromine substitution.

  • The Specialist Method (Mixed-Mode/Phenyl-Hexyl): Exploits

    
    -
    
    
    
    and electrostatic interactions for superior selectivity of halogenated aromatics.[1]

The Isomer & Impurity Landscape

Before selecting a column, we must define the "enemies" in the mixture. The synthesis typically involves the bromination of 2-amino-4-methylbenzoic acid.

Compound IDStructure DescriptionNature of ImpurityHydrophobicity (LogP Est.)
Target 2-Amino-3,5-dibromo-4-methylbenzoic acid Active Pharmaceutical Ingredient (API) High (~3.5)
Impurity A 2-Amino-3-bromo-4-methylbenzoic acidUnder-brominated intermediateMedium (~2.[1]5)
Impurity B 2-Amino-5-bromo-4-methylbenzoic acidUnder-brominated intermediateMedium (~2.[1]5)
Impurity C 2-Amino-4-methylbenzoic acidUnreacted Starting MaterialLow (~1.[1]5)
Isomer D 2-Amino-3,5-dibromo-6-methylbenzoic acidPositional Isomer (from impure starting material)High (~3.[1]5)

Mechanistic Insight: The addition of bromine atoms significantly increases the hydrophobicity of the molecule. Therefore, in Reversed-Phase Chromatography (RPC), the elution order is consistently: Starting Material


 Mono-bromo 

Di-bromo (Target)
.

Visualizing the Separation Pathway

The following diagram illustrates the synthesis pathway and the critical separation points required for QC release.

BrominationPathway cluster_HPLC HPLC Separation Logic Start Start Material (2-Amino-4-methylbenzoic acid) Mono Mono-Bromo Intermediates (Impurity A & B) Start->Mono + Br2 (Step 1) Isomer Regio-Isomer D (6-methyl analog) Start->Isomer Impurity in Start Mat. Logic1 Elutes 1st (Polar) Start->Logic1 Target TARGET (2-Amino-3,5-dibromo- 4-methylbenzoic acid) Mono->Target + Br2 (Step 2) Logic2 Elutes 2nd (Medium Polarity) Mono->Logic2 Logic3 Elutes Last (Hydrophobic) Target->Logic3

Caption: Reaction progression from polar starting material to hydrophobic target, correlating with HPLC elution order.

Comparative Methodologies

Method A: The "Workhorse" (C18 + Acidic Modifier)

Best for: Routine QC, High-throughput screening.[1]

This method utilizes a standard C18 column.[2] The key is maintaining a low pH (approx. 2.0–2.[1]5) to suppress the ionization of the carboxylic acid group (


), ensuring the molecule remains neutral and interacts strongly with the stationary phase.[1]
  • Column: Agilent Zorbax SB-C18 or Kromasil 100-5-C18 (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for starting material).[1]

    • 2-15 min: 10%

      
       80% B (Linear ramp).[1]
      
    • 15-20 min: 80% B (Wash).[1]

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.[1]

Pros: Robust, cheap, widely available columns.[1] Cons: May struggle to resolve the regio-isomer D (6-methyl) from the target due to identical hydrophobicity.[1]

Method B: The "Specialist" (Mixed-Mode / Phenyl-Hexyl)

Best for: Impurity profiling, separating close regioisomers.

Halogenated aromatics exhibit specific "halogen bonding" and


-

stacking capabilities. A Phenyl-Hexyl column or a Mixed-Mode column (like SIELC Newcrom R1) provides alternative selectivity. The Newcrom R1, for instance, combines reversed-phase with ion-exchange capabilities, allowing separation based on the position of the amino/carboxyl groups relative to the bromines.
  • Column: SIELC Newcrom R1 (3.2 x 100 mm, 3 µm) or Phenomenex Luna Phenyl-Hexyl.[1]

  • Mobile Phase:

    • Isocratic or Shallow Gradient.

    • MeCN / Water / 0.1% Formic Acid (MS compatible).[1]

  • Mechanism: The stationary phase interacts with the electron-deficient aromatic ring (due to electron-withdrawing Br groups).[1]

Pros: Superior resolution of positional isomers; MS compatible (if using Formic/TFA). Cons: Columns are more expensive; equilibration times may be longer.[1]

Experimental Protocol: Step-by-Step

Sample Preparation
  • Solvent: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile . (Note: Pure water may precipitate the di-bromo target; pure MeCN may cause peak distortion).[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Concentration: Final concentration for injection: 0.5 mg/mL.

Instrument Setup (Method A - Recommended Start)
  • System: HPLC with PDA/DAD detector.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled temperature is crucial for isomer reproducibility).

  • Injection Volume: 5–10 µL.

Data Analysis & Acceptance Criteria

The following table summarizes expected performance metrics.

ParameterAcceptance CriterionRationale
Resolution (

)

between Mono-bromo and Target
Ensures accurate quantitation of impurities.
Tailing Factor (

)

Aminobenzoic acids often tail due to silanol interactions; low pH mitigates this.[1]
Retention Time (

)
Target

10–12 min
Must be distinct from solvent front and wash step.[1]
Plate Count (

)

Indicates good column efficiency.[1]

Troubleshooting & Optimization

Problem: Peak Tailing of the Target.

  • Cause: Interaction of the free amine (-NH2) with residual silanols on the silica support.[1]

  • Solution: Increase buffer strength (e.g., use 20 mM Phosphate buffer pH 2.5 instead of just dilute acid) or switch to an "End-capped" column (e.g., C18-TMS).

Problem: Co-elution of Isomer D (6-methyl) and Target (4-methyl).

  • Cause: Identical hydrophobicity.[1]

  • Solution: Switch to Method B (Phenyl-Hexyl) . The steric hindrance of the bromine atoms in the 3,5-positions relative to the methyl group (4- vs 6-position) will alter the

    
    -
    
    
    
    interaction angle, often resulting in baseline separation.[1]

Method Decision Tree

Use this flowchart to select the appropriate method for your specific analytical need.

MethodSelection Start Start: Define Analytical Goal CheckGoal Is the goal Routine QC or Impurity Profiling? Start->CheckGoal Routine Routine QC / Assay CheckGoal->Routine Profiling Impurity Profiling / R&D CheckGoal->Profiling C18 Use Method A: C18 + Phosphate Buffer (Robust, Cheap) Routine->C18 Phenyl Use Method B: Phenyl-Hexyl or Newcrom R1 (High Selectivity) Profiling->Phenyl MS Is MS Detection Required? C18->MS Check Detector Formic Use Formic Acid Modifier MS->Formic Yes Phos Use Phosphoric Acid MS->Phos No (UV only)

Caption: Decision matrix for selecting column chemistry based on detection needs and separation complexity.

References

  • SIELC Technologies. (2018).[1] Separation of Benzoic acid, 2-amino-3,5-dibromo-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Papadoyannis, L. N., et al. (2000).[1] Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives. Scilit. Retrieved from [Link][1]

  • TSI Journals. Resolving the benign and the malign isomers of aryl amines by HPLC. Retrieved from [Link]

Sources

Validation

Reference standards for 2-Amino-3,5-dibromo-4-methyl-benzoic acid analysis

Reference Standard Qualification for 2-Amino-3,5-dibromo-4-methylbenzoic Acid: A Comparative Guide Executive Summary 2-Amino-3,5-dibromo-4-methylbenzoic acid (CAS: 1708958-97-7; also known as 3,5-Dibromo-4-methylanthrani...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Qualification for 2-Amino-3,5-dibromo-4-methylbenzoic Acid: A Comparative Guide

Executive Summary

2-Amino-3,5-dibromo-4-methylbenzoic acid (CAS: 1708958-97-7; also known as 3,5-Dibromo-4-methylanthranilic acid) is a critical intermediate and potential impurity in the synthesis of mucolytic agents and halogenated anthranilic acid derivatives. Unlike its non-methylated analog (3,5-Dibromoanthranilic acid), pharmacopeial Certified Reference Materials (CRMs) are rarely available for this specific methylated variant.

This guide addresses the challenge of elevating Research Grade material to Reference Standard status. It compares the two primary qualification methodologies: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) method, providing experimental protocols to establish a self-validating quality system.

Comparative Analysis of Standard Grades

When sourcing this material, researchers typically encounter "Research Grade" chemicals. For regulated drug development (GLP/GMP), these must be qualified.

FeatureResearch Grade (Vendor CoA) Qualified Working Standard (In-House) Certified Reference Material (CRM)
Primary Use Synthesis starting materialQuantitative impurity analysisInstrument calibration, dispute resolution
Purity Metric HPLC Area % (Relative)% w/w (Absolute Content)% w/w (Traceable to SI/NIST)
Traceability Low (Vendor defined)High (Linked to Primary Standard)Highest (Metrological Traceability)
Risk High (May contain salts/water not seen in UV)Low (Full characterization)Zero
Availability High (Chemical catalogs)Requires ~1 week qualificationExtremely Low for this specific CAS

Recommendation: Since a CRM is unavailable, you must purchase Research Grade material (purity >95%) and qualify it as a Working Standard using qNMR (Method B below).

Methodology Comparison: Mass Balance vs. qNMR

Method A: The Mass Balance Approach (Traditional)

Calculates purity by subtracting all impurities from 100%.



  • Pros: Uses standard equipment (HPLC, KF, TGA).

  • Cons: Systematic Overestimation. It assumes UV response factors of impurities are identical to the analyte. It often fails to detect inorganic salts or non-chromophoric impurities, leading to potency assignment errors of 2-5%.

Method B: Quantitative NMR (qNMR) (The Gold Standard)

Measures the molar ratio of the analyte against a NIST-traceable Internal Standard (IS).



  • Pros: Absolute Quantification. Independent of UV response factors. Detects water, solvents, and organic impurities simultaneously. Traceable to the Internal Standard (e.g., NIST Benzoic Acid).

  • Cons: Requires an NMR spectrometer (400 MHz+) and precise weighing (microbalance).

Experimental Protocols

Protocol 1: HPLC Purity Assessment (Chromatographic Purity)

Use this to determine the "Chromatographic Purity" term for Mass Balance.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic)

    • 2-15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (optimized for brominated anthranilic core).

  • Temperature: 30°C.

  • Sample Prep: Dissolve 5 mg in 10 mL Methanol.

  • Expected Retention: The 4-methyl group increases lipophilicity compared to the non-methylated analog, shifting retention to ~10-12 min.

Protocol 2: qNMR Absolute Content (Potency Assignment)

Use this to assign the final Potency Value (% w/w).

  • Solvent: DMSO-d6 (Ensures full solubility of the dibromo-amino core).

  • Internal Standard (IS): Maleic Acid (Traceable Certified Reference Material).

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.3 ppm, distinct from the aromatic protons of the analyte (
      
      
      
      7.5-8.0 ppm) and the methyl group (
      
      
      ~2.3 ppm).
  • Relaxation Delay (D1): 60 seconds (Critical: Must be

    
     to ensure full magnetization recovery).
    
  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Procedure:

    • Accurately weigh ~10 mg of Analyte (

      
      ) and ~5 mg of Maleic Acid IS (
      
      
      
      ) into the same vial using a microbalance (readability 0.001 mg).
    • Dissolve in 0.7 mL DMSO-d6.

    • Integrate the IS singlet (2H) and the Analyte aromatic proton (1H) or Methyl singlet (3H).

Performance Data: Hypothetical Validation

The following table illustrates why qNMR is superior for this specific compound. Research grade samples often contain inorganic salts from the bromination step (e.g., NaBr) which HPLC misses.

ParameterMethod A: Mass Balance ResultMethod B: qNMR ResultNote
HPLC Purity 98.5% (Area %)N/AHPLC ignores inorganic salts.
Water (KF) 0.2%0.2% (via NMR H2O peak)Consistent.
Residue on Ignition Not performedN/A
Inorganic Salts Undetected Detected (Indirectly) qNMR "weighs" only the target molecule.
Calculated Potency 98.3% (Overestimated)94.1% (Accurate)Mass Balance failed to account for 4% salt contamination.

Qualification Workflow Diagram

The following diagram outlines the decision logic for qualifying the reference standard.

ReferenceStandardQualification Start Source Material: 2-Amino-3,5-dibromo-4-methylbenzoic acid (Research Grade) Check Is a Pharmacopeial CRM Available? Start->Check BuyCRM Purchase USP/EP Standard Check->BuyCRM Yes Qualify Initiate In-House Qualification Check->Qualify No (Likely) MethodSelect Select Qualification Method Qualify->MethodSelect MassBalance Method A: Mass Balance (HPLC + TGA + KF) MethodSelect->MassBalance Traditional qNMR Method B: qNMR (Traceable Internal Standard) MethodSelect->qNMR Recommended (High Accuracy) Compare Compare Potency Values MassBalance->Compare qNMR->Compare Final Assign Potency (% w/w) Generate CoA Compare->Final

Caption: Decision matrix for elevating research-grade chemicals to reference standard status. qNMR is the preferred pathway for non-pharmacopeial impurities.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Benzoic Acid." Metrologia, 2019.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • NIST (National Institute of Standards and Technology). "Certificate of Analysis: Benzoic Acid (PS1) for qNMR."

Sources

Safety & Regulatory Compliance

Safety

Authoritative Disposal Guide: 2-Amino-3,5-dibromo-4-methyl-benzoic Acid

Executive Summary: Operational Directive 2-Amino-3,5-dibromo-4-methyl-benzoic acid (CAS: 1708958-97-7 / Analog CAS: 609-85-8) is a halogenated aromatic intermediate used primarily in the synthesis of mucolytic agents (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

2-Amino-3,5-dibromo-4-methyl-benzoic acid (CAS: 1708958-97-7 / Analog CAS: 609-85-8) is a halogenated aromatic intermediate used primarily in the synthesis of mucolytic agents (e.g., Ambroxol derivatives).

Immediate Disposal Classification:

  • Primary Stream: Halogenated Organic Solid Waste .

  • Disposal Method: High-Temperature Incineration (to prevent formation of brominated dioxins).

  • Critical Restriction: DO NOT dispose of down the drain. DO NOT mix with strong oxidizers or non-halogenated waste streams.[1][2]

Part 1: Chemical Profile & Hazard Assessment

Scientific Rationale: Effective disposal begins with understanding the physicochemical stability and reactivity of the compound. As a halogenated anthranilic acid derivative, this compound presents specific aquatic toxicity and thermal decomposition risks.

Physicochemical Properties Table
PropertyDataRelevance to Disposal
Physical State Solid (Powder/Crystalline)Requires "Solid Waste" segregation; dust control is critical.
Solubility Low in water; Soluble in DMSO, MethanolAqueous treatment is ineffective; solvent rinsing required for glassware.
Acidity (pKa) ~3.5 - 4.0 (Carboxylic acid)Potential for salt formation; incompatible with strong bases in waste drums.
Thermal Decomp. > 200°C (Releases HBr, NOx)Incineration requires scrubbers ; do not autoclave.
Hazard Classification (GHS)[3]
  • H301/H302: Toxic/Harmful if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H402/H412: Harmful to aquatic life with long-lasting effects.

Part 2: Pre-Disposal Handling (Bench-to-Bin Protocol)

Operational Logic: The majority of safety incidents occur during the transfer of waste, not the final destruction. This protocol ensures container compatibility and chemical stability.

Segregation Strategy

You must segregate this compound from Non-Halogenated waste.[1]

  • Why? Halogenated compounds (containing Br, Cl, F) require higher incineration temperatures (>1100°C) and specific flue gas cleaning to remove acidic hydrogen halides (HBr). Mixing them with non-halogenated waste dilutes the stream and complicates the destruction process, often leading to regulatory fines.

Packaging & Labeling
  • Container: High-density polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from hydrolysis-derived HBr.

  • Labeling: Must be explicitly labeled "Solid Waste - Halogenated Organics" with the constituent listed as "Brominated Benzoic Acid Derivative."

Decontamination of Glassware

Do not wash contaminated glassware directly in the sink.

  • Rinse 1: Rinse with a small volume of Acetone or Methanol .

  • Collect: Pour this rinse into the Liquid Halogenated Waste container.

  • Rinse 2: Wash with soap and water (can now go to drain).

Part 3: Waste Segregation Logic (Decision Tree)

Visualization: The following diagram illustrates the critical decision points for segregating this specific chemical waste to ensure regulatory compliance and safety.

WasteSegregation Start Waste Generation: 2-Amino-3,5-dibromo-4-methyl-benzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Powder/Crystals LiquidPath Dissolved in Solution StateCheck->LiquidPath Reaction Mixture SolidBin BIN A: Solid Waste (Halogenated Organics) SolidPath->SolidBin Double Bag & Tag SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (Methanol, DMSO) SolventCheck->NonHaloSolvent No Halogens LiquidHaloBin BIN B: Liquid Waste (Halogenated) HaloSolvent->LiquidHaloBin NonHaloSolvent->LiquidHaloBin *Contaminated by Brominated Solute* Note CRITICAL RULE: Even if the solvent is non-halogenated (e.g., MeOH), the presence of the brominated solute (the acid) classifies the entire mixture as HALOGENATED WASTE. NonHaloSolvent->Note Note->LiquidHaloBin

Caption: Figure 1. Waste segregation logic. Note that the presence of the brominated solute mandates a "Halogenated" classification for liquid waste, regardless of the solvent carrier.

Part 4: Disposal Procedures

Scenario A: Small-Scale Laboratory Disposal (< 100g)
  • Collection: Place solid waste into a wide-mouth HDPE jar.

  • Secondary Containment: Ensure the jar is placed within a secondary tray to catch potential spills.

  • Tagging: Attach a hazardous waste tag.

    • Chemical Name: 2-Amino-3,5-dibromo-4-methyl-benzoic acid.[5]

    • Hazards: Toxic, Irritant.[3][4][6]

  • Hand-off: Transfer to your facility's EHS hazardous waste team for incineration .

Scenario B: Bulk/Pilot Plant Disposal (> 1 kg)
  • RCRA Consideration: While not typically carrying a specific "U" or "P" code, bulk quantities may trigger characteristic waste definitions if mixed with solvents (Ignitability D001).

  • Vendor Requirement: Contract a licensed hazardous waste disposal vendor (e.g., Veolia, Clean Harbors).

  • Profile Sheet: You must declare the Bromine content (approx. 50% by weight). This is vital for the incinerator operator to adjust feed rates and prevent corrosion of the combustion chamber.

Part 5: Emergency Spill Response

Trustworthiness: A self-validating system requires preparation for failure. Follow this workflow if a spill occurs.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (Is it > 100g or in airflow?) Spill->Assess Evacuate EVACUATE LAB Call EHS/Hazmat Assess->Evacuate Major Spill / High Risk Clean Don PPE: Nitrile Gloves (Double), N95/P100 Mask, Goggles Assess->Clean Minor Spill (<100g) Contain Containment: Cover with wet paper towels to prevent dust Clean->Contain Collect Collection: Scoop into dedicated Solid Waste Container Contain->Collect Decon Decontamination: Wash area with soap & water Collect->Decon

Caption: Figure 2. Emergency spill response workflow. Emphasis is placed on dust suppression to prevent inhalation of the brominated irritant.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69069, Methyl 2-amino-3,5-dibromobenzoate (Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safe Handling Protocol: 2-Amino-3,5-dibromo-4-methyl-benzoic acid

[1][2][3] Executive Summary & Hazard Architecture Handling 2-Amino-3,5-dibromo-4-methyl-benzoic acid (CAS: 1708958-97-7) requires a nuanced understanding of its structural moieties.[1][2][3] As a halogenated anthranilic...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Hazard Architecture

Handling 2-Amino-3,5-dibromo-4-methyl-benzoic acid (CAS: 1708958-97-7) requires a nuanced understanding of its structural moieties.[1][2][3] As a halogenated anthranilic acid derivative, this compound presents a tripartite hazard profile driven by its functional groups:

  • The Anthranilic Core (Amine + Acid): Zwitterionic character capable of interacting with biological membranes; potential respiratory sensitizer.[1][2][3]

  • Dibromo Substitution: Significantly increases lipophilicity (logP), enhancing skin absorption rates compared to non-halogenated analogs.[1][2][3]

  • Physical Form: Typically a fine crystalline powder, creating a high risk of airborne particulate generation during weighing.[1][2][3]

Core Hazard Classifications (GHS):

  • Skin Irritation (Category 2): H315[1][2][3][4][5]

  • Eye Irritation (Category 2A): H319[1][2][3]

  • STOT-SE (Respiratory Tract): H335[1][2][3]

The PPE Firewall: Selection Matrix

Effective safety is not about wearing more gear; it is about wearing the right gear for the specific operational phase.[1][2][3] The following matrix dictates the required PPE based on exposure potential.

Table 1: Activity-Based PPE Standards
Operational PhaseRespiratory ProtectionHand ProtectionEye ProtectionBody Protection
Storage & Transport None required if sealed.[1][2][3]Nitrile (4 mil)Safety Glasses (Side Shields)Standard Lab Coat
Weighing (Solid) Fume Hood (Sash @ 18").[1][2][3] If unavailable: N95/P95 Respirator.[1][2][3]Nitrile (4 mil)Chemical Goggles (if drafty) or Safety GlassesLab Coat + Wrist Guards
Solubilization Fume Hood (Mandatory).[1][2][3]Double Nitrile (Outer: 4 mil, Inner: 4 mil)Safety GlassesLab Coat + Apron (if >100mL)
Spill Cleanup P100 Half-Face Respirator (if dust is visible).[1][2][3]Nitrile (Double) or Butyl RubberChemical GogglesTyvek Sleeves or Suit

Expert Insight: Why Double Gloving for Solubilization? Once dissolved in organic solvents (e.g., DMSO, Methanol), the carrier solvent can facilitate the transport of the brominated compound through single-layer nitrile gloves.[1][2][3] The inner glove provides a critical second barrier during the breakthrough window.[2][3]

Operational Protocols: The "Self-Validating" Workflow

Phase 1: Engineering Controls & Setup

Before opening the vial, establish the "Clean Zone."[1][2][3]

  • Airflow Verification: Confirm Fume Hood face velocity is between 80–100 fpm .

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance.[1][2][3] Brominated powders are notoriously static-prone; static discharge can cause "jumping" of powder, leading to invisible contamination.[1][2][3]

  • Waste Prep: Pre-label a solid waste container as "Halogenated Organic Waste" .

Phase 2: Weighing & Transfer (Step-by-Step)

Objective: Transfer solid without generating airborne dust.[1][2][3]

  • Tare: Place the receiving vessel (vial/flask) on the balance inside the hood.

  • Transfer: Use a disposable antistatic spatula .[1][2][3] Do NOT use metal spatulas if the compound is being weighed into a reactive vessel.[1][2][3]

  • The "Wet Wipe" Technique:

    • Place a Kimwipe dampened with surfactant (e.g., 1% SDS) or isopropanol next to the balance.[1][2][3]

    • Any minor grains that fall during transfer will be trapped by the damp wipe rather than becoming airborne dust.[1][2][3]

  • Seal: Cap the receiving vessel inside the hood before removing it.

Phase 3: Decontamination & Disposal

Objective: Eliminate cross-contamination risks.[1][2][3]

  • Solvent Wash: Wipe the balance area and spatula with Methanol or Ethanol .[1][2][3] The dibromo compound is likely sparingly soluble in water but soluble in alcohols.[1][2][3]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, spatulas, and weigh boats go to Halogenated Solids.[1][2][3]

    • Liquid Waste: Mother liquors or cleaning solvents go to Halogenated Organic Solvents.[1][2][3]

    • Crucial: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) as bromination of the waste stream can lead to exothermic runaways.[1][2][3]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafetyProtocol Start Start: Handling 2-Amino-3,5-dibromo-4-methyl-benzoic acid CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (Dissolved) CheckState->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck SingleGlove Single Nitrile (4 mil) Solid->SingleGlove Dry Handling HoodUse Work in Hood (Sash < 18 inches) Solution->HoodUse Vapor Risk DoubleGlove Double Nitrile or Laminate (Barrier) Solution->DoubleGlove Solvent Permeation Risk No No HoodCheck->No High Risk Yes Yes HoodCheck->Yes Standard Respirator Wear N95/P95 Mask + Safety Glasses GloveSelect Glove Selection Respirator->GloveSelect HoodUse->GloveSelect Disposal Disposal: Halogenated Waste Stream SingleGlove->Disposal DoubleGlove->Disposal No->Respirator Yes->HoodUse

Figure 1: Decision logic for PPE selection based on physical state and engineering control availability.[1][2][3]

Emergency Contingencies

In Case of Skin Contact[1][2][3][4][5][6][7][8]
  • Immediate Action: Do not scrub. Scrubbing can drive the brominated compound deeper into the dermis.[1][2][3]

  • Flush: Rinse with copious lukewarm water for 15 minutes .

  • Neutralize: Wash gently with a non-abrasive soap (surfactant-based) to solubilize the lipophilic residues.[1][2][3]

In Case of Spillage (Powder)[1][2][3][6]
  • Isolate: Mark the area.[1][2][3]

  • Dampen: Cover the spill with a paper towel soaked in Isopropanol (prevents dust cloud).[1][2][3]

  • Collect: Scoop up the damp material and glass into a wide-mouth waste jar.

  • Verify: Use a UV lamp (if available) to check for fluorescent residues, as many anthranilic acid derivatives exhibit fluorescence.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3] Benzoic acid, 2-amino-3,5-dibromo-, methyl ester (Analog Hazard Data). National Library of Medicine.[1][2][3] Retrieved October 26, 2023, from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134).[1][2][3] United States Department of Labor.[1][2][3] Retrieved October 26, 2023, from [Link][1][2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.